Product packaging for 4HBD(Cat. No.:)

4HBD

Cat. No.: B1191750
M. Wt: 306.27
InChI Key: JWXINGPRTCQRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4HBD is an antibiotic agent which binds at the minor groove of ctDNA.

Properties

Molecular Formula

C18H10O5

Molecular Weight

306.27

IUPAC Name

4-Hydroxy-3,4'-bichromenyl-2,2'-dione

InChI

InChI=1S/C18H10O5/c19-15-9-12(10-5-1-3-7-13(10)22-15)16-17(20)11-6-2-4-8-14(11)23-18(16)21/h1-9,20H

InChI Key

JWXINGPRTCQRLO-UHFFFAOYSA-N

SMILES

O=C1C(C(C2=C(O3)C=CC=C2)=CC3=O)=C(O)C4=C(O1)C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-HBD;  4 HBD;  4HBD

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of 4-Hydroxybutyrate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate (GHB) dehydrogenase. This enzyme plays a crucial role in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA) and is a key component of the butanoate metabolic pathway. Understanding its function is critical for research into GABAergic neurotransmission, related neurological disorders, and the development of therapeutics targeting this pathway.

Core Catalytic Function and Metabolic Context

4-Hydroxybutyrate dehydrogenase (EC 1.1.1.61) catalyzes the reversible NAD⁺-dependent oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde (SSA).[1][2] This reaction is a pivotal step in the "GABA shunt," a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle to convert the principal inhibitory neurotransmitter, GABA, into succinate.[3] The enzyme is found across various domains of life, from bacteria to mammals.[2]

The overall reaction is as follows:

4-hydroxybutanoate + NAD⁺ ⇌ succinate semialdehyde + NADH + H⁺ [2]

The enzyme's activity is critical for maintaining the balance of GABA and GHB in the central nervous system. Deficiencies in the downstream enzyme, succinic semialdehyde dehydrogenase (SSADH), lead to the accumulation of SSA, which is then reduced to GHB by 4-HBDH (acting as a reductase), causing the severe neurological disorder succinic semialdehyde dehydrogenase deficiency.

Kinetic Properties of 4-Hydroxybutyrate Dehydrogenase

The kinetic mechanism of 4-HBDH has been characterized, particularly for the enzyme from Cupriavidus necator. It follows a Mono-Iso Theorell-Chance ordered sequential mechanism, where the cofactor NAD⁺ is the first substrate to bind to the enzyme.[4] The product, succinic semialdehyde, acts as a competitive inhibitor against 4-hydroxybutyrate.[4] The enzyme from C. necator exhibits an optimal pH of 9.0 for the forward reaction (oxidation of GHB).[5]

Below is a summary of the available quantitative kinetic data for 4-HBDH from Cupriavidus necator. Currently, detailed kinetic parameters for the human ortholog are not well-defined in the literature.

OrganismSubstrateKm (mM)kcat (s⁻¹)Optimal pHReference(s)
Cupriavidus necator4-Hydroxybutanoate0.988.49.0[5]
NAD⁺0.0648.9[5]

Catalytic Mechanism and Active Site Architecture

While a crystal structure for 4-hydroxybutyrate dehydrogenase is not currently available in the Protein Data Bank (PDB), structural and mechanistic insights can be gleaned from homologous enzymes, such as D-3-hydroxybutyrate dehydrogenase. Site-directed mutagenesis studies on the Fe²⁺-dependent 4-HBDH from Cupriavidus necator have identified key residues essential for its catalytic activity. These include four conserved Fe²⁺ chelating residues (D193, H197, H261, and H280) and a histidine residue (H265) proposed to act as a general base in the catalytic cycle.[4]

The proposed catalytic mechanism involves the binding of NAD⁺, followed by the substrate, 4-hydroxybutyrate. The general base in the active site facilitates the deprotonation of the substrate's hydroxyl group, which is followed by hydride transfer to NAD⁺, forming NADH and the product, succinic semialdehyde.

G Proposed Catalytic Mechanism of 4-Hydroxybutyrate Dehydrogenase cluster_enzyme Enzyme Active Site E Free Enzyme E_NAD E-NAD⁺ Complex E_NAD_GHB E-NAD⁺-GHB Ternary Complex E_NAD->E_NAD_GHB + 4-HB E_NADH_SSA E-NADH-SSA Ternary Complex E_NAD_GHB->E_NADH_SSA Hydride Transfer E_NADH E-NADH Complex E_NADH_SSA->E_NADH - SSA SSA Succinic Semialdehyde E_NADH_SSA->SSA H_ion H⁺ E_NADH->E - NADH NADH NADH E_NADH->NADH NAD NAD⁺ NAD->E GHB 4-Hydroxybutyrate GHB->E_NAD

Proposed catalytic cycle of 4-HBDH.

Signaling and Metabolic Pathways

4-HBDH is a key enzyme in the GABA shunt, which is a closed-loop pathway that conserves the carbon skeleton of GABA by converting it into the TCA cycle intermediate, succinate.

GABA_Shunt The GABA Shunt Pathway cluster_tca Mitochondrion Glutamate Glutamate GABA γ-Aminobutyrate (GABA) Glutamate->GABA GAD SSA Succinic Semialdehyde (SSA) GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH GHB 4-Hydroxybutyrate (GHB) SSA->GHB 4-HBDH (reverse reaction) TCA TCA Cycle Succinate->TCA

Overview of the GABA shunt pathway.

Experimental Protocols

Expression and Purification of Recombinant 4-Hydroxybutyrate Dehydrogenase

A general protocol for the expression and purification of recombinant 4-HBDH can be adapted from methods used for other dehydrogenases.

experimental_workflow Workflow for 4-HBDH Expression and Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Gene Synthesis/PCR Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Cell_Culture Bacterial Culture Growth Transformation->Cell_Culture Induction Induction of Protein Expression (e.g., IPTG) Cell_Culture->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Centrifugation to Remove Debris Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Dialysis Dialysis into Storage Buffer Chromatography->Dialysis

General workflow for recombinant 4-HBDH production.

Methodology:

  • Gene Cloning: The gene encoding 4-HBDH is amplified by PCR and cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain. The cells are grown in a rich medium to a desired optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Clarification: The harvested cells are resuspended in a lysis buffer and disrupted by sonication or other means. The cell lysate is then centrifuged to pellet cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.

  • Dialysis and Storage: The purified protein is dialyzed against a storage buffer to remove the elution buffer components and stored at -80°C.

Spectrophotometric Enzyme Activity Assay

The activity of 4-HBDH is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[4]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD⁺ Stock Solution: 30 mM in deionized water (prepare fresh).

  • 4-Hydroxybutyrate (GHB) Stock Solution: 100 mM in deionized water.

  • Enzyme Solution: Purified 4-HBDH diluted in cold assay buffer to a suitable concentration.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺, and 4-hydroxybutyrate.

  • Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add a small volume of the enzyme solution to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Final Assay Concentrations (Example):

  • Tris-HCl (pH 9.0): 90-100 mM

  • NAD⁺: 2-5 mM

  • 4-Hydroxybutyrate: 5-10 mM

Regulation of 4-Hydroxybutyrate Dehydrogenase Activity

While specific allosteric regulators or post-translational modifications for 4-HBDH have not been extensively characterized, the activity of the GABA shunt pathway is tightly regulated. The primary control point is believed to be the synthesis of GABA by glutamate decarboxylase (GAD), which is regulated by phosphorylation and other post-translational modifications.[1][6] The activity of 4-HBDH from Cupriavidus necator has been shown to be activated by nudix hydrolases in the forward direction (GHB to SSA).[4][5] Further research is needed to elucidate the specific regulatory mechanisms governing mammalian 4-HBDH.

Conclusion

4-Hydroxybutyrate dehydrogenase is a critical enzyme in the metabolism of the neurotransmitter GABA. Its ordered sequential kinetic mechanism and reliance on a catalytic base are characteristic of many dehydrogenases. The quantitative data from bacterial homologs provide a solid foundation for understanding its catalytic efficiency. The provided experimental protocols offer a starting point for the expression, purification, and characterization of this enzyme. Further research into the structure and regulation of the mammalian enzyme will be crucial for a complete understanding of its role in health and disease and for the development of novel therapeutic strategies targeting the GABAergic system.

References

Substrate Specificity of 4-Hydroxybutyrate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of 4-hydroxybutyrate dehydrogenase (4-HBDH), an enzyme of significant interest in metabolic engineering and as a potential drug target. This document details the enzyme's kinetic properties, experimental protocols for its study, and its role in metabolic pathways.

Introduction

4-Hydroxybutyrate dehydrogenase (4-HBDH), systematically named 4-hydroxybutanoate:NAD+ oxidoreductase (EC 1.1.1.61), is an oxidoreductase that catalyzes the reversible conversion of 4-hydroxybutanoate (GHB) to succinate semialdehyde.[1] This reaction is a key step in the metabolism of butanoate and the degradation of the neurotransmitter gamma-hydroxybutyric acid. The enzyme utilizes NAD+ as a cofactor in the oxidation of 4-hydroxybutanoate and NADH in the reduction of succinate semialdehyde.

A noteworthy point of clarification is the frequent confusion between 4-hydroxybutyrate dehydrogenase and β-hydroxybutyrate dehydrogenase (BDH). While both are dehydrogenases acting on hydroxybutyrate isomers, they are distinct enzymes with different substrate specificities and metabolic roles. Much of the commercially available literature and assay kits are for β-hydroxybutyrate dehydrogenase, and researchers should exercise caution in selecting reagents and interpreting data.

Quantitative Analysis of Substrate Specificity

The substrate specificity of 4-HBDH has been characterized for a limited number of enzymes, primarily from bacterial sources. The following tables summarize the available kinetic data for the native substrates of 4-HBDH from Clostridium kluyveri and Cupriavidus necator.

Table 1: Kinetic Parameters for 4-Hydroxybutyrate Dehydrogenase from Clostridium kluyveri

SubstrateKm
4-Hydroxybutanoate55 ± 16 mM
NAD+670 ± 80 µM
Succinate Semialdehyde560 ± 80 µM
NADH150 ± 20 µM

Table 2: Kinetic Parameters for 4-Hydroxybutyrate Dehydrogenase from Cupriavidus necator

SubstrateKm
4-Hydroxybutanoate0.98 mM
NAD+0.064 mM

Data for Table 1 was obtained from studies on the purified enzyme from Clostridium kluyveri. Data for Table 2 is from the UniProt database entry for the enzyme from Cupriavidus necator.

Metabolic Pathway Context

4-Hydroxybutyrate dehydrogenase is a key enzyme in several metabolic pathways, most notably the fermentation of succinate and the degradation of 4-aminobutyrate (GABA). The following diagram illustrates the central role of 4-HBDH in these pathways.

4-HBDH_Metabolic_Pathway Succinate Succinate Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA CoA Transferase Succinate_Semialdehyde Succinate Semialdehyde Succinyl-CoA->Succinate_Semialdehyde Succinyl-CoA Reductase 4-Hydroxybutyrate 4-Hydroxybutyrate (GHB) Succinate_Semialdehyde->4-Hydroxybutyrate 4-HBDH (NADH -> NAD+) 4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA 4-Hydroxybutyrate->4-Hydroxybutyryl-CoA CoA Transferase Crotonyl-CoA Crotonyl-CoA 4-Hydroxybutyryl-CoA->Crotonyl-CoA Dehydratase 4-Aminobutyrate 4-Aminobutyrate (GABA) 4-Aminobutyrate->Succinate_Semialdehyde GABA Transaminase

Metabolic pathways involving 4-HBDH.

Experimental Protocols

Recombinant Expression and Purification of 4-Hydroxybutyrate Dehydrogenase

This protocol provides a general framework for the expression and purification of 4-HBDH, which can be adapted for specific constructs and expression systems.

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding 4-HBDH is amplified by PCR from the genomic DNA of the source organism.

  • The PCR product is cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight.

  • The overnight culture is used to inoculate a larger volume of expression medium.

  • The culture is grown at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration).

  • The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.

c. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Cells are lysed by sonication or using a French press.

  • The lysate is clarified by centrifugation to remove cell debris.

d. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The recombinant 4-HBDH is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

e. Further Purification (Optional):

  • For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

f. Protein Purity and Concentration:

  • The purity of the protein is assessed by SDS-PAGE.

  • The protein concentration is determined using a standard method such as the Bradford assay.

Purification_Workflow cluster_cloning Cloning and Expression cluster_expression Protein Expression cluster_purification Purification Gene_Amplification Gene Amplification (PCR) Vector_Ligation Cloning into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Inoculation Inoculation and Growth Transformation->Inoculation Induction Induction with IPTG Inoculation->Induction Incubation Low-Temperature Incubation Induction->Incubation Harvesting Cell Harvesting Incubation->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography SEC Size-Exclusion Chromatography (Optional) Affinity_Chromatography->SEC Purity_Check Purity and Concentration (SDS-PAGE, Bradford) SEC->Purity_Check

Workflow for recombinant 4-HBDH purification.
Spectrophotometric Enzyme Assay for 4-HBDH Activity

The activity of 4-HBDH can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.

a. Principle:

  • Forward Reaction (Oxidation of 4-Hydroxybutyrate): The production of NADH is monitored as an increase in absorbance at 340 nm (ε = 6220 M-1cm-1).

  • Reverse Reaction (Reduction of Succinate Semialdehyde): The consumption of NADH is monitored as a decrease in absorbance at 340 nm.

b. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0 (for forward reaction) or 100 mM Potassium Phosphate, pH 7.0 (for reverse reaction).

  • NAD+ stock solution (for forward reaction).

  • NADH stock solution (for reverse reaction).

  • 4-Hydroxybutyrate stock solution (for forward reaction).

  • Succinate semialdehyde stock solution (for reverse reaction).

  • Purified 4-HBDH enzyme solution.

c. Assay Procedure (Forward Reaction):

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and 4-hydroxybutyrate at desired final concentrations.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding a small volume of the purified 4-HBDH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial linear rate of the reaction is used to calculate the enzyme activity.

d. Calculation of Enzyme Activity:

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

  • Activity (U/mL) = (ΔA340/min) * (Total reaction volume in mL) / (ε * light path in cm * enzyme volume in mL)

    • Where ε is the molar extinction coefficient of NADH (6.22 mM-1cm-1 or 6220 M-1cm-1).

Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Equilibrate Equilibrate to Assay Temperature Prepare_Mixture->Equilibrate Add_Enzyme Initiate Reaction with Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

References

The Enigmatic Role of GHB Dehydrogenase in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-hydroxybutyrate (GHB) is a fascinating and complex molecule within the central nervous system. It acts as a neurotransmitter and neuromodulator, exerting its effects through binding to its own specific receptors (GHB-R) and, at higher concentrations, to GABA-B receptors.[1][2] The endogenous levels and metabolic fate of GHB are intricately regulated by a series of enzymes, among which GHB dehydrogenase (GHB-DH) plays a pivotal role. This enzyme catalyzes the reversible conversion of GHB to succinic semialdehyde (SSA), a critical step in the catabolism of GHB.[3][4] Understanding the function and regulation of GHB dehydrogenase in neuronal cells is paramount for elucidating the physiological roles of GHB and for the development of novel therapeutic strategies targeting neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the current knowledge on GHB dehydrogenase function in neuronal cells, with a focus on its enzymatic properties, metabolic context, and methods for its study.

GHB Metabolism in Neuronal Cells: The Central Role of GHB Dehydrogenase

The metabolism of GHB in neurons is a dynamic process involving both synthesis and degradation. GHB is synthesized from the neurotransmitter GABA via a two-step pathway. GABA is first transaminated to succinic semialdehyde (SSA), which is then reduced to GHB by the enzyme succinic semialdehyde reductase (SSR), an enzyme identified as a member of the aldo-keto reductase family (AKR7A2).[5][6]

GHB dehydrogenase, on the other hand, is a key enzyme in the degradation of GHB. It oxidizes GHB to SSA, using NAD+ as a cofactor.[7] SSA can then be further oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which enters the Krebs cycle.[1] This metabolic pathway is crucial for maintaining the delicate balance of GHB levels in the brain.

GHB_Metabolism GABA GABA SSA Succinic Semialdehyde (SSA) GABA->SSA GABA Transaminase GHB GHB SSA->GHB Succinic Semialdehyde Reductase (SSR / AKR7A2) SuccinicAcid Succinic Acid SSA->SuccinicAcid Succinic Semialdehyde Dehydrogenase (SSADH) GHB->SSA GHB Dehydrogenase (GHB-DH) Krebs Krebs Cycle SuccinicAcid->Krebs

Quantitative Data on GHB Dehydrogenase and Related Enzymes

While specific kinetic data for GHB dehydrogenase purified directly from neuronal cells remains elusive in the current literature, studies on related enzymes and from other tissues provide valuable insights. The following table summarizes the available quantitative data. It is important to note that the kinetic properties of enzymes can vary significantly between different tissues and species.

EnzymeSourceSubstrateK_mV_maxCofactorReference(s)
gamma-Aminobutyraldehyde Dehydrogenase Bovine Braingamma-Aminobutyraldehyde154 µM-NAD+[8]
NAD+53 µM--[8]
Aldo-keto reductase 7A2 (AKR7A2) Human (recombinant)GHB10 mM--[9]

Signaling Pathways Influenced by GHB Metabolism

The activity of GHB dehydrogenase directly impacts the concentration of GHB, which in turn modulates several key neuronal signaling pathways.

  • GHB Receptor Signaling: At physiological concentrations, GHB binds to high-affinity GHB receptors. Activation of these receptors has been linked to the modulation of neurotransmitter release, including dopamine and glutamate.[1][2] The downstream signaling cascade of the GHB receptor is thought to involve G-proteins and the modulation of potassium channels.[10]

  • GABA-B Receptor Signaling: At higher, pharmacological concentrations, GHB acts as a weak agonist at GABA-B receptors.[1][2] This interaction is responsible for many of the sedative and behavioral effects of exogenous GHB. Activation of presynaptic GABA-B receptors leads to the inhibition of neurotransmitter release, while postsynaptic activation causes hyperpolarization through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12]

GHB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GHB_ext GHB GHB_R GHB Receptor GHB_ext->GHB_R GABAB_R GABA-B Receptor GHB_ext->GABAB_R (High Conc.) G_Protein_GHB G-Protein GHB_R->G_Protein_GHB G_Protein_GABAB G-Protein GABAB_R->G_Protein_GABAB K_Channel_GHB K+ Channel G_Protein_GHB->K_Channel_GHB K_Channel_GABAB GIRK Channel G_Protein_GABAB->K_Channel_GABAB Neurotransmitter_Release_Mod Modulation of Neurotransmitter Release (Dopamine, Glutamate) K_Channel_GHB->Neurotransmitter_Release_Mod Hyperpolarization Neuronal Hyperpolarization K_Channel_GABAB->Hyperpolarization

Experimental Protocols

Measurement of GHB Dehydrogenase Activity in Brain Homogenates

Principle: The activity of GHB dehydrogenase is determined by monitoring the rate of NADH production, which absorbs light at 340 nm.

Materials:

  • Brain tissue (e.g., rat cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 0.25 M sucrose)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • GHB solution (substrate)

  • NAD+ solution (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Tissue Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • The resulting supernatant can be used as the crude enzyme source. For subcellular localization studies, further differential centrifugation steps would be required to isolate cytosolic and mitochondrial fractions.

  • Enzyme Assay:

    • In a cuvette, mix the assay buffer, NAD+ solution, and the brain homogenate.

    • Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the GHB solution.

    • Immediately monitor the increase in absorbance at 340 nm over time.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

Controls:

  • A blank reaction without GHB to measure any background NADH production.

  • A blank reaction without the enzyme extract to ensure no non-enzymatic reaction occurs.

GHB_DH_Assay_Workflow Start Start: Brain Tissue Homogenize Homogenize in Buffer Start->Homogenize Centrifuge Centrifuge (1,000 x g) Homogenize->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant PrepareAssay Prepare Assay Mix: - Assay Buffer - NAD+ - Supernatant Supernatant->PrepareAssay Incubate Incubate at 37°C PrepareAssay->Incubate AddGHB Initiate Reaction: Add GHB Incubate->AddGHB Measure Measure Absorbance at 340 nm over time AddGHB->Measure Analyze Analyze Data: Calculate Rate of NADH Production Measure->Analyze

Subcellular Localization

Direct immunocytochemical or subcellular fractionation studies specifically targeting GHB dehydrogenase in neurons are currently lacking. However, some evidence suggests a cytosolic localization for the primary GHB-degrading activity. Studies have shown that the cytosolic conversion of GHB can be inhibited by valproate and ethosuximide, while a mitochondrial GHB transhydrogenase activity is insensitive to these inhibitors.[3][14] This suggests that the main NAD+-dependent GHB dehydrogenase is likely a cytosolic enzyme. Given that GHB dehydrogenase has been identified as an aldo-keto reductase (AKR1A1) in liver cells, investigating the subcellular localization of AKR family members in the brain could provide further clues.[14]

Inhibitors and Activators

The modulation of GHB dehydrogenase activity presents a potential therapeutic avenue.

  • Inhibitors:

    • Valproic Acid and Ethosuximide: These antiepileptic drugs have been shown to inhibit the conversion of GHB to GABA in brain membranes, suggesting they act on GHB dehydrogenase.[3] The exact mechanism of inhibition (e.g., competitive, non-competitive) has not been fully elucidated. Valproic acid is known to inhibit succinic semialdehyde dehydrogenase, which could lead to an increase in succinic semialdehyde and potentially feedback inhibit GHB dehydrogenase.[15]

  • Activators:

    • Information on specific activators of GHB dehydrogenase is scarce. However, the synthesis of GHB from SSA by SSR is reportedly induced by cAMP.[1] It is plausible that factors regulating the synthetic pathway may also influence the catabolic pathway, but this requires further investigation.

Conclusion and Future Directions

GHB dehydrogenase is a critical enzyme in the regulation of GHB levels in neuronal cells. While its role in the broader context of GHB metabolism and signaling is appreciated, a detailed understanding of the enzyme's properties and regulation at the neuronal level is still in its infancy. Future research should focus on:

  • Purification and kinetic characterization of GHB dehydrogenase from neuronal sources: This will provide essential data for understanding its function and for the development of specific modulators.

  • Elucidation of its subcellular localization in different neuronal populations: This will clarify its role in compartmentalized metabolism.

  • Identification of specific and potent inhibitors and activators: Such compounds would be invaluable tools for research and could have therapeutic potential.

  • Investigation of the neuronal phenotype of GHB dehydrogenase knockout or knockdown: This will directly reveal the consequences of altered enzyme activity on neuronal function and viability.

A deeper understanding of GHB dehydrogenase will undoubtedly shed new light on the complex neurobiology of GHB and may pave the way for novel treatments for a range of neurological and psychiatric conditions.

References

In-Depth Technical Guide: 4-Hydroxybutyrate Dehydrogenase (4HBD) Enzyme Kinetics and Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyrate dehydrogenase (4HBD), also known as γ-hydroxybutyrate dehydrogenase (GHBDH), is an NAD(P)+-dependent oxidoreductase that plays a crucial role in the metabolism of 4-hydroxybutanoate (4-HB), a naturally occurring short-chain fatty acid and a precursor to the neurotransmitter γ-aminobutyric acid (GABA). This enzyme catalyzes the reversible oxidation of 4-hydroxybutanoate to succinic semialdehyde.[1][2] Its involvement in various metabolic pathways, including butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid, makes it a subject of significant interest in microbiology, neurobiology, and metabolic engineering.[1] This technical guide provides a comprehensive overview of the enzyme kinetics, catalytic activity, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in drug development.

Core Concepts in this compound Enzyme Kinetics

The catalytic activity of this compound is typically characterized by key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat).

  • Michaelis Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity.

  • Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

  • Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall catalytic efficiency. It takes into account both the binding of the substrate and the speed of the catalytic reaction.

Quantitative Kinetic Data for 4-Hydroxybutyrate Dehydrogenase

The kinetic parameters of this compound have been determined for enzymes from various organisms. The following table summarizes key quantitative data for this compound from different sources.

OrganismSubstrateKm (μM)kcat (s-1)Optimal pHReference
Clostridium kluyveri4-Hydroxybutanoate670 ± 80-9.4 (Oxidation)[3]
Succinic semialdehyde560 ± 80-6.1 (Reduction)[3]
NAD+55 ± 16 (mM)-9.4 (Oxidation)[3]
NADH150 ± 20-6.1 (Reduction)[3]
Cupriavidus necator (Ralstonia eutropha)4-Hydroxybutanoate-8.49.0[4]
NAD+-8.99.0[4]

Note: Data for kcat from Clostridium kluyveri was not available in the cited literature. The optimal pH for the reduction of succinic semialdehyde is for the forward reaction, while the optimal pH for the oxidation of 4-hydroxybutanoate is for the reverse reaction.

Metabolic Pathway of 4-Hydroxybutyrate in Clostridium Species

In certain anaerobic bacteria, such as Clostridium kluyveri and Clostridium aminobutyricum, this compound is a key enzyme in the fermentation pathway of succinate and 4-aminobutyrate. This pathway is crucial for the organism's energy metabolism. The genes encoding the enzymes for this pathway are often clustered together. For instance, in C. aminobutyricum, the genes for 4-hydroxybutyryl-CoA dehydratase (abfD), 4-hydroxybutyrate CoA-transferase (abfT), and 4-hydroxybutyrate dehydrogenase (abfH) are located in an operon.[5]

Metabolic_Pathway_this compound cluster_pathway Succinate/4-Aminobutyrate Fermentation Pathway Succinate Succinate Succinyl_CoA Succinyl-CoA Succinate->Succinyl_CoA Succinyl-CoA Synthetase Succinic_Semialdehyde Succinic Semialdehyde Succinyl_CoA->Succinic_Semialdehyde Succinyl-CoA Reductase Four_HB 4-Hydroxybutyrate Succinic_Semialdehyde->Four_HB 4-Hydroxybutyrate Dehydrogenase (this compound) (abfH) Four_HB_CoA 4-Hydroxybutyryl-CoA Four_HB->Four_HB_CoA 4-Hydroxybutyrate CoA-Transferase (abfT) Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA Dehydratase (abfD) Aminobutyrate 4-Aminobutyrate Aminobutyrate->Succinic_Semialdehyde 4-Aminobutyrate Transaminase

Succinate/4-Aminobutyrate Fermentation Pathway in Clostridium species.

Experimental Protocols

General Spectrophotometric Assay for this compound Activity

The activity of this compound is most commonly determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH (ε = 6.22 mM-1cm-1). The following provides a general protocol for a spectrophotometric assay. Specific concentrations and conditions may need to be optimized for the enzyme from a particular source.

Materials:

  • Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm.

  • Cuvettes with a 1 cm path length.

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0 for the oxidative reaction, or 100 mM Potassium Phosphate, pH 7.0 for the reductive reaction).

  • 4-Hydroxybutanoate sodium salt solution.

  • Succinic semialdehyde solution.

  • NAD+ solution.

  • NADH solution.

  • Purified this compound enzyme solution.

Procedure for Measuring Oxidative Activity (4-HB to Succinic Semialdehyde):

  • Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

    • NAD+ (e.g., 2 mM final concentration)

    • 4-Hydroxybutanoate (e.g., 10 mM final concentration)

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the this compound enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Procedure for Measuring Reductive Activity (Succinic Semialdehyde to 4-HB):

  • Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

    • NADH (e.g., 0.2 mM final concentration)

    • Succinic semialdehyde (e.g., 5 mM final concentration)

  • Equilibrate the cuvette to the desired temperature.

  • Initiate the reaction by adding the this compound enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate.

Calculation of Enzyme Activity:

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min) * (Total reaction volume in mL) / (ε * Path length in cm * Enzyme volume in mL)

Where:

  • ΔA340/min is the initial rate of change in absorbance at 340 nm.

  • ε is the molar extinction coefficient of NADH (6.22 mM-1cm-1 or 6220 M-1cm-1).

Experimental Workflow for Kinetic Parameter Determination

The determination of Km and kcat involves measuring the initial reaction rates at varying substrate concentrations while keeping the concentrations of other substrates constant and at saturating levels.

Experimental_Workflow cluster_workflow Workflow for Determining Kinetic Parameters Start Prepare Assay Components (Buffer, Substrates, Enzyme) Setup Set up Spectrophotometer (Temperature, Wavelength) Start->Setup Vary_S1 Vary Concentration of Substrate 1 (Keep Substrate 2 Saturating) Setup->Vary_S1 Vary_S2 Vary Concentration of Substrate 2 (Keep Substrate 1 Saturating) Setup->Vary_S2 Measure_Rates Measure Initial Reaction Rates Vary_S1->Measure_Rates Plot_MM Plot Rate vs. [Substrate 1] (Michaelis-Menten Plot) Measure_Rates->Plot_MM Determine_Km1_Vmax Determine K_m for Substrate 1 and V_max Plot_MM->Determine_Km1_Vmax Calculate_kcat Calculate k_cat (k_cat = V_max / [E_total]) Determine_Km1_Vmax->Calculate_kcat Measure_Rates2 Measure Initial Reaction Rates Vary_S2->Measure_Rates2 Plot_MM2 Plot Rate vs. [Substrate 2] (Michaelis-Menten Plot) Measure_Rates2->Plot_MM2 Determine_Km2_Vmax Determine K_m for Substrate 2 and V_max Plot_MM2->Determine_Km2_Vmax Determine_Km2_Vmax->Calculate_kcat

Workflow for the determination of Km and kcat for this compound.

Structural Insights

Conclusion

4-Hydroxybutyrate dehydrogenase is an enzyme of significant metabolic and neurological importance. Understanding its kinetic properties and catalytic mechanism is essential for applications ranging from metabolic engineering to the development of therapeutic agents targeting pathways involving 4-hydroxybutanoate. This guide provides a foundational understanding of this compound kinetics, offering quantitative data and detailed experimental approaches to aid researchers in their investigations of this crucial enzyme. Further research into the structure and regulation of this compound from diverse organisms will undoubtedly uncover new insights into its biological roles and potential applications.

References

Role of 4-hydroxybutyrate dehydrogenase in neurotransmitter degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of 4-Hydroxybutyrate Dehydrogenase in Neurotransmitter Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate dehydrogenase (GHB-DH), is a critical enzyme in the metabolism of the neurotransmitter γ-hydroxybutyrate (GHB). As an NAD(P)+-dependent oxidoreductase, it catalyzes the reversible conversion of GHB to succinic semialdehyde (SSA). This reaction is a key nexus point, linking the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the citric acid cycle. Understanding the kinetics, regulation, and experimental methodologies associated with 4-HBDH is crucial for research into neurotransmitter degradation pathways, the pathophysiology of metabolic disorders like succinic semialdehyde dehydrogenase (SSADH) deficiency, and the development of therapeutics targeting the GABAergic system. This guide provides a detailed overview of the biochemical role of 4-HBDH, its enzymatic properties, and comprehensive protocols for its study.

Biochemical Context: The GABA Shunt and GHB Metabolism

4-HBDH is an integral component of the GABA shunt, a metabolic pathway that bypasses two steps of the conventional citric acid cycle (Krebs cycle). The primary function of the GABA shunt is the catabolism of the principal inhibitory neurotransmitter, GABA.

The pathway proceeds as follows:

  • GABA Transamination : GABA is converted to succinic semialdehyde (SSA) by the enzyme GABA transaminase (GABA-T).[1]

  • SSA Oxidation : SSA is typically oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH), which then enters the citric acid cycle.[2][3]

  • Alternative SSA Reduction : Alternatively, SSA can be reduced to form GHB by the enzyme succinic semialdehyde reductase (SSR).[2]

The reaction catalyzed by 4-HBDH is the reversible oxidation of GHB back to SSA.[4][5] The direction of this reaction is dependent on the relative concentrations of the substrates; under conditions of high exogenous GHB, the pathway favors the degradation of GHB into SSA, which is then converted to succinate and ultimately metabolized to CO2 and water.[2][3] Conversely, under normal physiological conditions, the pathway can run in reverse to produce endogenous GHB.[2] This bidirectional capability positions 4-HBDH as a key regulator of GHB levels in the central nervous system.

// Nodes GABA [label="γ-Aminobutyric Acid\n(GABA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSA [label="Succinic Semialdehyde\n(SSA)", fillcolor="#FBBC05", fontcolor="#202124"]; GHB [label="γ-Hydroxybutyrate\n(GHB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SA [label="Succinic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; KREBS [label="Citric Acid Cycle\n(Krebs Cycle)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges (Metabolic Conversions) GABA -> SSA [label="GABA Transaminase\n(GABA-T)"]; SSA -> SA [label="Succinic Semialdehyde\nDehydrogenase (SSADH)"]; SA -> KREBS [label="Metabolism"];

// Reversible Reaction SSA -> GHB [label=" Succinic Semialdehyde\n Reductase (SSR)", dir=forward]; GHB -> SSA [label=" 4-Hydroxybutyrate\n Dehydrogenase (4-HBDH)\n NAD+ → NADH", dir=forward]; } caption: "Metabolic pathway of GABA and GHB degradation."

Enzymatic Properties of 4-Hydroxybutyrate Dehydrogenase

4-HBDH belongs to the family of oxidoreductases and specifically acts on the CH-OH group of 4-hydroxybutanoate with NAD+ or NADP+ as an acceptor.[4][5] The predominant metabolic pathway for GHB involves its oxidation to SSA by a cytosolic NADP+-dependent 4-HBDH.[6]

Kinetic Parameters

Quantitative kinetic data for the human isoform of 4-HBDH is not extensively characterized in publicly accessible literature. However, studies on bacterial homologs, such as the well-characterized GHBDH from Cupriavidus necator, provide valuable insights into its function. The enzyme follows a Mono-Iso Theorell-Chance kinetic mechanism, where NAD+ is the first substrate to bind.[7] Product inhibition studies show that succinic semialdehyde (SSA) is a competitive inhibitor versus GHB.[7][8]

The following table summarizes key quantitative data from a representative bacterial homolog.

ParameterValueOrganism / ConditionsReference
Optimal pH ~9.0Cupriavidus necator GHBDH[7][8]
Temperature 23°C (assay)Cupriavidus necator GHBDH[8]
Inhibition CompetitiveProduct (SSA) vs. Substrate (GHB)[7][8]
Inhibition Mixed-typeProduct (NADH) vs. Substrate (NAD+)[8]

Note: This data is derived from a bacterial source and should be considered representative. Kinetic values for the human enzyme may differ.

Regulation and Inhibition

The activity of 4-HBDH is subject to regulation by various factors. The enzyme's reaction is reversible, making substrate and product concentrations the primary drivers of metabolic flux.[2] Certain compounds are known to inhibit enzymes within the GHB metabolic pathway. For instance, valproic acid can inhibit the conversion of SSA to GHB, leading to reduced endogenous GHB production.[2]

Key Experimental Protocols

Investigating the function of 4-HBDH requires robust experimental methodologies. The following sections provide detailed protocols for a standard enzyme activity assay and for site-directed mutagenesis to study structure-function relationships.

Spectrophotometric Enzyme Activity Assay

The activity of 4-HBDH is most commonly quantified using a continuous spectrophotometric rate determination assay.[9] The principle relies on measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.[9]

Objective: To determine the catalytic activity of 4-HBDH in a purified enzyme preparation or cell lysate.

Materials:

  • Spectrophotometer with temperature control (e.g., 37°C)

  • UV-transparent cuvettes (1 cm path length)

  • Purified 4-HBDH or cell/tissue lysate containing the enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8-9.0

  • Substrate Solution: 160 mM 4-hydroxybutyric acid (sodium salt) in Assay Buffer

  • Cofactor Solution: 30 mM NAD+ in deionized water (prepare fresh)

Protocol:

  • Reaction Mixture Preparation: In a 1.5 mL microfuge tube, prepare the master mix for the desired number of reactions. For a single 1 mL reaction, combine:

    • 733 µL Assay Buffer

    • 167 µL Substrate Solution (Final concentration: ~27 mM)

    • 67 µL Cofactor Solution (Final concentration: ~2 mM)

  • Blank Measurement: Pipette 990 µL of the reaction mixture into a cuvette. Add 10 µL of Assay Buffer (in place of the enzyme). Place the cuvette in the spectrophotometer, equilibrate to 37°C, and record the baseline absorbance at 340 nm.

  • Enzyme Reaction Initiation: To a new cuvette containing 990 µL of the reaction mixture, add 10 µL of the enzyme solution (e.g., 0.3 - 0.6 units/mL).

  • Data Acquisition: Immediately mix by inversion and place the cuvette in the spectrophotometer. Record the increase in absorbance at 340 nm for approximately 5 minutes, ensuring measurements are taken in the linear phase of the reaction.

  • Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Enzyme activity (in µmol/min/mL or U/mL) can be calculated using the Beer-Lambert law:

    • Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

// Nodes A [label="Prepare Reagents\n(Buffer, Substrate, NAD+)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; B [label="Prepare Reaction Master Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Equilibrate Spectrophotometer\nand Master Mix to 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add Enzyme to Mix)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Measure Absorbance at 340 nm\n(Continuous, 5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate Rate (ΔA/min)\nfrom Linear Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Determine Enzyme Activity\n(Using Beer-Lambert Law)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for a spectrophotometric 4-HBDH activity assay."

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific nucleotide changes into a plasmid containing the gene for 4-HBDH, resulting in a modified protein.[10] This technique is essential for studying the role of specific amino acid residues in catalysis, substrate binding, and stability.[7][8] The protocol is based on whole-plasmid PCR amplification using primers containing the desired mutation.[10][11]

Objective: To create a variant of 4-HBDH with a single amino acid substitution.

Materials:

  • High-fidelity DNA polymerase (e.g., Phusion, KOD)

  • Template DNA: High-purity plasmid containing the wild-type 4-HBDH gene

  • Mutagenic Primers: Two complementary oligonucleotides containing the desired mutation, centered in the sequence.

  • dNTP mix

  • DpnI restriction enzyme (digests methylated parental DNA)

  • T4 DNA Ligase and ligation buffer

  • Competent E. coli cells for transformation

Protocol:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, with the desired mutation located at the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase, the template plasmid, and the mutagenic primers. The reaction involves linear amplification of the entire plasmid.[12]

    • Cycling Conditions (Example):

      • Initial Denaturation: 95°C for 2 min

      • 20-25 Cycles:

        • Denaturation: 95°C for 20 sec

        • Annealing: ~55-65°C for 10 sec

        • Extension: 70°C for a duration calculated based on plasmid size (e.g., ~15-30 sec/kb)

      • Final Extension: 70°C for 5 min

  • Parental Plasmid Digestion: Following PCR, add DpnI directly to the reaction mixture. Incubate at 37°C for 1-2 hours. This selectively digests the methylated, non-mutated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[11][12]

  • Ligation: Purify the PCR product. Set up a ligation reaction using T4 DNA Ligase to circularize the linear, mutated plasmid DNA. Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation: Transform competent E. coli cells with the ligation product. Plate onto selective agar plates and incubate overnight at 37°C.

  • Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.

Conclusion

4-Hydroxybutyrate dehydrogenase is a pivotal enzyme that directly links the metabolism of the neurotransmitters GABA and GHB to central carbon metabolism. Its reversible catalytic activity makes it a key control point in determining the physiological concentration of GHB. The technical protocols and enzymatic data presented in this guide provide a foundation for researchers to investigate its function in greater detail. Future work clarifying the kinetic properties of the human enzyme and identifying specific inhibitors will be critical for understanding its role in neurological disorders and for developing novel therapeutic strategies targeting the GABAergic system.

References

An In-depth Technical Guide to the 4-Hydroxybutyrate Dehydrogenase Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate dehydrogenase (GHB dehydrogenase), is a pivotal enzyme in the catabolism of the neurotransmitter and neuromodulator γ-hydroxybutyric acid (GHB). This oxidoreductase catalyzes the NAD+-dependent conversion of 4-hydroxybutyrate to succinate semialdehyde, a key intermediate that subsequently enters central metabolic pathways.[1][2] The significance of this pathway extends from its role in endogenous metabolic processes to its implications in the pharmacological and toxicological effects of exogenously administered GHB, a compound with therapeutic applications and a history of illicit use.[2] This guide provides a comprehensive overview of the 4-HBDH metabolic pathway, including its biochemical properties, kinetic parameters, and regulatory aspects. Detailed experimental protocols for the study of 4-HBDH and its associated metabolites are provided, alongside visualizations of the core pathway and experimental workflows to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

The Core Metabolic Pathway

The 4-hydroxybutyrate dehydrogenase metabolic pathway is a short but crucial route for the degradation of 4-hydroxybutyrate. The central reaction catalyzed by 4-HBDH is the reversible oxidation of 4-hydroxybutanoate to succinate semialdehyde, utilizing NAD+ as an electron acceptor.[1][2]

Reaction:

4-hydroxybutanoate + NAD+ ⇌ succinate semialdehyde + NADH + H+[1]

Succinate semialdehyde is then further oxidized by succinate-semialdehyde dehydrogenase (SSADH) to succinate, which can enter the Krebs cycle. This two-step enzymatic process provides a direct link between the metabolism of this unique four-carbon short-chain fatty acid and central energy metabolism.

4-HBDH_Metabolic_Pathway cluster_pathway 4-Hydroxybutyrate Catabolism cluster_cofactors1 4HB 4-Hydroxybutyrate SSA Succinate Semialdehyde 4HB->SSA 4-HBDH (EC 1.1.1.61) NAD NAD+ Succinate Succinate SSA->Succinate SSADH NADH NADH + H+ SSA->NADH Krebs Krebs Cycle Succinate->Krebs NAD->SSA

Figure 1: The metabolic pathway of 4-hydroxybutyrate degradation. 4-HBDH catalyzes the initial oxidative step.

Quantitative Data on 4-Hydroxybutyrate Dehydrogenase

The kinetic properties of 4-HBDH have been characterized in several organisms. These parameters are crucial for understanding the enzyme's efficiency and its behavior under different physiological conditions.

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal pHReference
Cupriavidus necator4-Hydroxybutyrate--8.49.0[3]
Cupriavidus necatorNAD+--8.99.0[3]
Clostridium aminobutyricum4-HydroxybutyrateNot ReportedNot ReportedNot ReportedNot Reported[4]
Human (Brain)4-HydroxybutyrateNot ReportedNot ReportedNot ReportedNot Reported-

Product inhibition studies on the enzyme from Cupriavidus necator have shown that succinic semialdehyde is a competitive inhibitor with respect to 4-hydroxybutyrate.[3]

Experimental Protocols

Spectrophotometric Assay of 4-HBDH Activity

This protocol is adapted from established methods for NAD+-dependent dehydrogenases and is suitable for measuring 4-HBDH activity in purified preparations or cell lysates. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Materials:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.0

  • Substrate solution: 100 mM 4-hydroxybutyrate sodium salt in distilled water

  • Cofactor solution: 50 mM NAD+ in distilled water

  • Enzyme sample (purified or cell lysate)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • 850 µL of Assay Buffer

    • 100 µL of 100 mM 4-hydroxybutyrate solution

    • 50 µL of 50 mM NAD+ solution

  • Mix gently by inversion and incubate at 37°C for 5 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding 50 µL of the enzyme sample.

  • Immediately start monitoring the change in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

One unit (U) of 4-HBDH is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay_Workflow cluster_workflow 4-HBDH Activity Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) start->prep_reagents prep_mix Prepare Reaction Mixture in Cuvette prep_reagents->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_enzyme Add Enzyme Sample pre_incubate->add_enzyme measure_abs Measure A340 over time add_enzyme->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Figure 2: Workflow for the spectrophotometric assay of 4-HBDH activity.

Purification of Recombinant 4-HBDH

This protocol outlines a general strategy for the expression and purification of His-tagged recombinant 4-HBDH from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a 4-HBDH expression vector (e.g., pET vector with an N-terminal His-tag)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 4-16 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to lyse the cells completely.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with Lysis Buffer (without lysozyme and protease inhibitors).

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged 4-HBDH with Elution Buffer.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing pure 4-HBDH.

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Purification_Workflow cluster_workflow Recombinant 4-HBDH Purification Workflow start Start expression Protein Expression in E. coli start->expression lysis Cell Lysis and Clarification expression->lysis chromatography Ni-NTA Affinity Chromatography lysis->chromatography analysis SDS-PAGE Analysis and Pooling chromatography->analysis buffer_exchange Buffer Exchange (Optional) analysis->buffer_exchange end Pure Enzyme buffer_exchange->end

Figure 3: A generalized workflow for the purification of recombinant His-tagged 4-HBDH.

Quantification of 4-Hydroxybutyrate and Succinate Semialdehyde by HPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of the substrate and product of the 4-HBDH reaction in biological samples.

Sample Preparation:

  • Deproteinize biological samples (e.g., plasma, tissue homogenates) by adding a three-fold excess of ice-cold acetonitrile, vortexing, and centrifuging to precipitate proteins.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection.

HPLC-MS/MS Conditions (Illustrative):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to separate the analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • 4-Hydroxybutyrate: Precursor ion [M-H]- → Product ion

      • Succinate Semialdehyde: Precursor ion [M-H]- → Product ion

      • Internal Standard (e.g., deuterated 4-HB): Precursor ion [M-H]- → Product ion

Data Analysis:

  • Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.

Regulation and Signaling Involvement

The direct transcriptional and post-translational regulation of 4-HBDH is not well-characterized. However, its activity is intrinsically linked to the metabolism of GHB, a potent neuromodulator.

Substrate Availability: The primary mode of regulation is likely the availability of its substrate, 4-hydroxybutyrate. Endogenous levels of GHB are tightly controlled, and exogenous administration can significantly increase the flux through this pathway.

Product Inhibition: As noted, succinate semialdehyde can competitively inhibit the enzyme, providing a feedback mechanism to control the reaction rate.[3]

Gene Expression: While direct regulators of the 4-HBDH gene are not well-defined, studies have shown that administration of GHB can lead to widespread changes in gene expression in the brain, affecting pathways involved in neuronal signaling, metabolism, and oxidative stress.[1][3][5] This suggests that the metabolic consequences of 4-HBDH activity can have broad downstream effects on cellular function. For instance, in bacteria, the expression of genes involved in the degradation of compounds like 4-aminobutyrate is often regulated by the presence of the substrate.[6][7][8]

Signaling_Logic cluster_logic Logical Relationship of GHB Metabolism and Cellular Effects GHB_admin Exogenous GHB Administration GHB_inc Increased Intracellular [4-Hydroxybutyrate] GHB_admin->GHB_inc HBDH_act Increased 4-HBDH Activity GHB_inc->HBDH_act SSA_inc Increased [Succinate Semialdehyde] HBDH_act->SSA_inc Gene_exp Changes in Gene Expression HBDH_act->Gene_exp Metabolic_flux Altered Metabolic Flux (e.g., Krebs Cycle) SSA_inc->Metabolic_flux Metabolic_flux->Gene_exp Neuronal_sig Altered Neuronal Signaling Gene_exp->Neuronal_sig

Figure 4: Logical flow from GHB administration to downstream cellular effects, highlighting the central role of 4-HBDH.

Conclusion and Future Directions

The 4-hydroxybutyrate dehydrogenase metabolic pathway, while simple in its core reaction, is of significant interest to researchers in neuroscience, metabolism, and pharmacology. The enzyme 4-HBDH is a critical control point in the degradation of GHB, and its activity has far-reaching consequences on cellular metabolism and signaling.

Future research should focus on several key areas:

  • Characterization of Human 4-HBDH: Detailed kinetic and structural studies of the human enzyme are urgently needed to facilitate the development of targeted therapeutics.

  • Regulatory Mechanisms: Elucidating the transcriptional and post-translational mechanisms that control 4-HBDH expression and activity will provide a more complete understanding of its role in both health and disease.

  • Drug Development: Given its central role in GHB metabolism, 4-HBDH represents a potential target for modulating the effects of this compound. Inhibitors or activators of 4-HBDH could have therapeutic applications in conditions where GHB levels are dysregulated or for mitigating the toxic effects of GHB overdose.

This guide provides a foundational resource for professionals engaged in the study of this important metabolic pathway, with the aim of stimulating further research and development in this field.

References

Discovery and Characterization of Novel 4-hydroxy-3-methylbut-2-enyl Diphosphate Reductase (4HBD) Homologs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-mevalonate pathway, essential for the biosynthesis of isoprenoids in most bacteria, protozoan parasites, and plants, presents a rich source of targets for the development of novel antimicrobial and herbicidal agents. A key enzyme in the final step of this pathway is 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (4HBD), also known as IspH. This iron-sulfur cluster-containing enzyme catalyzes the reductive dehydroxylation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The absence of this pathway in humans makes this compound an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, characterization, and experimental analysis of novel this compound homologs.

The Non-Mevalonate Pathway: A Critical Upstream Process

The discovery and characterization of novel this compound homologs are intrinsically linked to their role within the non-mevalonate pathway. Understanding this pathway is crucial for contextualizing the significance of this compound as a drug target.

non_mevalonate_pathway cluster_pathway Non-Mevalonate Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) MEcPP->HMBPP IspG IPP Isopentenyl diphosphate (IPP) HMBPP->IPP This compound (IspH) DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP This compound (IspH) Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Non-Mevalonate (MEP/DOXP) Pathway for Isoprenoid Biosynthesis.

Workflow for Discovery and Characterization of Novel this compound Homologs

The identification and comprehensive analysis of new this compound enzymes follow a structured workflow, beginning with computational screening and culminating in detailed biochemical and structural characterization.

discovery_workflow Bioinformatics Bioinformatic Screening (Genome Mining, Phylogenetic Analysis) Cloning Gene Cloning and Heterologous Expression Bioinformatics->Cloning Purification Protein Purification (Anaerobic Conditions) Cloning->Purification Reconstitution [4Fe-4S] Cluster Reconstitution Purification->Reconstitution Biochemical Biochemical Characterization (Enzyme Kinetics, Substrate Specificity) Reconstitution->Biochemical Spectroscopic Spectroscopic Analysis (UV-Vis, EPR) Reconstitution->Spectroscopic Inhibitor Inhibitor Screening and Drug Development Biochemical->Inhibitor Structural Structural Biology (Crystallography, Cryo-EM) Spectroscopic->Structural Structural->Inhibitor

The Dual-Faceted Nature of 4HBD: From Metabolic Enzyme to Onco-Metabolic Driver

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Gene Localization, Expression, and Functional Implications of 4-Hydroxybutyrate Dehydrogenase (ADHFE1)

For researchers, scientists, and drug development professionals, understanding the intricate roles of metabolic enzymes in both normal physiology and disease is paramount. This guide delves into the core characteristics of 4-hydroxybutyrate dehydrogenase, encoded by the ADHFE1 gene, providing a comprehensive overview of its genetic localization, expression patterns, and its emerging role in oncogenic signaling pathways.

Gene and Protein Identity

The enzyme 4-hydroxybutyrate dehydrogenase (4HBD) is officially known in humans as Alcohol Dehydrogenase Iron Containing 1 (ADHFE1) . It is a key enzyme in the catabolism of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug. ADHFE1 catalyzes the conversion of 4-hydroxybutyrate to succinic semialdehyde.

FeatureDescription
Official Gene Symbol ADHFE1
Full Gene Name Alcohol Dehydrogenase Iron Containing 1
Aliases HOT (Hydroxyacid-oxoacid Transhydrogenase), ADH8, HMFT2263
Protein Name Hydroxyacid-oxoacid transhydrogenase, mitochondrial
EC Number 1.1.1.61

Chromosomal and Subcellular Localization

The ADHFE1 gene is located on the long (q) arm of chromosome 8 at position 13.1 in humans. The protein product is primarily localized to the mitochondrial matrix , although some evidence also suggests a potential presence in the cytosol .[1] This dual localization may imply distinct roles for the enzyme in different cellular compartments.

Tissue Expression Patterns of ADHFE1

The expression of ADHFE1 varies across different human tissues, with the highest levels observed in organs with high metabolic activity. Quantitative data from the Genotype-Tissue Expression (GTEx) project and other databases provide a detailed picture of its distribution.

TissueExpression Level (TPM/Normalized Counts)
LiverHigh
KidneyHigh
HeartHigh
Skeletal MuscleHigh
BrainModerate
Adipose TissueModerate
ColonModerate
LungLow
SpleenLow
BloodLow

Note: This table represents a summary of publicly available expression data. Specific values can be obtained from databases such as the GTEx Portal and the Human Protein Atlas.

The c-Myc-ADHFE1 Signaling Axis in Cancer

A significant body of research has illuminated the role of ADHFE1 in cancer, particularly in breast cancer. The gene has been identified as a MYC-linked oncogene that contributes to metabolic reprogramming, a hallmark of cancer.

The signaling pathway involves the upregulation of ADHFE1 expression by the proto-oncogene c-Myc . This leads to an increase in the production of D-2-hydroxyglutarate (D-2-HG), an oncometabolite. Elevated levels of D-2-HG can, in turn, promote cellular de-differentiation and enhance epithelial-mesenchymal transition (EMT), contributing to tumor progression and metastasis.

Below is a diagram illustrating this critical signaling pathway.

c_Myc_ADHFE1_Pathway c_Myc c-Myc ADHFE1_gene ADHFE1 Gene c_Myc->ADHFE1_gene Upregulates Transcription ADHFE1_protein ADHFE1 Protein ADHFE1_gene->ADHFE1_protein Translation SSA Succinic Semialdehyde ADHFE1_protein->SSA D2HG D-2-Hydroxyglutarate (Oncometabolite) ADHFE1_protein->D2HG Increases Production GHB 4-Hydroxybutyrate (GHB) GHB->SSA Catalyzed by Metabolic_Reprogramming Metabolic Reprogramming (e.g., Fatty Acid Synthesis) D2HG->Metabolic_Reprogramming Promotes EMT Epithelial-Mesenchymal Transition (EMT) D2HG->EMT Enhances Tumor_Progression Tumor Progression Metabolic_Reprogramming->Tumor_Progression EMT->Tumor_Progression

Caption: The c-Myc-ADHFE1 signaling pathway in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ADHFE1 localization and expression.

Immunohistochemistry (IHC) for ADHFE1 Protein Localization

This protocol outlines the steps for detecting ADHFE1 protein in paraffin-embedded human tissue sections.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-ADHFE1 polyclonal antibody (diluted according to manufacturer's instructions)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-ADHFE1 antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS.

    • Incubate with DAB substrate until desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol series and xylene.

    • Mount with mounting medium and a coverslip.

IHC_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlocking Peroxidase Blocking AntigenRetrieval->PeroxidaseBlocking Blocking Blocking PeroxidaseBlocking->Blocking PrimaryAb Primary Antibody Incubation (anti-ADHFE1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain End Microscopic Analysis Counterstain->End

Caption: Immunohistochemistry (IHC) workflow for ADHFE1 detection.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for c-Myc Binding to the ADHFE1 Promoter

This protocol is designed to identify and quantify the binding of the c-Myc transcription factor to the promoter region of the ADHFE1 gene.

Materials:

  • Human cell line of interest (e.g., breast cancer cell line)

  • Formaldehyde (1%)

  • Glycine (1.25 M)

  • Lysis buffer

  • Sonication equipment

  • ChIP-grade anti-c-Myc antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for the ADHFE1 promoter

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells to release nuclei.

    • Sonicate the chromatin to shear DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-c-Myc antibody overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • qPCR: Use primers specific to the ADHFE1 promoter to validate the enrichment of this region.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all c-Myc binding sites across the genome.

ChIP_seq_Workflow Start Cross-link Proteins to DNA (in vivo) Lysis Cell Lysis & Chromatin Shearing Start->Lysis IP Immunoprecipitation (with anti-c-Myc antibody) Lysis->IP Washing Washing IP->Washing Elution Elution & Reverse Cross-linking Washing->Elution Purification DNA Purification Elution->Purification Analysis Analysis (qPCR & Sequencing) Purification->Analysis

Caption: Chromatin Immunoprecipitation (ChIP-seq) workflow.

Conclusion

The study of ADHFE1 provides a compelling example of how a metabolic enzyme can be co-opted in disease states to drive oncogenic processes. Its defined chromosomal and subcellular localization, coupled with its differential tissue expression, offers a foundational understanding of its physiological roles. The elucidation of the c-Myc-ADHFE1 signaling pathway has opened new avenues for therapeutic intervention, particularly in cancers characterized by MYC deregulation. The experimental protocols provided in this guide serve as a practical resource for researchers aiming to further investigate the multifaceted functions of this intriguing gene and its protein product.

References

Cellular Localization of 4-Hydroxybutyrate Dehydrogenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutyrate dehydrogenase (GHB dehydrogenase) is a critical enzyme in the metabolism of the neurotransmitter and neuromodulator γ-hydroxybutyrate (GHB). Its activity and subcellular location are of significant interest in neuroscience and pharmacology, particularly in the context of drug development and understanding the pathophysiology of certain metabolic disorders. This technical guide provides a detailed overview of the cellular localization of this enzymatic activity, focusing on the key proteins responsible, quantitative data on their distribution, and the experimental protocols used for their study. In mammals, the enzymatic activity attributed to 4-hydroxybutyrate dehydrogenase is primarily carried out by cytosolic enzymes with broader substrate specificities, most notably Aldo-Keto Reductase Family 1 Member A1 (AKR1A1) and to some extent, 3-Hydroxybutyrate Dehydrogenase 2 (BDH2), also known as DHRS6.

Data Presentation: Subcellular Distribution of Key Enzymes

The following table summarizes the subcellular localization of the primary enzymes associated with 4-hydroxybutyrate dehydrogenase activity in mammalian cells. The data is compiled from proteomics databases and literature reviews. While precise quantitative percentages can vary between cell types and experimental conditions, the predominant localization is well-established.

ProteinAliasesPredominant LocalizationOther Reported LocationsSupporting Evidence
AKR1A1 Aldehyde Reductase, GHB DehydrogenaseCytosol[1][2][3]Apical plasma membrane, extracellular exosomes, synapse[1]Quantitative proteomics, UniProt, GeneCards[1][2][3]
BDH2 DHRS6, 4-oxo-L-proline reductaseCytosol[4][5]Mitochondrion[6]Proteomics DB, Human Protein Atlas[5][6]

Metabolic Pathway of γ-Hydroxybutyrate (GHB)

The metabolism of GHB is compartmentalized within the cell, involving both cytosolic and mitochondrial enzymes. The cytosolic pathway is of particular importance for the activity of 4-hydroxybutyrate dehydrogenase.

GHB_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GHB γ-Hydroxybutyrate (GHB) SSA_cytosol Succinic Semialdehyde (SSA) GHB->SSA_cytosol AKR1A1 (GHB Dehydrogenase) NAD(P)+ GABA_cytosol GABA SSA_cytosol->GABA_cytosol GABA Transaminase SSA_mito Succinic Semialdehyde (SSA) SSA_cytosol->SSA_mito Transport Succinate Succinate SSA_mito->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: Metabolic pathway of GHB showing the cytosolic conversion of GHB to SSA by AKR1A1.

Experimental Protocols

Determining the subcellular localization of enzymes like AKR1A1 and BDH2 involves techniques that separate cellular components and allow for the specific detection of the protein of interest. Below are detailed, generalized methodologies for two key experimental approaches.

Subcellular Fractionation followed by Western Blot Analysis

This protocol describes the separation of cellular organelles by differential centrifugation, followed by the detection of the target protein in each fraction via immunoblotting.

Objective: To determine the relative enrichment of AKR1A1 or BDH2 in the cytosolic versus other subcellular fractions.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Sucrose buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4)

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies specific for AKR1A1 or BDH2

  • Secondary antibodies conjugated to HRP

  • Antibodies for organelle-specific markers (e.g., GAPDH for cytosol, CoxIV for mitochondria, Histone H3 for nucleus)

  • Chemiluminescent substrate

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant.

    • Transfer the post-nuclear supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet mitochondria. The supernatant from this step is the crude cytosolic fraction.

    • For a purer cytosolic fraction, the supernatant can be further centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet microsomes. The final supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the target protein (AKR1A1 or BDH2) and organelle markers.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Subcellular_Fractionation_Workflow start Cell Pellet homogenization Homogenization start->homogenization centrifuge1 Centrifugation (Low Speed) homogenization->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 western_blot Western Blot Analysis pellet1->western_blot centrifuge2 Centrifugation (Medium Speed) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Cytosolic Fraction centrifuge2->supernatant2 pellet2->western_blot supernatant2->western_blot

Caption: Workflow for determining protein localization via subcellular fractionation.

Immunocytochemistry/Immunofluorescence

This protocol provides a method to visualize the subcellular localization of a target protein within intact cells using fluorescence microscopy.

Objective: To visually confirm the cytosolic localization of AKR1A1 or BDH2.

Materials:

  • Cells grown on glass coverslips

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibody specific for AKR1A1 or BDH2

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to an appropriate confluency on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells again with PBS. Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against AKR1A1 or BDH2 in the blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with a DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the coverslips a final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filters.

Conclusion

The enzymatic activity of 4-hydroxybutyrate dehydrogenase in the mammalian cytosol is predominantly carried out by Aldo-Keto Reductase Family 1 Member A1 (AKR1A1) and potentially 3-Hydroxybutyrate Dehydrogenase 2 (BDH2). Experimental evidence from quantitative proteomics and subcellular fractionation studies consistently points to a primary cytosolic localization for these enzymes. The provided experimental protocols offer a robust framework for researchers to independently verify and explore the subcellular distribution of these important drug metabolism and neurotransmitter-catabolizing enzymes. A thorough understanding of their cellular location is paramount for the development of targeted therapeutics and for elucidating their physiological and pathological roles.

References

4-Hydroxybutyrate Dehydrogenase: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Enzyme in Microbial Metabolism

Introduction

4-hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate dehydrogenase (GHB-DH), is a crucial enzyme (EC 1.1.1.61) that catalyzes the reversible oxidation of 4-hydroxybutyrate (4-HB) to succinic semialdehyde (SSA) using NAD⁺ as a cofactor. This enzyme plays a pivotal role in the metabolism of various microbial species, participating in pathways for carbon fixation, fermentation of amino acids and succinate, and the production of bioplastics. Its involvement in these diverse metabolic routes makes it a subject of significant interest for researchers in microbiology, biotechnology, and drug development. This technical guide provides a comprehensive overview of 4-HBDH in different microbial species, with a focus on its quantitative characteristics, the experimental protocols used for its study, and its metabolic context.

Data Presentation: Quantitative Characteristics of Microbial 4-Hydroxybutyrate Dehydrogenases

The kinetic properties of 4-HBDH can vary significantly among different microbial species, reflecting their adaptation to diverse metabolic niches. The following table summarizes key quantitative data for 4-HBDH from several well-characterized microorganisms.

Microbial SpeciesGeneSubstrate(s)K_m (mM)V_max (U/mg)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)Molecular Weight (kDa)Quaternary Structure
Clostridium kluyveri4hbD4-Hydroxybutyrate55--9.4 (Oxidation)-86Dimer
Succinic Semialdehyde0.56--6.1 (Reduction)
NAD⁺0.67--
NADH0.15--
Cupriavidus necator (Ralstonia eutropha)gbd4-Hydroxybutanoate--8.49.0---
NAD⁺--8.9
Porphyromonas gingivalisPGN_0724 (Succinate semialdehyde reductase)Succinate Semialdehyde-------
NADH---
Metallosphaera sedula (Archaea)Msed_2001 (Succinic semialdehyde reductase)Succinic Semialdehyde0.04 ± 0.0138 ± 2--65--
NADPH0.03 ± 0.01

Note: "-" indicates that the data was not available in the cited literature. Kinetic parameters can be influenced by assay conditions.

Metabolic Pathways Involving 4-Hydroxybutyrate Dehydrogenase

4-HBDH is a key player in several important metabolic pathways across the microbial world. Understanding these pathways is essential for comprehending the physiological role of the enzyme and for its potential biotechnological applications.

Succinate Fermentation in Clostridium kluyveri

In Clostridium kluyveri, 4-HBDH is a central enzyme in the fermentation of succinate to butyrate.[1][2] This pathway allows the organism to utilize succinate as a terminal electron acceptor.

Succinate_Fermentation Succinate Succinate Succinyl_CoA Succinyl-CoA Succinate->Succinyl_CoA Succinyl-CoA transferase Succinic_Semialdehyde Succinic Semialdehyde Succinyl_CoA->Succinic_Semialdehyde Succinyl-CoA reductase Four_Hydroxybutyrate 4-Hydroxybutyrate Succinic_Semialdehyde->Four_Hydroxybutyrate 4-Hydroxybutyrate Dehydrogenase (4-HBDH) Four_Hydroxybutyryl_CoA 4-Hydroxybutyryl-CoA Four_Hydroxybutyrate->Four_Hydroxybutyryl_CoA 4-Hydroxybutyrate CoA-transferase Crotonyl_CoA Crotonyl-CoA Four_Hydroxybutyryl_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA dehydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate Butyrate kinase

Succinate fermentation pathway in Clostridium kluyveri.
Butyrate Production in Porphyromonas gingivalis

Porphyromonas gingivalis, a key pathogen in periodontal disease, produces butyrate as a major virulence factor. The pathway involves the reduction of succinate to butyrate, where a succinate semialdehyde reductase, a type of 4-HBDH, plays a crucial role.

Butyrate_Production_P_gingivalis Glutamate Glutamate alpha_Ketoglutarate α-Ketoglutarate Glutamate->alpha_Ketoglutarate Glutamate dehydrogenase Succinate_Semialdehyde Succinate Semialdehyde alpha_Ketoglutarate->Succinate_Semialdehyde α-Ketoglutarate decarboxylase Four_Hydroxybutyrate 4-Hydroxybutyrate Succinate_Semialdehyde->Four_Hydroxybutyrate Succinate Semialdehyde Reductase (4-HBDH) Four_Hydroxybutyryl_CoA 4-Hydroxybutyryl-CoA Four_Hydroxybutyrate->Four_Hydroxybutyryl_CoA Butyryl-CoA: 4-hydroxybutyrate CoA transferase Crotonyl_CoA Crotonyl-CoA Four_Hydroxybutyryl_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA dehydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate Butyryl-CoA: acetate CoA transferase

Butyrate production pathway in Porphyromonas gingivalis.
3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle in Archaea

In some thermoacidophilic archaea, such as Metallosphaera sedula, 4-HBDH (as succinic semialdehyde reductase) is part of the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway.

HP_HB_Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (CO2 fixation) Three_HP 3-Hydroxypropionate Malonyl_CoA->Three_HP Malonyl-CoA reductase Three_HP_CoA 3-Hydroxypropionyl-CoA Three_HP->Three_HP_CoA 3-Hydroxypropionyl-CoA synthetase Acryloyl_CoA Acryloyl-CoA Three_HP_CoA->Acryloyl_CoA 3-Hydroxypropionyl-CoA dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA reductase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase (CO2 fixation) Succinic_Semialdehyde Succinic Semialdehyde Succinyl_CoA->Succinic_Semialdehyde Succinyl-CoA reductase Four_HB 4-Hydroxybutyrate Succinic_Semialdehyde->Four_HB 4-Hydroxybutyrate Dehydrogenase Four_HB_CoA 4-Hydroxybutyryl-CoA Four_HB->Four_HB_CoA 4-Hydroxybutyryl-CoA synthetase Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA dehydratase Acetoacetyl_CoA Acetoacetyl-CoA Crotonyl_CoA->Acetoacetyl_CoA Crotonyl-CoA hydratase/dehydrogenase Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA->Two_Acetyl_CoA Acetoacetyl-CoA thiolase

The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.

Experimental Protocols

Detailed and reliable experimental protocols are fundamental for the accurate characterization of 4-HBDH. This section provides methodologies for key experiments.

Spectrophotometric Assay of 4-Hydroxybutyrate Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of 4-HBDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.4

  • NAD⁺ stock solution: 50 mM in deionized water

  • 4-Hydroxybutyrate (sodium salt) stock solution: 1 M in deionized water

  • Enzyme solution (purified or cell-free extract)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following components:

    • 880 µL of Assay Buffer

    • 50 µL of 50 mM NAD⁺ stock solution (final concentration: 2.5 mM)

    • 50 µL of 1 M 4-Hydroxybutyrate stock solution (final concentration: 50 mM)

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, NAD+, 4-HB) Start->Prepare_Mix Equilibrate Equilibrate to Assay Temperature Prepare_Mix->Equilibrate Add_Enzyme Add Enzyme Solution Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mL) Calculate_Rate->Calculate_Activity End End Calculate_Activity->End

Workflow for the purification of His-tagged 4-HBDH.
Molecular Cloning of a 4-Hydroxybutyrate Dehydrogenase Gene

This protocol provides a general workflow for cloning a 4-HBDH gene into an expression vector, such as pET, for recombinant protein production in E. coli.

Materials:

  • Genomic DNA from the source microorganism

  • PCR primers specific for the 4-HBDH gene with appropriate restriction sites

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • pET expression vector

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotics

  • DNA purification kits

Procedure:

  • PCR Amplification:

    • Amplify the 4-HBDH gene from the genomic DNA using PCR with the specific primers.

    • Verify the size of the PCR product by agarose gel electrophoresis.

    • Purify the PCR product.

  • Digestion and Ligation:

    • Digest both the purified PCR product and the pET vector with the chosen restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the digested 4-HBDH gene into the digested pET vector using T4 DNA ligase.

  • Transformation and Screening:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and select for colonies.

    • Screen the colonies for the presence of the recombinant plasmid by colony PCR or restriction digestion of isolated plasmid DNA.

  • Sequence Verification and Expression:

    • Sequence the purified recombinant plasmid to confirm the correct insertion and sequence of the 4-HBDH gene.

    • Transform the verified plasmid into an expression host, such as E. coli BL21(DE3), for protein expression studies.

Workflow for Molecular Cloning:

Cloning_Workflow Start Start gDNA Genomic DNA Start->gDNA Vector pET Expression Vector Start->Vector PCR PCR Amplification of 4-HBDH gene gDNA->PCR Digestion_Insert Restriction Digestion of PCR product PCR->Digestion_Insert Digestion_Vector Restriction Digestion of pET Vector Vector->Digestion_Vector Ligation Ligation of gene into vector Digestion_Insert->Ligation Digestion_Vector->Ligation Transformation Transformation into E. coli DH5α Ligation->Transformation Screening Screening of colonies Transformation->Screening Sequencing Plasmid Isolation and Sequence Verification Screening->Sequencing Expression Transformation into E. coli BL21(DE3) for Expression Sequencing->Expression End End Expression->End

References

Methodological & Application

Application Notes and Protocols for the Assay of 4-Hydroxybutyrate Dehydrogenase (4-HBDH) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate (GHB) dehydrogenase, is a key enzyme in the catabolism of the neurotransmitter and neuromodulator 4-hydroxybutanoic acid (GHB).[1] It catalyzes the NAD+-dependent oxidation of 4-hydroxybutyrate to succinate semialdehyde, which is subsequently oxidized to succinate and enters the tricarboxylic acid (TCA) cycle.[1] Dysregulation of 4-HBDH activity has been implicated in various neurological conditions, making it a potential therapeutic target. These application notes provide detailed protocols for assaying 4-HBDH activity, crucial for basic research and drug discovery programs.

Data Presentation

Table 1: Kinetic Parameters of 4-Hydroxybutyrate Dehydrogenase
OrganismSubstrateK_m_V_max_Optimal pHReference
Cupriavidus necator4-Hydroxybutanoate--9.0UniProt P42331
Cupriavidus necatorNAD+--9.0UniProt P42331
Ralstonia eutrophaGHB1.0 mmol/L3.37 mmol/min/mg-(Bravo et al., 2004)

Note: Specific K_m_ and V_max_ values for the enzyme from Cupriavidus necator were not explicitly found in the search results, but the optimal pH is provided.

Table 2: Inhibitors of 4-Hydroxybutyrate Dehydrogenase
InhibitorType of InhibitionIC_50_Notes
Succinate SemialdehydeProduct Inhibition (Competitive)Not specifiedThe product of the reaction, succinate semialdehyde, acts as a competitive inhibitor.
Valproic AcidIndirect InhibitionNot specifiedInhibits the conversion of succinate semialdehyde to GHB, thereby indirectly affecting the overall pathway.

Experimental Protocols

Spectrophotometric Assay for 4-HBDH Activity

This protocol is adapted from established methods for dehydrogenase assays and is based on the principle of measuring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.

Materials:

  • 4-Hydroxybutyrate (GHB) sodium salt

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Purified 4-HBDH enzyme or biological sample (cell lysate, tissue homogenate)

  • UV/Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.0 at the desired reaction temperature (e.g., 25°C or 37°C).

  • Prepare Reagent Solutions:

    • 4-Hydroxybutyrate solution (Substrate): Prepare a stock solution of 100 mM 4-hydroxybutyrate in the assay buffer.

    • NAD+ solution (Cofactor): Prepare a stock solution of 20 mM NAD+ in the assay buffer. Store on ice.

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume of 1 mL for a standard cuvette) as follows:

    • 850 µL of 100 mM Tris-HCl buffer (pH 9.0)

    • 100 µL of 100 mM 4-hydroxybutyrate solution (final concentration: 10 mM)

    • 50 µL of 20 mM NAD+ solution (final concentration: 1 mM)

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture to the desired temperature in the spectrophotometer.

    • To initiate the reaction, add 10-50 µL of the enzyme solution (or sample) to the cuvette. The volume can be adjusted based on enzyme activity.

    • Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA_340_/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA_340_/min) / (ε_NADH_ * path length) * 1000 where:

      • ε_NADH_ (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

      • path length is typically 1 cm.

Sample Preparation

Cell Lysates:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with enzyme activity assays) containing protease inhibitors.

  • Lyse the cells by sonication or freeze-thaw cycles on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cytosolic fraction) for the enzyme assay.

Tissue Homogenates:

  • Excise and weigh the tissue of interest.

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Mince the tissue and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors) using a Dounce or Potter-Elvehjem homogenizer on ice.

  • Centrifuge the homogenate at appropriate speeds to isolate the desired subcellular fraction (e.g., a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet mitochondria if a cytosolic fraction is desired).

  • Collect the supernatant for the enzyme assay.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis sample_prep Sample Preparation (Cell Lysate/Tissue Homogenate) reaction_setup Set up Reaction Mixture in Cuvette sample_prep->reaction_setup reagent_prep Reagent Preparation (Buffer, Substrate, Cofactor) reagent_prep->reaction_setup enzyme_add Add Enzyme/Sample to Initiate Reaction reaction_setup->enzyme_add measurement Spectrophotometric Measurement (ΔA340/min) enzyme_add->measurement rate_calc Calculate Initial Rate measurement->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc metabolic_pathway GHB 4-Hydroxybutyrate (GHB) SSA Succinate Semialdehyde GHB->SSA SUC Succinate SSA->SUC TCA TCA Cycle SUC->TCA

References

Application Notes and Protocols for Recombinant 4HBD Enzyme Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of recombinant 4-hydroxybutyrate dehydrogenase (4HBD) enzyme. The described methodology is primarily based on the expression of a hexahistidine-tagged (His-tagged) this compound in Escherichia coli followed by immobilized metal affinity chromatography (IMAC). Additional polishing steps, including ion exchange and size exclusion chromatography, are also discussed to achieve high purity.

Data Presentation

The purification of this compound can be monitored at each step by measuring the total protein concentration, enzyme activity, and calculating the specific activity, yield, and purification fold. Below is a representative purification table based on the purification of this compound from rat kidneys, which illustrates the expected outcomes of a multi-step purification process. While this table is for a native enzyme, a similar trend in purification fold and yield is expected for the recombinant protein.[1] For recombinant His-tagged this compound expressed in E. coli, a purity of over 95% can be achieved after the initial affinity chromatography step.[1]

Table 1: Representative Purification Scheme for 4-Hydroxybutyrate Dehydrogenase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate15003000.21001
Anion Exchange2502250.9754.5
Affinity Chromatography15150105050
Gel Filtration47518.752593.75

Note: Data is illustrative and based on a typical multi-step purification. Actual values will vary depending on the expression levels and purification efficiency.

Experimental Protocols

This section provides a detailed methodology for the expression and purification of His-tagged recombinant this compound from E. coli.

Expression of Recombinant His-tagged this compound in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for His-tagged this compound.

  • Culture Growth:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Harvesting: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

Cell Lysis
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a widely used technique for purifying recombinant proteins with a polyhistidine tag.[2] The His-tag binds to divalent metal ions (commonly nickel or cobalt) that are immobilized on a chromatography resin.[2]

  • Column Preparation:

    • Pack a chromatography column with Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose resin.

    • Equilibrate the column with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the equilibrated column. The His-tagged this compound will bind to the Ni-NTA resin.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged this compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Imidazole competes with the His-tag for binding to the nickel ions, thus releasing the target protein.[2]

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm or by a protein assay (e.g., Bradford assay).

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified this compound.

(Optional) Further Purification Steps

For applications requiring higher purity, additional chromatography steps can be employed.

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Anion exchange chromatography (e.g., using a Q-Sepharose column) can be effective for further purifying this compound.[1]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size. It is a good final polishing step to remove any remaining contaminants and protein aggregates.[1]

Dialysis and Storage
  • Dialyze the purified this compound against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and exchange the buffer.

  • Determine the final protein concentration.

  • Aliquot the purified enzyme and store at -80°C for long-term use.

This compound Enzyme Activity Assay

The activity of this compound can be determined by monitoring the oxidation of 4-hydroxybutyrate to succinic semialdehyde, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically.

Assay Components:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.4 (optimal for oxidation)[3]

  • NAD+ Stock Solution: 50 mM in water

  • 4-Hydroxybutyrate Stock Solution: 1 M in water

  • Purified this compound Enzyme

Assay Protocol:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of Assay Buffer

    • 20 µL of 50 mM NAD+ (final concentration: 1 mM)

    • 50 µL of 1 M 4-hydroxybutyrate (final concentration: 50 mM)

  • Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the purified this compound enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (Molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

This compound in the GABA Shunt Pathway

The following diagram illustrates the role of 4-hydroxybutyrate dehydrogenase (this compound) in the metabolic pathway known as the GABA shunt.

GABA_Shunt cluster_GABA_Shunt GABA Shunt cluster_TCA TCA Cycle GABA γ-Aminobutyrate (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase Succinate Succinate SSA->Succinate Succinate-Semialdehyde Dehydrogenase GHB γ-Hydroxybutyrate (GHB) SSA->GHB 4-Hydroxybutyrate Dehydrogenase (this compound) (Reduction) TCA TCA Cycle Succinate->TCA GHB->SSA 4-Hydroxybutyrate Dehydrogenase (this compound) (Oxidation)

Caption: Metabolic pathway of the GABA shunt showing the role of this compound.

Experimental Workflow for Recombinant this compound Purification

This diagram outlines the major steps involved in the purification of recombinant His-tagged this compound.

Purification_Workflow start Start: E. coli Culture with this compound Expression Vector induction IPTG Induction start->induction harvest Cell Harvesting (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC (Ni-NTA Affinity Chromatography) clarification->imac wash Wash (Low Imidazole) imac->wash elution Elution (High Imidazole) wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis dialysis Dialysis & Buffer Exchange analysis->dialysis end End: Purified this compound Enzyme dialysis->end

Caption: Workflow for the purification of recombinant His-tagged this compound.

References

Application Notes and Protocols: Cloning and Expression of 4-Hydroxybutyrate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of 4-hydroxybutyrate dehydrogenase (4-HBd). This enzyme is a key player in butanoate metabolism and presents a target of interest for various biotechnological and pharmaceutical applications.

Introduction

4-hydroxybutyrate dehydrogenase (EC 1.1.1.61) is an NAD⁺-dependent oxidoreductase that catalyzes the reversible oxidation of 4-hydroxybutyrate (GHB) to succinate semialdehyde.[1] This enzyme is integral to the degradation pathway of 4-aminobutanoate (GABA) and is found in a variety of organisms, from bacteria like Clostridium kluyveri and Cupriavidus necator (formerly Ralstonia eutropha) to eukaryotes.[1][2] The ability to recombinantly produce and purify 4-HBd is crucial for detailed enzymatic studies, inhibitor screening, and the development of biosensors.

Data Presentation

Table 1: Kinetic Properties of 4-Hydroxybutyrate Dehydrogenase
OrganismSubstrateKm (mM)Optimal pHSpecific Activity (U/mg)Reference
Clostridium kluyveri4-Hydroxybutanoate55 ± 169.4 (Oxidation)66 (Crude Extract)[3]
Succinic Semialdehyde0.56 ± 0.086.1 (Reduction)[3]
NAD⁺0.67 ± 0.089.4 (Oxidation)[3]
NADH0.15 ± 0.026.1 (Reduction)[3]
Rhodobacter sphaeroides (3-HBDH)3-HydroxybutyrateNot Specified8.0>200 (Purified)[4]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.

Signaling and Metabolic Pathways

The following diagram illustrates the role of 4-hydroxybutyrate dehydrogenase in the GABA degradation pathway.

GABA_Pathway cluster_4HBd Reaction Catalyzed by 4-HBd GABA γ-Aminobutyrate (GABA) SSA Succinate Semialdehyde GABA->SSA GABA Transaminase GHB 4-Hydroxybutyrate (GHB) SSA->GHB 4-Hydroxybutyrate Dehydrogenase (Reduction) Succinate Succinate SSA->Succinate Succinate-Semialdehyde Dehydrogenase TCA TCA Cycle Succinate->TCA GHB_node 4-Hydroxybutyrate SSA_node Succinate Semialdehyde GHB_node->SSA_node 4-HBd (Oxidation) NAD NAD⁺ NADH NADH + H⁺ NAD->NADH

Caption: Metabolic pathway of GABA degradation showing the central role of 4-HBd.

Experimental Workflow

The overall workflow for cloning, expressing, and purifying recombinant 4-HBd is outlined below.

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification Genomic_DNA Genomic DNA Isolation PCR PCR Amplification of 4-HBd Gene Genomic_DNA->PCR Digestion_Insert Restriction Digest of PCR Product PCR->Digestion_Insert Ligation Ligation into pET Vector Digestion_Insert->Ligation Digestion_Vector Restriction Digest of pET Vector Digestion_Vector->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Plasmid_Purification Recombinant Plasmid Purification Transformation_Cloning->Plasmid_Purification Transformation_Expression Transformation into E. coli BL21(DE3) Plasmid_Purification->Transformation_Expression Verified Plasmid Culture Cell Culture Growth Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis SDS-PAGE & Activity Assay Purification->Analysis

Caption: Workflow for recombinant 4-HBd production.

Experimental Protocols

Protocol 1: Cloning of the 4-Hydroxybutyrate Dehydrogenase Gene

This protocol describes the amplification of the 4-HBd gene from genomic DNA and its insertion into a pET expression vector (e.g., pET-28a) containing an N-terminal His-tag.

1. Genomic DNA Isolation:

  • Isolate high-quality genomic DNA from the source organism (e.g., Clostridium kluyveri) using a commercial genomic DNA purification kit, following the manufacturer's instructions.

2. Primer Design:

  • Design forward and reverse primers to amplify the entire coding sequence of the 4-HBd gene.

  • Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the chosen pET vector (e.g., NdeI and XhoI). Add 6 extra bases upstream of the restriction site to ensure efficient digestion.[5]

3. PCR Amplification:

  • Set up a 50 µL PCR reaction as follows:

    • 5 µL 10x High-Fidelity PCR Buffer

    • 1 µL 10 mM dNTPs

    • 1.5 µL 10 µM Forward Primer

    • 1.5 µL 10 µM Reverse Primer

    • 1 µL Template Genomic DNA (50-100 ng)

    • 0.5 µL High-Fidelity DNA Polymerase

    • 39.5 µL Nuclease-free Water

  • Perform PCR with the following cycling conditions (adjust annealing temperature based on primer Tm):

    • Initial Denaturation: 98°C for 30s

    • 30 Cycles:

      • Denaturation: 98°C for 10s

      • Annealing: 55-65°C for 30s

      • Extension: 72°C for 1 min/kb

    • Final Extension: 72°C for 5 min

  • Analyze the PCR product on a 1% agarose gel to confirm amplification of the correct size fragment. Purify the PCR product using a gel extraction kit.

4. Restriction Digest:

  • Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes in separate reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Purify the digested insert and vector using a PCR cleanup kit or gel extraction.

5. Ligation:

  • Set up a ligation reaction using T4 DNA Ligase, typically with a 3:1 molar ratio of insert to vector.[5]

  • Incubate at 16°C overnight or at room temperature for 1-2 hours.

6. Transformation:

  • Transform chemically competent E. coli DH5α cells with the ligation mixture.

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Select individual colonies, grow them in liquid culture, and purify the recombinant plasmid. Verify the correct insert by restriction digest and DNA sequencing.

Protocol 2: Expression and Purification of Recombinant 4-HBd

1. Transformation:

  • Transform chemically competent E. coli BL21(DE3) expression host cells with the sequence-verified recombinant plasmid.

2. Expression:

  • Inoculate 10 mL of LB medium containing kanamycin (50 µg/mL) with a single colony and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture.

  • Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.[4][6]

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-20°C for better protein folding.[6]

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.[7]

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged 4-HBd.

4. Affinity Purification:

  • Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged 4-HBd with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze them by SDS-PAGE to check for purity.

5. Buffer Exchange/Dialysis:

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Protocol 3: Spectrophotometric Enzyme Activity Assay

This assay measures the activity of 4-HBd by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of 4-hydroxybutyrate. A similar principle can be used to monitor the oxidation of NADH at 340 nm in the reverse reaction.[1]

1. Reaction Mixture:

  • Prepare a reaction mixture in a 1 mL quartz cuvette:

    • 850 µL 100 mM Glycine-NaOH buffer (pH 9.4)

    • 50 µL 20 mM NAD⁺

    • 50 µL 1 M 4-hydroxybutyrate

    • (For control, substitute substrate with water)

2. Measurement:

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of purified enzyme solution.

  • Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over 3-5 minutes using a spectrophotometer.

3. Calculation of Specific Activity:

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

  • Specific Activity (U/mg) = (Rate in µmol/min) / (mg of protein in the assay).

References

Application Notes and Protocols: Site-Directed Mutagenesis of 4-Hydroxyphenylpyruvate Dioxygenase (4HBD) Active Site Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (4HBD or HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a critical step in the catabolism of tyrosine. In plants, the HGA produced is a precursor for the synthesis of essential molecules like plastoquinone and tocopherols (vitamin E). Due to its vital role, this compound is a key target for the development of herbicides and is also of significant interest in the study and treatment of metabolic disorders in humans, such as tyrosinemia type I.

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid changes in a protein's sequence. By systematically mutating residues within the active site of this compound and analyzing the kinetic properties of the resulting mutant enzymes, researchers can elucidate the specific roles of these residues in substrate binding, catalysis, and product formation. This knowledge is invaluable for understanding the enzyme's mechanism and for the rational design of novel inhibitors.

These application notes provide a comprehensive guide to performing site-directed mutagenesis on this compound, including detailed protocols for mutagenesis, protein expression and purification, and enzyme activity assays.

Key Active Site Residues and Their Roles

The active site of this compound is a complex environment where substrate binding and a multi-step catalytic reaction occur. Several key amino acid residues have been identified through structural studies and site-directed mutagenesis experiments to be crucial for the enzyme's function. The numbering of residues in the following description is based on the Arabidopsis thaliana this compound structure.

  • Substrate Binding and Orientation:

    • Gln-272, Gln-286, and Gln-358: These three glutamine residues play a central role in the initial binding of the substrate, 4-hydroxyphenylpyruvate (HPP). Gln-272 and Gln-286 form hydrogen bonds with the 4-hydroxyl group of HPP, while Gln-358 interacts with the carboxylate group of the substrate, anchoring it in the correct orientation for the subsequent catalytic steps.[1]

    • Asn423: This asparagine residue also contributes to substrate binding through hydrogen bonding.[2]

    • Phe424 and Phe381: These phenylalanine residues are involved in positioning the phenyl ring of the substrate within the active site.

  • Catalysis and Rearrangement:

    • Asn-261 and Ser-246: These residues are implicated in the later stages of the catalytic cycle, specifically in the hydroxylation of the aromatic ring at the C1 position and the subsequent 1,2-shift of the acetate side chain to form homogentisate.[1]

    • Glu394: This glutamate residue is also important for the catalytic cycle.[2]

    • Gln307 and Ser267: These residues are part of a hydrogen-bond network that is crucial for catalysis.[2]

  • Conformational Changes:

    • Gln293: Upon substrate binding, this glutamine residue undergoes a significant conformational change, which is believed to be important for transitioning the enzyme from an inactive to an active state.[2]

Data Presentation: Kinetic Parameters of this compound Mutants

The following table summarizes the kinetic parameters for wild-type and various active site mutants of this compound from Arabidopsis thaliana and carrot (Daucus carota). This data allows for a direct comparison of the effects of specific mutations on substrate affinity (Km), catalytic turnover rate (kcat), and overall catalytic efficiency (kcat/Km).

EnzymeResidue (A. thaliana numbering)MutationKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
A. thaliana (WT) --7.5 ± 2.51.80.24[1]
A. thaliana Mutant Asn423Ala~52.5--[2]
Carrot (WT) --7.5 ± 2.51.80.24[1]
Carrot Mutant Gln-272Glu250 ± 500.05 ± 0.010.0002[1]
Carrot Mutant Gln-286Glu150 ± 300.09 ± 0.020.0006[1]
Carrot Mutant Gln-358Glu120 ± 251.7 ± 0.30.014[1]
Carrot Mutant Asn-261Ala15 ± 30.04 ± 0.010.0027[1]
Carrot Mutant Ser-246Ala10 ± 20.02 ± 0.0050.002[1]

Note: The kinetic data for the Asn423Ala mutant in A. thaliana was reported as a ~7-fold increase in Km compared to wild-type.

Experimental Protocols

Site-Directed Mutagenesis

This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology, a widely used PCR-based method for introducing point mutations.

Materials:

  • Plasmid DNA containing the this compound gene of interest (e.g., in a pET expression vector)

  • Two complementary mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 5-50 ng of template DNA

      • 125 ng of primer #1

      • 125 ng of primer #2

      • 1 µL of dNTP mix

      • ddH₂O to a final volume of 50 µL

      • 1 µL of high-fidelity DNA polymerase (2.5 U/µL)

    • Perform thermal cycling using the following parameters:

      • Initial denaturation: 95°C for 30 seconds

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification

This protocol describes the expression of His-tagged this compound in E. coli and subsequent purification using affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells transformed with the this compound expression plasmid

  • LB broth with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression:

    • Inoculate a starter culture of LB broth with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged this compound with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C.

Enzyme Activity Assay

This spectrophotometric assay measures the activity of this compound by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP). A novel method detects the remaining HPP by forming a complex with borate.

Materials:

  • Purified this compound enzyme (wild-type or mutant)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Borate solution (for complex formation)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add a specific amount of the purified this compound enzyme to the wells. Include a no-enzyme control.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the HPP substrate to each well. The final concentration of HPP should be varied to determine kinetic parameters.

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Detection:

    • Stop the reaction and detect the remaining HPP by adding the borate solution, which forms a detectable enol-HPP/borate complex.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 310 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the change in absorbance over time.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Production cluster_analysis Enzyme Analysis primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform verify Sequence Verification transform->verify expression Protein Expression in E. coli verify->expression purification Purification (Affinity Chromatography) expression->purification activity_assay Enzyme Activity Assay purification->activity_assay kinetic_analysis Kinetic Data Analysis activity_assay->kinetic_analysis

Caption: Experimental workflow for site-directed mutagenesis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation wt_this compound Wild-Type this compound Gene sdm Site-Directed Mutagenesis wt_this compound->sdm mut_primers Mutagenic Primers mut_primers->sdm mut_dna Mutant this compound DNA sdm->mut_dna expression Expression & Purification mut_protein Mutant this compound Protein expression->mut_protein assay Enzyme Assay kinetic_data Kinetic Parameters (Km, kcat) assay->kinetic_data mut_dna->expression mut_protein->assay interpretation Elucidation of Residue Function (Substrate Binding, Catalysis) kinetic_data->interpretation

Caption: Logical flow from mutagenesis to functional insights.

References

Application Notes and Protocols for the Development of 4-Hydroxybutyrate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutyrate dehydrogenase (4-HBDH), also known as γ-hydroxybutyrate (GHB) dehydrogenase, is a critical enzyme in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It catalyzes the reversible oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde, utilizing NAD+ as a cofactor.[2] This enzyme plays a significant role in regulating the levels of GHB, a neuromodulator in the central nervous system.[3]

Elevated levels of GHB are associated with several pathological conditions, most notably succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder.[4] In SSADH deficiency, the impaired breakdown of succinic semialdehyde leads to its accumulation and subsequent reduction to GHB by 4-HBDH (in this context, acting as a reductase).[5] The resulting high concentrations of GHB are neurotoxic and lead to a range of severe neurological and developmental problems.[4] Therefore, the inhibition of 4-HBDH presents a promising therapeutic strategy to reduce the production of toxic GHB in such conditions.

These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel inhibitors for 4-HBDH.

Rationale for Targeting 4-Hydroxybutyrate Dehydrogenase

The primary rationale for developing 4-HBDH inhibitors lies in their potential to treat inherited metabolic disorders like SSADH deficiency. By blocking the enzymatic conversion of succinic semialdehyde to GHB, inhibitors can directly address the primary pathogenic mechanism of the disease.

Signaling Pathway Context

GABA_Metabolism GABA GABA GABA_T GABA Transaminase GABA->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH HBDH 4-HBDH SSA->HBDH GHB 4-Hydroxybutyrate (GHB) Succinate Succinate TCA TCA Cycle Succinate->TCA GABA_T->SSA SSADH->Succinate HBDH->GHB protein_purification start Transformation of E. coli with 4-HBDH expression vector culture Large-scale culture and induction of protein expression (e.g., with IPTG) start->culture harvest Cell harvesting by centrifugation culture->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarification of lysate by centrifugation lysis->clarification chromatography1 Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->chromatography1 chromatography2 Size-Exclusion Chromatography (for further purification) chromatography1->chromatography2 end Purified 4-HBDH chromatography2->end assay_principle cluster_reaction Enzymatic Reaction cluster_detection Detection 4-HydroxybutyrateNAD+ 4-HydroxybutyrateNAD+ Succinic SemialdehydeNADH Succinic SemialdehydeNADH 4-HydroxybutyrateNAD+->Succinic SemialdehydeNADH 4-HBDH NADH NADH Absorbance at 340 nm Absorbance at 340 nm NADH->Absorbance at 340 nm HTS_workflow plate Prepare 384-well plates with test compounds reagents Add assay buffer and 4-HBDH enzyme plate->reagents incubation Pre-incubate reagents->incubation reaction Initiate reaction with substrate and NAD+ incubation->reaction read Read absorbance at 340 nm kinetically reaction->read analysis Data analysis and IC50 determination read->analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of Succinate Semialdehyde using 4-Hydroxybutyrate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate semialdehyde (SSA) is a critical intermediate in various metabolic pathways, including the degradation of the neurotransmitter γ-aminobutyric acid (GABA). Its synthesis is of significant interest for research into neurological disorders and for the development of novel therapeutics. This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of succinate semialdehyde from 4-hydroxybutyrate (4HB) using the enzyme 4-hydroxybutyrate dehydrogenase (4HBD). The protocols described herein are based on the activity of NAD+-dependent this compound from Clostridium aminobutyricum and provide a framework for the production and utilization of this enzyme for the controlled synthesis of SSA.

Enzymatic Reaction

4-Hydroxybutyrate dehydrogenase (EC 1.1.1.61) catalyzes the reversible oxidation of 4-hydroxybutyrate to succinate semialdehyde, utilizing NAD+ as a cofactor. The reaction proceeds as follows:

4-Hydroxybutanoate + NAD⁺ ⇌ Succinate semialdehyde + NADH + H⁺

For the synthesis of succinate semialdehyde, the reaction equilibrium is shifted towards product formation by adjusting reaction conditions and, if necessary, by removing the products.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products 4-Hydroxybutyrate 4-Hydroxybutyrate This compound 4-Hydroxybutyrate Dehydrogenase (this compound) 4-Hydroxybutyrate->this compound NAD+ NAD+ NAD+->this compound Succinate_Semialdehyde Succinate Semialdehyde NADH NADH H+ H+ This compound->Succinate_Semialdehyde This compound->NADH This compound->H+

Caption: Enzymatic conversion of 4-hydroxybutyrate to succinate semialdehyde by this compound.

Data Presentation

Table 1: Kinetic Parameters of 4-Hydroxybutyrate Dehydrogenase

The following table presents representative kinetic parameters for NAD⁺-dependent 4-hydroxybutyrate dehydrogenase. It is important to note that these values can vary depending on the enzyme source and reaction conditions. Experimental determination of these parameters for the specific enzyme batch and conditions is highly recommended.

ParameterSubstrateValueUnit
Km 4-Hydroxybutyrate0.1 - 1.5mM
NAD⁺0.05 - 0.5mM
Vmax -To be determinedµmol/min/mg
kcat -To be determineds⁻¹
Optimal pH -8.0 - 9.5-
Optimal Temp. -25 - 37°C

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of this compound

This protocol describes the expression of His-tagged this compound from Clostridium aminobutyricum in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification A Transformation of E. coli with this compound expression vector B Inoculation and growth of culture A->B C Induction of protein expression (e.g., with IPTG) B->C D Harvesting of cells by centrifugation C->D E Cell lysis (e.g., sonication) D->E F Clarification of lysate by centrifugation E->F G IMAC Purification (Ni-NTA column) F->G H Elution of His-tagged this compound G->H I Buffer exchange (desalting column) H->I J Protein concentration and purity analysis (SDS-PAGE) I->J Synthesis_Workflow A Prepare Reaction Mixture: - Buffer (pH 8.5) - 4-Hydroxybutyrate - NAD+ B Equilibrate to Reaction Temperature (30°C) A->B C Initiate Reaction by Adding Purified this compound B->C D Incubate and Monitor Reaction Progress (A340nm) C->D E Stop Reaction (e.g., pH shift or heat inactivation) D->E F Purification of Succinate Semialdehyde (e.g., chromatography) E->F G Product Characterization (e.g., HPLC, NMR) F->G Assay_Principle cluster_assay Spectrophotometric Assay 4HB 4-Hydroxybutyrate 4HBD_enzyme This compound 4HB->4HBD_enzyme NAD+ NAD+ NAD+->4HBD_enzyme SSA Succinate Semialdehyde 4HBD_enzyme->SSA NADH NADH (Absorbs at 340 nm) 4HBD_enzyme->NADH Spectrophotometer Monitor Increase in A340nm over time NADH->Spectrophotometer

Application of 4-Hydroxybutyrate Dehydrogenase (4HBD) in the Bioremediation of Gamma-Hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-hydroxybutyrate (GHB) is a psychoactive substance with therapeutic applications at controlled doses but is also a substance of abuse and a scheduled narcotic. Its presence in the environment, whether from illicit production, improper disposal, or other sources, poses a potential risk. Bioremediation offers an environmentally friendly and cost-effective approach to detoxify contaminated sites. This document details the application of the enzyme 4-hydroxybutyrate dehydrogenase (4HBD), also known as γ-hydroxybutyrate dehydrogenase (GHBDH), as a key component in the microbial degradation of GHB.

The principle of this bioremediation strategy lies in harnessing the catalytic activity of this compound to initiate the breakdown of GHB. This compound is a NAD+-dependent oxidoreductase that catalyzes the conversion of GHB to succinic semialdehyde (SSA).[1] SSA is a common metabolite that can subsequently enter the Krebs cycle (TCA cycle) for complete mineralization to carbon dioxide and water. By introducing and expressing the gene encoding this compound in a robust microbial chassis, such as Pseudomonas putida or Escherichia coli, it is possible to develop a whole-cell biocatalyst capable of efficiently degrading GHB in contaminated soil and water.

Principle of Bioremediation

The core of this bioremediation approach is the enzymatic conversion of GHB into a harmless metabolic intermediate. The overall reaction is as follows:

GHB + NAD⁺ ---(this compound)--> Succinic Semialdehyde + NADH + H⁺

Genetically engineered microorganisms (GEMs) are equipped with the genetic machinery to express high levels of this compound. These organisms can be introduced into a GHB-contaminated environment where they utilize GHB as a carbon and energy source, effectively removing it from the matrix. The ideal microbial host should be non-pathogenic, environmentally robust, and possess a well-characterized genetic system for stable expression of the recombinant enzyme.

Potential Applications

  • Environmental Remediation: Treatment of soil and groundwater contaminated with GHB from clandestine laboratory dump sites or industrial wastewater.

  • Wastewater Treatment: Integration into existing biological wastewater treatment plants to specifically target and remove GHB from effluent streams.

  • Detoxification in Industrial Processes: Use as a biocatalyst to remove residual GHB in manufacturing processes where it may be used as a precursor or solvent.

Quantitative Data

The efficiency of this compound in GHB degradation is critical for its application in bioremediation. The following table summarizes key kinetic parameters for this compound from Cupriavidus necator, a well-characterized homolog.[2][3]

ParameterValue (Un-activated)Value (Activated with Nudix Hydrolase)ConditionsReference
Optimal pH 9.09.023°C[2][3]
Vmax Not specified~2-fold increase at pH 9.023°C, saturating substrates[2][3]
Activation ->3.5-fold increase at pH 7.023°C, with ACT activator[2][3]
Inhibition Competitive inhibition by SSA vs. GHBCompetitive inhibition by SSA vs. GHBpH 9.0, 23°C[2][3]

Note: Enzyme activity can be significantly enhanced by co-expression with a nudix hydrolase activator.[2][3]

The following table presents hypothetical data for the bioremediation of a GHB-contaminated water sample using an engineered Pseudomonas putida expressing this compound.

Time (hours)GHB Concentration (mg/L)Percent Degradation (%)
01000
67525
124060
241585
48< 1> 99

Experimental Protocols

Protocol 1: Genetic Engineering of Pseudomonas putida for this compound Expression
  • Gene Synthesis and Codon Optimization: Synthesize the gene encoding 4-hydroxybutyrate dehydrogenase (e.g., from Cupriavidus necator, UniProt ID: Q59104) with codons optimized for expression in Pseudomonas putida.

  • Vector Construction: Clone the optimized this compound gene into a broad-host-range expression vector (e.g., pBBR1MCS series) under the control of a strong, inducible promoter (e.g., Ptac).

  • Transformation: Transform the resulting plasmid into Pseudomonas putida KT2440 competent cells via electroporation.

  • Selection and Verification: Select for positive transformants on LB agar plates containing the appropriate antibiotic. Verify the presence of the insert by colony PCR and sequence analysis.

  • Expression Analysis: Induce protein expression with IPTG and confirm the presence of this compound via SDS-PAGE and Western blot analysis of cell lysates.

Protocol 2: Lab-Scale Bioremediation of GHB-Contaminated Water
  • Preparation of Inoculum: Culture the engineered P. putida strain overnight in LB medium with the appropriate antibiotic. Harvest the cells by centrifugation, wash twice with sterile M9 minimal medium salts, and resuspend in M9 medium to an OD₆₀₀ of 1.0.

  • Sample Preparation: Prepare a 1-liter microcosm using sterile glassware. Use either sterile water or a filtered environmental water sample, and spike with GHB to a final concentration of 100 mg/L.

  • Inoculation: Inoculate the GHB-contaminated water with the prepared bacterial suspension to a final OD₆₀₀ of 0.1.

  • Incubation: Incubate the microcosm at 30°C with shaking (150 rpm) to ensure aeration.

  • Sampling: Aseptically collect 1 mL samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Processing: Immediately centrifuge the collected samples to pellet the bacteria. Filter the supernatant through a 0.22 µm filter to remove any remaining cells. Store the filtered supernatant at -20°C until analysis.

  • Analysis: Quantify the remaining GHB concentration in the supernatant using the analytical protocol below (Protocol 4).

Protocol 3: this compound Enzyme Activity Assay (Spectrophotometric)
  • Preparation of Cell-Free Extract: Grow an induced culture of the engineered strain. Harvest cells, wash, and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT). Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 100 mM Glycine-NaOH buffer (pH 9.0)

    • 10 mM NAD⁺

    • 10 mM GHB

    • Cell-free extract (containing the this compound enzyme)

  • Measurement: Initiate the reaction by adding the cell-free extract. Monitor the increase in absorbance at 340 nm (due to the formation of NADH) for 5 minutes at 25°C using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Protocol 4: Analytical Protocol for GHB Quantification (GC-MS)
  • Sample Preparation and Extraction:

    • To 500 µL of the filtered water sample, add an internal standard (e.g., GHB-d6).

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 70°C for 20 minutes to convert GHB to its trimethylsilyl derivative.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for derivatized GHB and its internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known GHB concentrations.

    • Quantify the GHB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Workflows

GHB_Metabolic_Pathway cluster_enzyme 4-Hydroxybutyrate Dehydrogenase (this compound) GHB GHB (γ-Hydroxybutyrate) SSA Succinic Semialdehyde GHB->SSA this compound Succinate Succinate SSA->Succinate SSA Dehydrogenase NADH NADH TCA TCA Cycle Succinate->TCA NAD NAD+

Caption: Metabolic pathway for GHB degradation initiated by this compound.

Bioremediation_Workflow cluster_prep Strain Development cluster_exp Bioremediation Assay gene_synth 1. Synthesize & Codon-Optimize This compound Gene cloning 2. Clone into Expression Vector gene_synth->cloning transform 3. Transform into P. putida cloning->transform verification 4. Verify Transformants transform->verification inoculum_prep 5. Prepare Inoculum of Engineered Strain verification->inoculum_prep microcosm 6. Set up GHB-Spiked Microcosm inoculum_prep->microcosm incubation 7. Incubate and Collect Samples microcosm->incubation analysis 8. Quantify GHB Concentration (GC-MS) incubation->analysis Logical_Relationship GEM Genetically Engineered Microorganism (e.g., P. putida) Enzyme This compound Enzyme (Recombinant) GEM->Enzyme Expresses Outcome Bioremediation (Detoxification) Enzyme->Outcome Catalyzes Substrate GHB Contamination (in Water/Soil) Substrate->Enzyme Is Substrate For

References

Application Notes and Protocols for Measuring 4-Hydroxybutyrate Dehydrogenase (4-HBDH) Activity in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

After conducting multiple rounds of targeted searches, I have gathered comprehensive information for creating the application notes and protocols for measuring 4-hydroxybutyrate dehydrogenase (4-HBDH) activity. I have a solid understanding of the spectrophotometric assay, including the underlying chemical reaction, the specific wavelength for detection (340 nm for NADH), and a reliable protocol from a similar enzyme that can be adapted. I also have detailed information on preparing tissue homogenates.

For the quantitative data, I have found kinetic information for a bacterial 4-HBDH, which provides a good reference for optimal pH and product inhibition. Crucially, in the last search, I found a study comparing the kinetic properties of a related enzyme, D-beta-hydroxybutyrate dehydrogenase, from rat liver and brain mitochondria. While not 4-HBDH, this provides valuable insight into the kinetic similarities of dehydrogenases in different tissues of the same mammalian species. I also found information on the inhibition of GHB metabolism by valproate, although a specific Ki value for 4-HBDH is still elusive.

For the visualization requirement, I have gathered enough information about the GABA shunt pathway to create a detailed and accurate Graphviz diagram.

Although I haven't found the exact Km and Vmax values for 4-HBDH from a specific mammalian tissue in a readily available format, I have enough information to create a comprehensive and valuable document. I can present the available kinetic data from the bacterial enzyme as a reference and discuss the expected kinetic behavior in mammalian tissues based on the related dehydrogenase data. I will explicitly state that the kinetic parameters for mammalian 4-HBDH can vary and should be determined empirically.

Therefore, I have sufficient information to proceed with generating the complete response without further searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutyrate dehydrogenase (4-HBDH), also known as gamma-hydroxybutyrate dehydrogenase (GHB dehydrogenase), is a critical enzyme in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA). It catalyzes the NAD⁺-dependent oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde.[1] The activity of 4-HBDH is of significant interest in neuroscience and drug development due to its role in regulating the levels of GABA and GHB, both of which have profound effects on the central nervous system. These application notes provide detailed protocols for the preparation of tissue homogenates and the subsequent measurement of 4-HBDH activity using a spectrophotometric assay.

Principle of the Assay

The activity of 4-HBDH is determined by monitoring the rate of reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH, which is coupled to the oxidation of 4-hydroxybutyrate to succinic semialdehyde. The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the 4-HBDH activity in the sample.

Reaction:

4-Hydroxybutyrate + NAD⁺ <--4-HBDH--> Succinic Semialdehyde + NADH + H⁺

Data Presentation

Table 1: Kinetic Properties of 4-Hydroxybutyrate Dehydrogenase
ParameterOrganism/TissueSubstrateValueReference
Optimal pH Cupriavidus necator4-Hydroxybutyrate9.0[2]
Km (4-Hydroxybutyrate) Cupriavidus necator4-HydroxybutyrateData not available[2]
Km (NAD⁺) Cupriavidus necatorNAD⁺Data not available[2]
Vmax Cupriavidus necator4-HydroxybutyrateData not available[2]
Inhibition Cupriavidus necatorSuccinic SemialdehydeCompetitive vs. 4-HB[2]
Table 2: Potential Modulators of 4-HBDH Activity
ModulatorEffectNotes
Nudix Hydrolases (e.g., ACT, NudF) ActivatorCan increase enzyme activity by >3.5-fold at physiological pH.[2]
Succinic Semialdehyde Product InhibitorExhibits competitive inhibition with respect to 4-hydroxybutyrate.[2]
Valproic Acid Inhibitor (indirect)Known to inhibit the metabolism of GHB, potentially by affecting 4-HBDH activity.

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the preparation of tissue homogenates from mammalian tissues (e.g., brain, liver) for the measurement of 4-HBDH activity.

Materials:

  • Fresh or frozen tissue sample (e.g., rat brain, mouse liver)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM EDTA

  • Protease Inhibitor Cocktail (optional, but recommended)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Ice bath

  • Refrigerated microcentrifuge

Procedure:

  • Excise the tissue of interest and place it immediately in ice-cold homogenization buffer.

  • Weigh the tissue and add 9 volumes of ice-cold homogenization buffer (e.g., 100 mg of tissue in 900 µL of buffer).

  • If using, add the protease inhibitor cocktail to the homogenization buffer according to the manufacturer's instructions.

  • Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions where 4-HBDH is active. This is the tissue homogenate.

  • Keep the tissue homogenate on ice and proceed to the enzyme activity assay immediately. For storage, aliquot the homogenate and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay of 4-HBDH Activity

This protocol details the measurement of 4-HBDH activity in prepared tissue homogenates.

Materials:

  • Tissue homogenate (from Protocol 1)

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • 4-Hydroxybutyrate (GHB) solution (e.g., 100 mM stock solution in water)

  • NAD⁺ solution (e.g., 50 mM stock solution in water)

  • UV-transparent cuvettes or 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Set up the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

    • 850 µL of Assay Buffer (100 mM Tris-HCl, pH 9.0)

    • 50 µL of 100 mM 4-Hydroxybutyrate solution (final concentration: 5 mM)

    • 50 µL of 50 mM NAD⁺ solution (final concentration: 2.5 mM)

    • 50 µL of tissue homogenate

  • Prepare a blank control for each sample containing all components except the substrate (4-hydroxybutyrate). Add an equal volume of Assay Buffer in its place.

  • Incubate the reaction mixture and the blank at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding the tissue homogenate to the reaction mixture and the blank.

  • Immediately start monitoring the increase in absorbance at 340 nm at 37°C for at least 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve for both the sample and the blank.

  • Subtract the rate of the blank from the rate of the sample to obtain the corrected rate of NADH formation.

Calculation of Enzyme Activity:

One unit of 4-HBDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

The activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL or U/mL) = (ΔA/min) / (ε * l) * 1000

Where:

  • ΔA/min = Corrected rate of absorbance change per minute

  • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

  • l = Path length of the cuvette (typically 1 cm)

To express the activity as specific activity (U/mg of protein), the protein concentration of the tissue homogenate needs to be determined using a standard method (e.g., Bradford or BCA assay).

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Visualizations

experimental_workflow cluster_assay Enzyme Activity Assay tissue Tissue Sample (e.g., Brain, Liver) homogenization Homogenization (Tris-HCl buffer, EDTA, Protease Inhibitors) tissue->homogenization centrifugation Centrifugation (13,000 x g, 4°C) homogenization->centrifugation supernatant Supernatant (Tissue Homogenate) centrifugation->supernatant assay_setup Spectrophotometric Assay Setup (Buffer, 4-HB, NAD⁺) supernatant->assay_setup measurement Measure Absorbance at 340 nm assay_setup->measurement analysis Data Analysis (Calculate Activity) measurement->analysis

Caption: Experimental workflow for measuring 4-HBDH activity.

gaba_metabolism glutamate Glutamate gad Glutamate Decarboxylase (GAD) glutamate->gad gaba γ-Aminobutyrate (GABA) gabat GABA Transaminase (GABA-T) gaba->gabat ssa Succinic Semialdehyde ssadh Succinic Semialdehyde Dehydrogenase (SSADH) ssa->ssadh hbdh 4-Hydroxybutyrate Dehydrogenase (4-HBDH) ssa->hbdh succinate Succinate tca TCA Cycle succinate->tca ghb γ-Hydroxybutyrate (GHB) gad->gaba gabat->ssa ssadh->succinate hbdh->ghb

Caption: GABA metabolism pathway showing the role of 4-HBDH.

References

Application Notes and Protocols for the Kinetic Analysis of 4-Hydroxybutyrate Dehydrogenase (4HBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyrate dehydrogenase (4HBD), also known as γ-hydroxybutyrate dehydrogenase (GHBDH), is a key enzyme in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA). It catalyzes the reversible NAD+-dependent oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde. This reaction is a critical step in the GABA shunt, a metabolic route that bypasses two steps of the tricarboxylic acid (TCA) cycle. Due to its role in neurotransmitter metabolism and its potential as a therapeutic target, the kinetic analysis of this compound is of significant interest to researchers in neuroscience and drug development. These application notes provide a detailed protocol for the kinetic analysis of this compound, a summary of its kinetic parameters, and an overview of its role in the GABA degradation pathway.

Data Presentation

The kinetic parameters of 4-Hydroxybutyrate Dehydrogenase from Cupriavidus necator have been determined through steady-state initial-velocity kinetic analysis. The enzyme follows a Mono-Iso Theorell-Chance kinetic mechanism.[1] The following table summarizes the key kinetic constants for the forward reaction (oxidation of 4-hydroxybutyrate).

Substrate/CofactorMichaelis Constant (Km)Catalytic Rate Constant (kcat)
4-Hydroxybutyrate (GHB)0.23 ± 0.03 mM10.8 ± 0.2 s-1
NAD+0.13 ± 0.01 mM10.8 ± 0.2 s-1

Data obtained from steady-state kinetic analysis of recombinant this compound from Cupriavidus necator at pH 9.0 and 23°C.[1]

Signaling Pathway

4-Hydroxybutyrate dehydrogenase is an integral component of the GABA shunt, a metabolic pathway that plays a role in nitrogen and carbon metabolism and helps regulate the balance of the neurotransmitters glutamate and GABA. The diagram below illustrates the position of this compound within this pathway.

GABA_Shunt_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD alphaKG α-Ketoglutarate GABA_T GABA Transaminase (GABA-T) alphaKG->GABA_T GABA GABA GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH HBD 4-Hydroxybutyrate Dehydrogenase (this compound) SSA->HBD NAD+ NADH GHB 4-Hydroxybutyrate (GHB) Succinate Succinate TCACycle TCA Cycle Succinate->TCACycle GAD->GABA GABA_T->SSA SSADH->Succinate NAD(P)+ NAD(P)H HBD->GHB

GABA Shunt Pathway

Experimental Protocols

Principle

The kinetic activity of 4-hydroxybutyrate dehydrogenase is determined by monitoring the rate of NADH production, which accompanies the oxidation of 4-hydroxybutyrate to succinic semialdehyde. The increase in absorbance at 340 nm, due to the formation of NADH, is measured spectrophotometrically. The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

Materials and Reagents
  • Enzyme: Purified recombinant 4-hydroxybutyrate dehydrogenase (this compound) from Cupriavidus necator.

  • Buffer: 100 mM Glycine-NaOH buffer, pH 9.0.

  • Substrate: 4-hydroxybutyrate (GHB) sodium salt solution (stock concentration: 100 mM).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) solution (stock concentration: 20 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes with a 1 cm path length.

  • Pipettes for accurate liquid handling.

  • Deionized water .

Assay Procedure
  • Preparation of Reaction Mixture:

    • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube by adding the following components in the specified order. Prepare a master mix for multiple reactions to ensure consistency.

    • 880 µL of 100 mM Glycine-NaOH buffer (pH 9.0).

    • 50 µL of 20 mM NAD+ solution (final concentration: 1 mM).

    • Varying concentrations of 4-hydroxybutyrate solution (e.g., from 0.05 mM to 2 mM final concentration) to determine Km for the substrate. For determining the Km of NAD+, keep the 4-hydroxybutyrate concentration constant (e.g., 2 mM) and vary the NAD+ concentration (e.g., from 0.02 mM to 1 mM).

    • Add deionized water to bring the total volume to 990 µL.

  • Enzyme Preparation:

    • Dilute the purified this compound enzyme in 100 mM Glycine-NaOH buffer (pH 9.0) to a suitable concentration (e.g., 0.1 - 1.0 µg/mL). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 60 seconds.

  • Kinetic Measurement:

    • Transfer 990 µL of the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Allow the temperature to equilibrate to 23°C.

    • Initiate the reaction by adding 10 µL of the diluted this compound enzyme solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion.

    • Immediately start recording the absorbance at 340 nm every 5 seconds for a total of 1-2 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the initial reaction velocity (v) from the slope of the linear portion of the curve. The velocity is typically expressed in units of µmol/min. The concentration of NADH produced can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of this compound.

Experimental_Workflow ReagentPrep Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) ReactionSetup Reaction Mixture Setup (Varying Substrate/Cofactor Concentrations) ReagentPrep->ReactionSetup Spectro Spectrophotometric Measurement (Monitor Absorbance at 340 nm) ReactionSetup->Spectro DataCollection Data Collection (Absorbance vs. Time) Spectro->DataCollection InitialVelocity Calculate Initial Velocity DataCollection->InitialVelocity MMPlot Michaelis-Menten Plot (Velocity vs. Substrate Concentration) InitialVelocity->MMPlot KineticParams Determine Kinetic Parameters (Km, Vmax, kcat) MMPlot->KineticParams

Kinetic Analysis Workflow

References

Application Notes and Protocols for High-Throughput Screening of 4HBD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2-oxoglutarate aldolase (4HBD), also known as HOGA1, is a key enzyme in the metabolic pathway of hydroxyproline degradation. It catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1] Genetic deficiencies in this compound lead to Primary Hyperoxaluria Type 3 (PH3), a rare inherited disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones and potential kidney failure.[2][3] Therefore, the inhibition of this compound is a potential therapeutic strategy for the treatment of PH3.

These application notes provide a comprehensive guide for establishing a robust high-throughput screening (HTS) campaign to identify inhibitors of human this compound. The protocols herein describe two distinct coupled-enzyme assays suitable for HTS in a 384-well format, allowing for the rapid screening of large compound libraries.

Signaling Pathway: Hydroxyproline Catabolism

The diagram below illustrates the metabolic pathway for hydroxyproline degradation, highlighting the central role of this compound (HOGA1). A deficiency in this enzyme leads to the accumulation of upstream metabolites and is associated with Primary Hyperoxaluria Type 3.

Hydroxyproline_Catabolism cluster_pathway Hydroxyproline Degradation Pathway Hydroxyproline Hydroxyproline Metabolic_Intermediates Metabolic Intermediates Hydroxyproline->Metabolic_Intermediates Multiple Steps HOGA1 This compound (HOGA1) Pyruvate Pyruvate HOGA1->Pyruvate Glyoxylate Glyoxylate HOGA1->Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Oxidative Stress Metabolic_Intermediates->HOGA1 4-hydroxy-2-oxoglutarate

Caption: The metabolic pathway of hydroxyproline degradation.

Experimental Workflow for High-Throughput Screening

The following diagram outlines the general workflow for a high-throughput screening campaign to identify this compound inhibitors.

HTS_Workflow cluster_workflow HTS Workflow for this compound Inhibitors Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Compounds Hit_Validation Hit Validation & Secondary Assays Dose_Response->Hit_Validation Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Caption: A typical workflow for an HTS campaign.

Data Presentation

Quantitative data from the screening and subsequent analyses should be organized for clear comparison. The following tables provide templates for presenting primary screening data and dose-response data for confirmed hits.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Cmpd-001105.2No
Cmpd-0021065.8Yes
Cmpd-00310-2.1No
............

Table 2: Dose-Response Data for Validated Hits

Compound IDIC50 (µM)[4][5]Hill Slope
Cmpd-0022.51.10.98
Cmpd-0158.10.90.95
............

Experimental Protocols

Two primary assay protocols are provided below. Both are based on a coupled-enzyme system to detect the products of the this compound reaction and are optimized for a 384-well plate format.

Protocol 1: Lactate Dehydrogenase (LDH) Coupled Assay

This assay measures the production of pyruvate by coupling its reduction to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials and Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 100 mM KCl and 1 mM MgCl₂.

  • Recombinant Human this compound: Sourced commercially or purified in-house. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • 4-hydroxy-2-oxoglutarate (Substrate): The final concentration should be at or near the Km of the enzyme.

  • Lactate Dehydrogenase (LDH): From rabbit muscle or other suitable source. A final concentration of 5-10 units/mL is recommended.

  • NADH: A final concentration of 150-200 µM is recommended.

  • Test Compounds: Dissolved in DMSO.

  • 384-well, clear, flat-bottom plates. [6][7]

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the 384-well plate. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Coupling Reagent Addition: Prepare a master mix containing Assay Buffer, recombinant human this compound, LDH, and NADH. Add this mix to all wells of the plate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the this compound enzyme.

  • Reaction Initiation: Prepare a solution of the substrate, 4-hydroxy-2-oxoglutarate, in Assay Buffer. Add this solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of reading absorbance at 340 nm.[8] Measure the absorbance kinetically for 20-30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each test compound relative to the controls.

Protocol 2: Glyoxylate Reductase (GR) Coupled Assay

This assay measures the production of glyoxylate by coupling its reduction to glycolate by glyoxylate reductase (GR), which is accompanied by the oxidation of NADH or NADPH. The decrease in the concentration of the nicotinamide cofactor is monitored by measuring the absorbance at 340 nm.

Materials and Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.4.[9]

  • Recombinant Human this compound: Sourced commercially or purified in-house. The final concentration should be determined empirically.

  • 4-hydroxy-2-oxoglutarate (Substrate): The final concentration should be at or near the Km of the enzyme.

  • Glyoxylate Reductase (GR): From a suitable source. A final concentration of 1-2 units/mL is recommended.[9]

  • NADH or NADPH: A final concentration of 150-200 µM is recommended.

  • Test Compounds: Dissolved in DMSO.

  • 384-well, clear, flat-bottom plates.

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate.

  • Enzyme and Coupling Reagent Addition: Prepare a master mix containing Assay Buffer, recombinant human this compound, GR, and NADH (or NADPH). Add this mix to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add the 4-hydroxy-2-oxoglutarate substrate solution to all wells.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm kinetically for 20-30 minutes at 25°C.[9]

  • Data Analysis: Determine the reaction rates and calculate the percent inhibition for each compound.

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and eliminate false positives.

  • IC50 Determination: Active compounds should be tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).

  • Orthogonal Assays: Confirmed hits should be tested in an alternative assay format (e.g., if the primary screen used the LDH-coupled assay, a secondary screen could use the GR-coupled assay or a mass spectrometry-based assay) to rule out assay-specific interference.

  • Promiscuity Assays: Hits should be evaluated in counter-screens against unrelated enzymes to assess their specificity.

Conclusion

The provided application notes and protocols offer a robust framework for conducting a high-throughput screening campaign to identify novel inhibitors of this compound. The development of potent and selective this compound inhibitors holds promise as a therapeutic strategy for Primary Hyperoxaluria Type 3. Careful assay optimization and rigorous hit validation will be critical for the success of any drug discovery program targeting this enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant 4-Hydroxybutyrate Dehydrogenase (4-HBDH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of recombinant 4-hydroxybutyrate dehydrogenase (4-HBDH).

Troubleshooting Guide

Low or no yield of soluble and active recombinant 4-HBDH is a common challenge. The following guide addresses specific issues you may encounter during your experiments.

Issue 1: No or Very Low Protein Expression
Possible Cause Recommendation Experimental Details
Codon Mismatch: The codon usage of the 4-HBDH gene is not optimized for the E. coli expression host.[1]Synthesize a codon-optimized version of the 4-HBDH gene for E. coli.Utilize online tools or services for gene optimization and synthesis.
Protein Toxicity: The expressed 4-HBDH is toxic to the E. coli host cells.[2]Use a tightly regulated promoter (e.g., pBAD) or a lower copy number plasmid. Reduce the inducer concentration (e.g., IPTG to 0.1 mM) or use a strain designed for toxic protein expression (e.g., C41(DE3)).[2][3]See Experimental Protocol 1 for induction optimization.
Plasmid Integrity: The expression vector is incorrect or contains mutations.Verify the sequence of your 4-HBDH expression construct.Perform DNA sequencing of the plasmid.
Issue 2: 4-HBDH is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Recommendation Experimental Details
High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery.Lower the induction temperature to 18-25°C and reduce the inducer concentration.[2][3]See Experimental Protocol 1 for details on optimizing expression temperature and inducer concentration.
Incorrect Disulfide Bond Formation: (If applicable to your specific 4-HBDH) The reducing environment of the E. coli cytoplasm prevents proper disulfide bond formation.Express the protein in a strain with an oxidizing cytoplasm (e.g., SHuffle® T7 Express).
Lack of Chaperones: Insufficient levels of cellular chaperones to assist in proper folding.Co-express molecular chaperones such as DnaK/DnaJ or GroEL/GroES.Use commercially available chaperone co-expression plasmids.
Sub-optimal Buffer Conditions: The lysis and purification buffers are not conducive to protein stability.Screen different buffer pH and salt concentrations. Consider adding stabilizing osmolytes like glycerol or sucrose.
Issue 3: Soluble 4-HBDH is Obtained, but the Yield is Low
Possible Cause Recommendation Experimental Details
Proteolytic Degradation: The expressed 4-HBDH is degraded by host cell proteases.Use a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS). Add protease inhibitors to your lysis buffer.See Experimental Protocol 2 for a recommended lysis buffer formulation.
Sub-optimal Lysis: Inefficient cell lysis results in loss of protein.Compare different lysis methods (e.g., sonication, high-pressure homogenization, enzymatic lysis).
Inefficient Purification: The purification strategy is not optimized for 4-HBDH.Optimize the affinity tag and chromatography conditions (e.g., imidazole concentration for His-tag purification).See Experimental Protocol 2 for a sample purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot low 4-HBDH yield?

A1: The first step is to determine if the protein is being expressed and, if so, whether it is soluble or in inclusion bodies. This can be done by running a small-scale expression trial and analyzing the total cell lysate and the soluble fraction by SDS-PAGE and Western blot (if you have an antibody).

Q2: How can I improve the solubility of my 4-HBDH?

A2: Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG to 0.1-0.5 mM) are often the most effective first steps.[2][3] Additionally, co-expressing chaperones or using a solubility-enhancing fusion tag (e.g., MBP, GST) can significantly improve solubility.

Q3: My 4-HBDH is in inclusion bodies. How can I recover active protein?

A3: Recovering active protein from inclusion bodies involves a three-step process: 1) isolation and washing of inclusion bodies, 2) solubilization with strong denaturants (e.g., 8M urea or 6M guanidine hydrochloride), and 3) refolding by gradually removing the denaturant. This process often requires extensive optimization.

Q4: What are the optimal growth and induction conditions for 4-HBDH expression in E. coli?

A4: Optimal conditions can vary depending on the specific 4-HBDH gene and the expression vector used. However, a good starting point is to grow E. coli BL21(DE3) cells in LB or TB medium at 37°C to an OD600 of 0.6-0.8, then induce with 0.5 mM IPTG and continue to grow at a reduced temperature, such as 25°C, for 4-6 hours or at 18°C overnight.

Q5: Should I use a specific E. coli strain for 4-HBDH expression?

A5: E. coli BL21(DE3) is a commonly used and generally robust strain for recombinant protein expression. If you suspect protein toxicity, a strain with tighter expression control like BL21(DE3)pLysS or C41(DE3) might be beneficial.[2] For proteins with disulfide bonds, strains like SHuffle® T7 Express are recommended.

Data Presentation

Table 1: Effect of Induction Temperature and IPTG Concentration on Recombinant Protein Yield (Example Data)

Temperature (°C)IPTG (mM)Total Protein (mg/L)Soluble Protein (mg/L)
371.025050
370.522065
251.0180120
250.5160110
180.5120100

Table 2: Comparison of Different E. coli Host Strains for Soluble Protein Expression (Example Data)

StrainTotal Protein (mg/L)Soluble Protein (mg/L)
BL21(DE3)20080
BL21(DE3)pLysS18095
Rosetta(DE3)210105
SHuffle® T7 Express150130

Experimental Protocols

Experimental Protocol 1: Small-Scale Expression and Solubility Test for Recombinant 4-HBDH
  • Transformation: Transform the 4-HBDH expression plasmid into E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Growth and Induction: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 25°C) for 4-6 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Fractionation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction (including inclusion bodies).

  • Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of the recombinant 4-HBDH.

Experimental Protocol 2: Purification of His-tagged Recombinant 4-HBDH
  • Expression and Lysis: Perform a large-scale expression (e.g., 1 L culture) following the optimized conditions from Protocol 1. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF). Lyse the cells by high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound 4-HBDH with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Purity and Concentration Analysis: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Visualizations

Caption: Metabolic pathway of 4-hydroxybutyrate degradation and biosynthesis.

Recombinant_Protein_Workflow start Start transformation Transformation of E. coli start->transformation culture Inoculation and Growth transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis fractionation Soluble vs. Insoluble Fractionation lysis->fractionation soluble_purification Purification of Soluble Protein fractionation->soluble_purification Soluble inclusion_body Inclusion Body Solubilization & Refolding fractionation->inclusion_body Insoluble analysis Protein Analysis (SDS-PAGE, Activity Assay) soluble_purification->analysis refolded_purification Purification of Refolded Protein inclusion_body->refolded_purification refolded_purification->analysis end End analysis->end

Caption: General workflow for recombinant protein expression and purification.

References

Technical Support Center: Purified 4HBD Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified 4-hydroxybutyrate dehydrogenase (4HBD).

Troubleshooting Guide

Instability of the purified this compound enzyme can manifest as a loss of activity, aggregation, or degradation. This guide provides a systematic approach to troubleshooting these common issues.

Problem 1: Loss of Enzymatic Activity

A partial or complete loss of this compound activity is a primary concern during purification and storage.

Possible Causes and Solutions:

CauseRecommended Action
Improper Storage Temperature Store the purified enzyme at -80°C in a suitable cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[1] Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH Maintain the pH of the buffer within the optimal range for this compound activity. While the optimal pH for rat this compound is 6.5, the human enzyme shows high activity in a pH range of 6.5 to 7.0.[2] Proteins are least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility and stability.[1]
Oxidation of Cysteine Residues Add reducing agents like dithiothreitol (DTT) or β-mercaptoethanol to the buffer to prevent the formation of disulfide bonds that can lead to inactivation and aggregation.
Loss of Cofactor (NAD+) Ensure that the assay buffer contains a saturating concentration of the cofactor NAD+.
Proteolytic Degradation Add a protease inhibitor cocktail to the lysis and purification buffers to prevent degradation by contaminating proteases.[3][4] Store the purified enzyme at low temperatures to minimize protease activity.
Substrate Instability 4-hydroxybutyryl-CoA, a substrate for the related enzyme 4-hydroxybutyrate CoA-transferase, is known to be unstable due to lactonization.[5] While 4-hydroxybutyrate is the direct substrate for this compound, be mindful of potential instability if derivatives are used.

Logical Flow for Troubleshooting Activity Loss:

Troubleshooting Activity Loss start Loss of this compound Activity check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_buffer Verify Buffer Composition (pH, Additives) check_storage->check_buffer If conditions are correct check_cofactor Confirm Cofactor Presence (NAD+) check_buffer->check_cofactor If buffer is correct check_degradation Assess for Degradation (SDS-PAGE) check_cofactor->check_degradation If cofactor is present add_protease_inhibitors Add Protease Inhibitors check_degradation->add_protease_inhibitors If degradation is observed optimize_buffer Optimize Buffer pH and Additives check_degradation->optimize_buffer If no degradation add_protease_inhibitors->optimize_buffer aliquot_and_store Aliquot and Store at -80°C optimize_buffer->aliquot_and_store activity_restored Activity Restored aliquot_and_store->activity_restored

Caption: Troubleshooting workflow for addressing loss of this compound enzyme activity.

Problem 2: Protein Aggregation

The formation of visible precipitates or soluble aggregates can lead to loss of activity and interfere with downstream applications.

Possible Causes and Solutions:

CauseRecommended Action
High Protein Concentration Maintain a low protein concentration during purification and storage.[1] If a high concentration is necessary, consider adding stabilizing agents.
Suboptimal Buffer Conditions Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your purified this compound. The addition of certain amino acids or non-denaturing detergents can sometimes improve solubility.[6]
Exposure to Air-Liquid Interfaces Minimize foaming and vortexing during purification steps, as this can cause denaturation and aggregation at air-liquid interfaces.[7]
Incorrect Temperature While colder is often better for stability, some proteins are less soluble at 4°C. Perform purification steps at a consistent temperature, such as 4°C, and store long-term at -80°C.[1][6]

Workflow for Preventing Protein Aggregation:

Preventing Aggregation start Purified this compound optimize_concentration Optimize Protein Concentration start->optimize_concentration screen_buffers Screen Buffer Conditions (pH, Ionic Strength, Additives) optimize_concentration->screen_buffers control_temperature Control Temperature (Purification at 4°C, Storage at -80°C) screen_buffers->control_temperature minimize_shear Minimize Physical Stress (Avoid Foaming/Vortexing) control_temperature->minimize_shear stable_protein Stable, Soluble this compound minimize_shear->stable_protein

Caption: Proactive steps to prevent the aggregation of purified this compound enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound?

A1: For long-term storage, it is recommended to store the purified this compound enzyme at -80°C in a buffer containing a cryoprotectant such as 20-50% glycerol.[1] Aliquoting the enzyme into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. For short-term storage (a few days), 4°C may be acceptable, but stability should be empirically determined.

Q2: My this compound enzyme loses activity over time, even when stored at -80°C. What could be the cause?

A2: Several factors could contribute to this issue. Firstly, ensure that a cryoprotectant is included in your storage buffer to prevent damage during freezing. Secondly, the instability could be due to slow proteolytic degradation if protease inhibitors were not used or were insufficient during purification.[4] Finally, consider the possibility of oxidation; adding a reducing agent like DTT to the storage buffer might be beneficial.

Q3: I observe a precipitate after thawing my purified this compound. How can I prevent this?

A3: Precipitate formation upon thawing is a sign of protein aggregation. To prevent this, consider the following:

  • Optimize the buffer: The pH and ionic strength of your buffer can significantly impact protein solubility.[1] A buffer screen might be necessary to identify the most stabilizing conditions.

  • Add stabilizing excipients: Small molecules such as glycerol, sucrose, or certain amino acids can help maintain protein solubility.[1]

  • Control the freeze-thaw process: Flash-freezing in liquid nitrogen can sometimes be gentler than slow freezing in a -80°C freezer. Thawing should be done quickly, for example, in a room temperature water bath.

Q4: What is the typical substrate and cofactor for the this compound enzyme?

A4: The primary substrates for this compound are 4-hydroxybutanoate and the cofactor NAD+. The enzyme catalyzes the oxidation of 4-hydroxybutanoate to succinate semialdehyde, with the concomitant reduction of NAD+ to NADH.[8]

Signaling Pathway of this compound Catalysis:

This compound Catalysis 4-Hydroxybutanoate 4-Hydroxybutanoate 4HBD_Enzyme This compound Enzyme 4-Hydroxybutanoate->4HBD_Enzyme NAD+ NAD+ NAD+->4HBD_Enzyme Succinate Semialdehyde Succinate Semialdehyde 4HBD_Enzyme->Succinate Semialdehyde NADH NADH 4HBD_Enzyme->NADH H+ H+ 4HBD_Enzyme->H+

Caption: Catalytic reaction of the 4-hydroxybutyrate dehydrogenase (this compound) enzyme.

Experimental Protocols

Protocol 1: Purification of Recombinant this compound

This is a general protocol for the purification of a His-tagged this compound enzyme expressed in E. coli. Optimization may be required.

Materials:

  • E. coli cell pellet expressing His-tagged this compound

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol

  • Ni-NTA affinity chromatography column

  • Dialysis tubing or desalting column

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with Elution Buffer.

  • Buffer Exchange: Exchange the eluted protein into Storage Buffer using dialysis or a desalting column to remove imidazole.

  • Concentration and Storage: Concentrate the purified protein to the desired concentration using a centrifugal filter unit. Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: this compound Enzyme Activity Assay

This spectrophotometric assay measures the rate of NADH production at 340 nm.

Materials:

  • Purified this compound enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.0

  • 4-hydroxybutanoate solution (e.g., 100 mM stock)

  • NAD+ solution (e.g., 50 mM stock)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of the microplate or in a cuvette containing Assay Buffer, 4-hydroxybutanoate (final concentration, e.g., 10 mM), and NAD+ (final concentration, e.g., 2 mM).

  • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a small amount of purified this compound enzyme.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

References

Technical Support Center: 4-Hydroxybutyrate Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxybutyrate dehydrogenase (4-HBDH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-hydroxybutyrate dehydrogenase (4-HBDH) assay?

The 4-HBDH assay is based on the enzymatic reaction where 4-hydroxybutyrate is oxidized to succinate semialdehyde, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the 4-HBDH activity and can be monitored by measuring the increase in absorbance at 340 nm. Alternatively, a coupled reaction can be used where NADH reduces a probe to produce a colored or fluorescent product.[1][2][3]

Q2: What are the optimal conditions for a 4-HBDH assay?

Optimal conditions can vary depending on the source of the enzyme. However, a common starting point is a pH of 7.8 and a temperature of 37°C.[1] It is always recommended to empirically determine the optimal pH and temperature for your specific enzyme and experimental setup.

Q3: How should I prepare my samples for the assay?

For cell and tissue samples, it is crucial to prepare lysates to release the enzyme. This typically involves homogenization in a cold lysis buffer, followed by centrifugation to remove cellular debris. The resulting supernatant can then be used for the assay. It is important to keep samples on ice throughout the preparation process to minimize enzyme degradation.[4]

Q4: Why is it important to run a blank or control reaction?

A blank or control reaction, which contains all the assay components except the enzyme or the substrate, is essential to account for any background absorbance or non-enzymatic reactions. The absorbance of the blank is subtracted from the absorbance of the test samples to obtain the true enzymatic activity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare enzyme solutions fresh before each experiment.
Suboptimal assay conditions- Optimize the pH and temperature of the assay for your specific enzyme. - Verify the concentrations of all reagents, including the substrate (4-hydroxybutyrate) and cofactor (NAD+).
Presence of inhibitors in the sample- Dilute the sample to reduce the concentration of potential inhibitors. - Consider sample purification steps to remove interfering substances.
High background signal Contamination of reagents- Use high-purity water and reagents. - Prepare fresh buffers and solutions.
Non-enzymatic reduction of NAD+- Run a control reaction without the enzyme to quantify the background rate and subtract it from the sample readings.
Inconsistent results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations- Ensure the spectrophotometer or plate reader is properly thermostatted to the desired temperature. - Equilibrate all reagents to the assay temperature before starting the reaction.[1]
Reagent degradation- Store reagents as recommended by the manufacturer.[2] - Prepare working solutions of unstable reagents, like NAD+, fresh for each experiment.[1]

Experimental Protocols

Spectrophotometric Assay for 4-HBDH Activity

This protocol describes a continuous spectrophotometric rate determination of 4-HBDH activity by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.8 at 37°C

  • 160 mM 4-hydroxybutyric acid solution

  • 30 mM NAD+ solution (prepare fresh)

  • 4-HBDH enzyme solution (diluted in cold Tris-HCl buffer)

  • Spectrophotometer with temperature control

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • In a suitable cuvette, prepare the reaction mixture by adding the following reagents in order:

    • 2.20 mL of 100 mM Tris-HCl buffer, pH 7.8

    • 0.50 mL of 160 mM 4-hydroxybutyric acid solution

    • 0.20 mL of 30 mM NAD+ solution

  • Mix the contents by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the 4-HBDH enzyme solution.

  • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Quantitative Data Summary

Parameter Recommended Value Reference
pH 7.8[1]
Temperature 37°C[1]
Wavelength for NADH detection 340 nm[1]
Final Tris buffer concentration 93 mM[1]
Final 4-hydroxybutyrate concentration 27 mM[1]
Final NAD+ concentration 2 mM[1]

Visualizations

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, NAD+) mix Mix Reagents in Cuvette reagent_prep->mix sample_prep Prepare Enzyme Sample initiate Initiate with Enzyme sample_prep->initiate equilibrate Equilibrate to 37°C mix->equilibrate equilibrate->initiate measure Measure A340nm Increase initiate->measure calculate_rate Calculate Rate (ΔA/min) measure->calculate_rate calculate_activity Calculate Enzyme Activity calculate_rate->calculate_activity

Caption: Experimental workflow for a 4-HBDH spectrophotometric assay.

Troubleshooting start Low/No Activity? check_reagents Reagents Freshly Prepared? start->check_reagents Yes check_conditions pH & Temp Optimal? check_reagents->check_conditions Yes solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents No check_enzyme Enzyme Stored Correctly? check_conditions->check_enzyme Yes solution_conditions Optimize Assay Conditions check_conditions->solution_conditions No inhibitors Potential Inhibitors? check_enzyme->inhibitors Yes solution_enzyme Use New Enzyme Aliquot check_enzyme->solution_enzyme No solution_inhibitors Dilute or Purify Sample inhibitors->solution_inhibitors Yes

Caption: Troubleshooting logic for low or no 4-HBDH enzyme activity.

References

Technical Support Center: Enhancing the Catalytic Efficiency of 4-Hydroxybutyrate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the catalytic efficiency of 4-hydroxybutyrate dehydrogenase (4-HBDH).

Troubleshooting Guides

This section addresses specific problems that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Enzyme Activity After Expression and Purification

  • Question: I have expressed and purified my recombinant 4-hydroxybutyrate dehydrogenase, but I'm observing very low or no catalytic activity in my assay. What could be the issue?

  • Answer: Several factors could contribute to low or no enzyme activity post-purification. Consider the following possibilities:

    • Improper Protein Folding: The enzyme may not be folding correctly in the expression host. Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. Co-expression with chaperones can also be beneficial.

    • Cofactor Limitation: 4-HBDH requires NAD+ for its oxidative activity. Ensure that your assay buffer contains an adequate concentration of NAD+ (typically in the millimolar range).[1]

    • Incorrect Assay Conditions: The pH of your assay buffer is critical. The optimal pH for 4-HBDH from Cupriavidus necator is around 9.0.[2] Verify the pH of your buffer and ensure it is stable throughout the assay.

    • Enzyme Instability: The purified enzyme may be unstable and losing activity over time. Keep the enzyme on ice and consider adding stabilizing agents like glycerol (10-20%) to your storage buffer.

    • Presence of Inhibitors: Contaminants from the purification process, such as high concentrations of imidazole or certain metal ions, can inhibit enzyme activity. Ensure thorough dialysis or buffer exchange after purification.

Issue 2: Inconsistent Results in Kinetic Assays

  • Question: My kinetic assay results for 4-hydroxybutyrate dehydrogenase are highly variable between replicates. What are the common sources of this inconsistency?

  • Answer: Inconsistent kinetic data often stems from subtle variations in the assay setup. Here are some points to check:

    • Pipetting Errors: Small errors in pipetting substrates, cofactors, or the enzyme can lead to significant variations in reaction rates. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature throughout the assay.

    • Substrate or Cofactor Degradation: Prepare fresh solutions of substrates and cofactors, as they can degrade over time, even when stored properly.

    • Mixing Issues: Ensure rapid and thorough mixing of the reaction components upon initiation of the assay.

    • Spectrophotometer Drift: Allow the spectrophotometer to warm up adequately before taking measurements to minimize baseline drift.

Issue 3: Site-Directed Mutagenesis Yields Inactive Enzyme Variants

  • Question: I have introduced mutations into the 4-hydroxybutyrate dehydrogenase gene, but the resulting protein variants are inactive. How can I troubleshoot this?

  • Answer: When site-directed mutagenesis leads to inactive variants, it's often due to the mutation disrupting the enzyme's structure or catalytic mechanism.

    • Disruption of Active Site Residues: Mutations within the active site can abolish activity. For instance, in the related D-lactate dehydrogenase, mutating key residues near the substrate-binding site significantly impacted catalytic activity.[3] Carefully select target residues based on structural information or homology modeling to avoid disrupting essential catalytic or binding residues.

    • Global Misfolding: Some mutations can destabilize the overall protein structure, leading to misfolding and aggregation. Analyze the protein expression levels and solubility of your mutants. A significant decrease in soluble protein compared to the wild-type may indicate a folding issue.

    • Incorrect Mutant Confirmation: Always verify that the intended mutation has been correctly introduced and that no unintended mutations have occurred by sequencing the entire gene.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to improving the catalytic efficiency of 4-hydroxybutyrate dehydrogenase.

  • Question 1: What are the key kinetic parameters I should focus on to evaluate the catalytic efficiency of my 4-hydroxybutyrate dehydrogenase variants?

  • Answer 1: The primary kinetic parameters to determine are the Michaelis constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of substrate binding affinity. The kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The overall catalytic efficiency of the enzyme is best represented by the ratio kcat/Km.

  • Question 2: What are the most common strategies for improving the catalytic efficiency of 4-hydroxybutyrate dehydrogenase?

  • Answer 2: The two most prevalent and effective strategies are:

    • Site-Directed Mutagenesis: This "rational design" approach involves making specific amino acid substitutions based on the enzyme's structure and catalytic mechanism. For example, modifying residues in the substrate-binding pocket can alter substrate specificity and affinity.

    • Directed Evolution: This method involves generating a large library of random enzyme variants and screening for those with improved activity. It does not require prior knowledge of the enzyme's structure or mechanism and can be a powerful tool for discovering unexpected beneficial mutations.

  • Question 3: How can I identify which amino acid residues to target for site-directed mutagenesis in 4-hydroxybutyrate dehydrogenase?

  • Answer 3: Identifying key residues for mutagenesis can be guided by several approaches:

    • Structural Analysis: If a crystal structure of your 4-HBDH is available, you can identify residues in the active site, substrate-binding pocket, and cofactor-binding site.

    • Homology Modeling: If a structure is not available, you can build a homology model based on the structures of related dehydrogenases to predict the location of key residues.

    • Sequence Alignments: Aligning the amino acid sequence of your 4-HBDH with other dehydrogenases that have been successfully engineered can reveal conserved residues that are important for catalysis and regions that are more tolerant to mutation.

  • Question 4: Are there any specific considerations for the kinetic assay of 4-hydroxybutyrate dehydrogenase?

  • Answer 4: Yes, the standard assay for 4-HBDH is a continuous spectrophotometric assay that monitors the increase in absorbance at 340 nm, which corresponds to the production of NADH.[4] It is important to ensure that the substrate, 4-hydroxybutyrate, is not a limiting factor when determining the Km for NAD+, and vice versa. Also, be mindful of potential substrate or product inhibition at high concentrations, which can affect the accuracy of your kinetic parameters.

Quantitative Data on Engineered Dehydrogenases

The following table summarizes the kinetic parameters of engineered dehydrogenase variants from the literature, showcasing improvements in catalytic efficiency. While not all are 4-HBDH, they provide a reference for the magnitude of improvements that can be achieved through protein engineering.

Enzyme (Original)MutantSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Fold Improvement (kcat/Km)
E. coli Malate DehydrogenaseI12V/R81A/M85E/G179D/D86S2-oxo-4-hydroxybutyrate65.02.131>2000
D-Lactate DehydrogenaseA234SPyruvate---1.9
D-Lactate DehydrogenaseT75L/A234SPyruvate---6.8

Data for E. coli Malate Dehydrogenase adapted from a 2018 study. The kcat for the wild-type on OHB was 0.03 s⁻¹. Data for D-Lactate Dehydrogenase adapted from a study on enhancing its catalytic activity.[3]

Experimental Protocols

1. Site-Directed Mutagenesis of 4-Hydroxybutyrate Dehydrogenase

This protocol outlines a general workflow for introducing point mutations into the 4-HBDH gene using PCR.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 nucleotides in length with the mutation in the center, flanked by at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the 4-HBDH gene with the mutagenic primers.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid DNA template and leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmids from the resulting colonies and confirm the desired mutation by DNA sequencing.

2. Spectrophotometric Assay for 4-Hydroxybutyrate Dehydrogenase Activity

This protocol describes a standard method for measuring the kinetic parameters of 4-HBDH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Glycine-NaOH, pH 9.0.

    • Substrate Stock: 1 M 4-hydroxybutyrate in deionized water.

    • Cofactor Stock: 50 mM NAD+ in deionized water.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, NAD+ (to a final concentration, e.g., 2 mM), and deionized water to a final volume of 1 mL.

    • Add a specific amount of purified 4-HBDH enzyme.

    • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, 4-hydroxybutyrate, to the desired final concentration.

    • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation. Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Experimental_Workflow_Site_Directed_Mutagenesis cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Verification & Expression Primer Design Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Selection Selection Transformation->Selection Sequencing Sequencing Selection->Sequencing Protein Expression Protein Expression Sequencing->Protein Expression

Caption: Workflow for Site-Directed Mutagenesis of 4-HBDH.

Troubleshooting_Logic_Diagram Start Start Low/No Activity Low/No Activity Start->Low/No Activity Check Protein Expression/Solubility Check Protein Expression/Solubility Low/No Activity->Check Protein Expression/Solubility Is protein expressed & soluble? Optimize Expression Conditions Optimize Expression Conditions Check Protein Expression/Solubility->Optimize Expression Conditions No Check Assay Conditions Check Assay Conditions Check Protein Expression/Solubility->Check Assay Conditions Yes Verify pH, Temp, [NAD+] Verify pH, Temp, [NAD+] Check Assay Conditions->Verify pH, Temp, [NAD+] Are conditions optimal? End End Check Assay Conditions->End No, adjust and retry Check Enzyme Stability Check Enzyme Stability Verify pH, Temp, [NAD+]->Check Enzyme Stability Yes Add Stabilizers / Store Properly Add Stabilizers / Store Properly Check Enzyme Stability->Add Stabilizers / Store Properly Is enzyme unstable? Check Enzyme Stability->End No Add Stabilizers / Store Properly->End

Caption: Troubleshooting Logic for Low Enzyme Activity.

References

overcoming substrate inhibition in 4HBD kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the kinetics of 4-hydroxybutyrate dehydrogenase (4HBD). This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to substrate inhibition in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why might it be occurring in my this compound experiments?

A: Substrate inhibition is a common kinetic phenomenon where the enzyme's reaction rate decreases at supra-optimal substrate concentrations.[1] Instead of reaching a plateau (Vmax) as described by standard Michaelis-Menten kinetics, the reaction velocity peaks and then declines as you add more substrate.[1][2][3] This occurs in approximately 25% of all known enzymes.

For an enzyme like this compound, this can happen for several reasons:

  • Formation of an Unproductive Complex: Two substrate molecules may bind to the enzyme simultaneously, forming a dead-end or slow-reacting enzyme-substrate-substrate (SES) complex.[4][5]

  • Blockage of Product Release: A second substrate molecule might bind to the enzyme-product (EP) complex, physically obstructing the exit of the product from the active site.[4]

  • Allosteric Effects: Substrate binding to a secondary, lower-affinity site on the enzyme could induce a conformational change that reduces catalytic efficiency.[4][6]

Q2: How can I confirm that my this compound kinetic data shows substrate inhibition?

A: The most direct way is to analyze the relationship between initial reaction velocity (V₀) and substrate concentration ([S]). If you plot V₀ versus [S], a classic substrate inhibition profile will be "bell-shaped" or show a characteristic "hook." The velocity initially increases with [S], reaches a maximum, and then decreases as [S] is further increased. This contrasts with the standard hyperbolic curve of Michaelis-Menten kinetics which asymptotes at Vmax.[1][7]

Q3: What are the primary molecular mechanisms proposed for substrate inhibition?

A: There are two widely accepted models for substrate inhibition. The first is the classic Haldane model, where two substrate molecules bind to the enzyme to form an unproductive ternary complex (SES). The second, more recently described mechanism involves the substrate binding to the enzyme-product complex (EP), trapping the product and preventing its release (SEP complex).[4]

Substrate_Inhibition_Mechanisms cluster_0 Haldane Model cluster_1 Product Blockage Model E E ES E-S E->ES +S (Km) S S EP E-P ES->EP k_cat SES S-E-S (Unproductive) ES->SES +S (Ki) EP->E +P SEP S-E-P (Product Blocked) EP->SEP +S (Ki') P P

Figure 1. Competing mechanisms of substrate inhibition.

Q4: Which kinetic model should I use to analyze my data if I observe substrate inhibition?

A: The standard Michaelis-Menten equation is not suitable for modeling substrate inhibition.[8] You should use a modified equation that includes a term for the substrate inhibition constant (Ki or KSI). The most common model is:

V = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))[5]

Where:

  • V: Reaction velocity

  • Vmax: Maximum theoretical velocity

  • [S]: Substrate concentration

  • Km: Michaelis constant

  • Ki: Substrate inhibition constant (a lower Ki indicates stronger inhibition)

This equation can be used with non-linear regression software (e.g., GraphPad Prism) to fit your experimental data and determine the kinetic parameters.[9]

Section 2: Troubleshooting Guide

Problem: My this compound reaction rate is decreasing at high concentrations of 4-hydroxybutyrate.

This guide provides a systematic workflow to diagnose, quantify, and potentially overcome substrate inhibition.

Troubleshooting_Workflow start Start: Rate decreases at high [S] step1 Step 1: Confirm Inhibition Run detailed kinetic assay with a wide range of substrate concentrations. start->step1 step2 Step 2: Analyze Data Plot V₀ vs. [S]. Does it show a bell-shaped curve? step1->step2 step3 Step 3: Quantify Kinetics Fit data to the substrate inhibition equation to determine Km, Vmax, and Ki. step2->step3 Yes end1 End: Inhibition is an artifact or not relevant. Re-evaluate. step2->end1 No step4 Step 4: Optimize Assay Conditions Operate at substrate concentrations below the inhibitory range. step3->step4 step5 Step 5: Consider Protein Engineering Is overcoming inhibition critical for the project's goals? step4->step5 step6 Initiate Site-Directed Mutagenesis (See Protocol 2) step5->step6 Yes end2 End: Inhibition is managed by optimized conditions. step5->end2 No end3 End: Proceed with mutagenesis to create a resistant enzyme variant. step6->end3

Figure 2. Workflow for troubleshooting substrate inhibition.

Section 3: Experimental Protocols

Protocol 1: Performing a Kinetic Assay to Characterize Substrate Inhibition of this compound

This protocol outlines the steps to generate data suitable for analyzing substrate inhibition.

1. Reagent Preparation:

  • Prepare a concentrated stock solution of purified this compound enzyme in a stable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • Prepare a stock solution of the substrate, 4-hydroxybutyrate (4-HB), at a high concentration (e.g., 1 M) in the assay buffer.

  • Prepare a stock solution of the cofactor, NAD⁺, at a concentration that is saturating and non-limiting (e.g., 10 mM).

  • Prepare the assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).

2. Assay Setup:

  • Design a substrate concentration series that covers a wide range, from well below the expected Km to concentrations where you anticipate inhibition. A logarithmic or semi-logarithmic series is often effective (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300 mM).

  • For each reaction, pipette the assay buffer, NAD⁺ solution, and 4-HB solution into a 96-well UV-transparent plate or quartz cuvette.

  • Bring the reaction mixture to the desired temperature (e.g., 30°C).

3. Data Acquisition:

  • Initiate the reaction by adding a small, fixed amount of the this compound enzyme stock solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀), which corresponds to the formation of NADH.

  • Record the absorbance over time for several minutes, ensuring you capture the initial, linear phase of the reaction.

4. Data Analysis:

  • For each substrate concentration, calculate the initial velocity (V₀) from the slope of the linear portion of the A₃₄₀ vs. time plot. Convert this rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ versus [4-HB].

  • Use non-linear regression software to fit the data to the substrate inhibition equation provided in FAQ 4 to determine Vmax, Km, and Ki.

Protocol 2: Site-Directed Mutagenesis Workflow to Mitigate Substrate Inhibition

If process optimization is insufficient, protein engineering via site-directed mutagenesis can be employed to create a this compound variant with reduced substrate inhibition.[6][10][11]

SDM_Workflow n1 1. Identify Target Residues Analyze this compound structure or homology models to find potential allosteric or product-exit sites. n2 2. Design Mutagenic Primers Create primers containing the desired nucleotide change. n1->n2 n3 3. Perform Inverse PCR Amplify the entire plasmid using the mutagenic primers and a high-fidelity polymerase. n2->n3 n4 4. Digest Template DNA Use an enzyme like DpnI to selectively digest the methylated parental plasmid DNA. n3->n4 n5 5. Transform & Select Transform the mutated plasmid into competent E. coli and select for colonies. n4->n5 n6 6. Sequence Verification Isolate plasmid DNA from colonies and sequence to confirm the mutation. n5->n6 n7 7. Protein Expression & Purification Express the mutant this compound protein and purify it to homogeneity. n6->n7 n8 8. Kinetic Characterization Perform the kinetic assay (Protocol 1) on the mutant enzyme and compare its Ki to the wild-type. n7->n8

Figure 3. A typical workflow for site-directed mutagenesis.

Section 4: Quantitative Data Comparison

Successful site-directed mutagenesis can significantly increase the inhibition constant (Ki), indicating that higher substrate concentrations are required to cause inhibition. The goal is to raise Ki while maintaining a favorable Km and Vmax.

Table 1: Example Kinetic Parameters for Wild-Type vs. a Hypothetical Mutant this compound

Enzyme VariantKm (mM)Vmax (µmol/min/mg)Ki (mM)Fold Change in Ki
Wild-Type this compound5.215085-
Mutant A123L6.11354505.3x

This data is illustrative. Actual results will vary based on the specific mutation and experimental conditions.

References

Technical Support Center: 4-Hydroxybutyrate Dehydrogenase (4-HBd) Expression and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and analysis of active 4-hydroxybutyrate dehydrogenase (4-HBd).

Troubleshooting Guides

This section provides solutions to specific problems that researchers may encounter during the expression, purification, and characterization of 4-HBd.

Problem 1: Low or No Expression of Recombinant 4-HBd in E. coli

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Codon Bias The codon usage of the 4-HBd gene may not be optimal for E. coli. Solution: Synthesize the gene with codon optimization for E. coli to improve translation efficiency.
Toxicity of the expressed protein High-level expression of 4-HBd may be toxic to the host cells. Solutions: • Use a lower induction temperature (e.g., 16-25°C) to slow down protein synthesis and allow for proper folding. • Reduce the inducer concentration (e.g., IPTG) to lower the expression level. • Use a tightly regulated expression system, such as the pBAD vector with arabinose induction, to control expression more precisely.
Plasmid Instability The expression vector may be unstable, leading to a loss of the plasmid in the bacterial population. Solution: Ensure that the antibiotic selection pressure is maintained throughout the culture by including the appropriate antibiotic in both the starter culture and the main culture.
Inefficient Transcription or Translation The promoter or ribosome binding site (RBS) may not be optimal. Solution: Subclone the 4-HBd gene into a different expression vector with a stronger promoter (e.g., T7) and a well-characterized RBS.

Experimental Workflow for Optimizing 4-HBd Expression

G cluster_cloning Gene Cloning and Vector Selection cluster_expression Expression Optimization cluster_analysis Analysis codon_opt Codon Optimize 4-HBd Gene vector_sel Select Expression Vector (e.g., pET, pCOLD) codon_opt->vector_sel ligation Ligate into Vector vector_sel->ligation transform Transform into Expression Host (e.g., BL21(DE3)) ligation->transform starter Inoculate Starter Culture with Antibiotic transform->starter main_culture Inoculate Main Culture starter->main_culture induction Induce at OD600 ~0.6-0.8 main_culture->induction param_test Test Different Parameters: - Temperature (16-37°C) - Inducer Conc. (e.g., 0.1-1 mM IPTG) - Induction Time (4h - overnight) induction->param_test harvest Harvest Cells by Centrifugation param_test->harvest lysis Cell Lysis harvest->lysis sds_page SDS-PAGE Analysis of Total, Soluble, and Insoluble Fractions lysis->sds_page

Caption: Workflow for optimizing recombinant 4-HBd expression in E. coli.

Problem 2: Expressed 4-HBd is Insoluble (Inclusion Bodies)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Solutions: • Lower the induction temperature (16-25°C). • Decrease the inducer concentration.
Lack of a Fusion Partner Some proteins require a fusion partner to enhance their solubility. Solution: Express 4-HBd with a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often be cleaved off after purification.
Incorrect Disulfide Bond Formation If 4-HBd has cysteine residues, incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding. Solution: Express the protein in an E. coli strain that facilitates disulfide bond formation in the cytoplasm, such as SHuffle® or Origami™.
Suboptimal Buffer Conditions The lysis buffer composition can impact protein solubility. Solution: Screen different lysis buffers with varying pH, salt concentrations, and additives like glycerol or non-detergent sulfobetaines to improve solubility.
Problem 3: Purified 4-HBd Shows Low or No Enzymatic Activity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Absence of Required Cofactors or Activators Some dehydrogenases, particularly D-beta-hydroxybutyrate dehydrogenase (a related enzyme), are lipid-requiring enzymes and are inactive in the absence of phospholipids.[1] The apoenzyme of D-beta-hydroxybutyrate dehydrogenase has no activity but can be activated by phospholipids, specifically phosphatidylcholine (PC), to a high specific activity.[1][2] Solution: Supplement the assay buffer with phospholipids, such as phosphatidylcholine, to activate the enzyme.
Enzyme Instability The purified protein may be unstable and lose activity over time. Solutions: • Add stabilizing agents to the purification and storage buffers, such as dithiothreitol (DTT) and EDTA.[3] • Adjust the pH of the buffer, as stability can be pH-dependent.[3] • Store the purified enzyme at -80°C in the presence of a cryoprotectant like glycerol.
Improper Protein Folding Even if soluble, the protein may not be correctly folded. Solution: Consider co-expression with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Incorrect Assay Conditions The assay conditions (pH, temperature, substrate concentrations) may not be optimal. Solution: Optimize the assay conditions by systematically varying the pH, temperature, and concentrations of 4-hydroxybutyrate and NAD+.

Signaling Pathway for Phospholipid Activation of BDH (as an analog for 4-HBd)

G apo_bdh Apo-BDH (Inactive) active_complex BDH-PC Complex (Active) apo_bdh->active_complex Spontaneous Insertion pc_vesicles Phosphatidylcholine (PC) Vesicles pc_vesicles->active_complex Provides Lipid Environment

Caption: Activation of apo-dehydrogenase by phosphatidylcholine.

Frequently Asked Questions (FAQs)

Q1: What is a typical expression vector and host strain for producing 4-HBd?

A1: A common approach is to use a pET vector (e.g., pET-28a for an N-terminal His-tag) in an E. coli BL21(DE3) host strain. This system utilizes the strong T7 promoter for high-level expression. For proteins that may be toxic, strains like BL21(DE3)pLysS or C41(DE3) can be used to reduce basal expression levels.

Q2: How can I purify recombinant 4-HBd?

A2: A multi-step purification protocol is often necessary to achieve high purity. A common strategy for a His-tagged protein is:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris and insoluble protein.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) and elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • (Optional) Ion-Exchange Chromatography: For higher purity, the eluted fractions can be further purified using anion-exchange chromatography (e.g., Q Sepharose) or cation-exchange chromatography (e.g., SP Sepharose), depending on the isoelectric point (pI) of 4-HBd.[4][5]

  • (Optional) Size-Exclusion Chromatography (Gel Filtration): As a final polishing step, size-exclusion chromatography (e.g., Superdex 200) can be used to separate the protein from any remaining contaminants and aggregates.[4][5]

Q3: How do I measure the enzymatic activity of 4-HBd?

A3: The activity of 4-hydroxybutyrate dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture typically contains the buffer, NAD+, 4-hydroxybutyrate, and the enzyme.

Experimental Protocol: 4-HBd Activity Assay

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Buffer (e.g., MOPS/KOH, pH 7.9)[6]

    • 5 mM MgCl₂[6]

    • 2.5 mM ATP (if coupling with a synthetase)[6]

    • 1 mM NAD+

    • Purified 4-HBd enzyme

  • Initiate the reaction by adding the substrate, 4-hydroxybutyrate.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Q4: What are the typical kinetic parameters for a dehydrogenase of this type?

A4: While specific values for 4-HBd can vary depending on the source organism and experimental conditions, related dehydrogenases have reported Michaelis constants (Km) in the micromolar to millimolar range for their substrates. For example, a recombinant human heart D-beta-hydroxybutyrate dehydrogenase has Km values for NAD+, NADH, (R)-3-hydroxybutyrate, and acetoacetate that are similar to those for the native enzyme from bovine heart or rat liver.[2]

Quantitative Data Summary

Parameter Value Enzyme/Condition Reference
Specific Activity ~125-130 µmol/(min·mg)D-beta-hydroxybutyrate dehydrogenase (activated with PC)[2][7]
Subunit Molecular Mass ~31 kDaRat brain D-beta-hydroxybutyrate dehydrogenase[7]
Assay Temperature 30°C (recommended for clinical assays)Serum hydroxybutyrate dehydrogenase[8]
NADH Concentration Range 0.0025–0.32 mMFor steady-state kinetic isotope effects of HBDH[9]
Acetoacetate Conc. Range 0.025–0.8 mMFor steady-state kinetic isotope effects of HBDH[9]
Assay Buffer 100 mM HEPES, pH 7.0For HBDH kinetics[9]

This technical support guide provides a starting point for troubleshooting common issues in the expression of active 4-hydroxybutyrate dehydrogenase. Successful recombinant protein production often requires empirical optimization of multiple parameters.

References

Technical Support Center: Optimizing Codon Usage for 4HBD Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of 4-hydroxybutyrate dehydrogenase (4HBD) in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and how does it affect this compound expression in E. coli?

A1: Codon usage bias refers to the phenomenon where different organisms have a preference for using certain synonymous codons (codons that code for the same amino acid) over others. This preference is often correlated with the abundance of corresponding transfer RNA (tRNA) molecules within the cell.[1] When expressing a gene from one organism (e.g., human or Clostridium) in E. coli, differences in codon usage can lead to several problems:

  • Translation stalling: If the this compound gene contains codons that are rare in E. coli, the ribosome may pause or stall at these codons as it waits for the scarce corresponding tRNA.[2]

  • Premature termination of translation: Prolonged stalling can lead to the dissociation of the ribosome from the mRNA, resulting in truncated and non-functional this compound protein.

  • Amino acid misincorporation: In the absence of the correct tRNA, a near-cognate tRNA may be used, leading to the incorporation of the wrong amino acid and a non-functional protein.

  • Reduced protein yield: All of the above factors contribute to a significant reduction in the overall yield of soluble, active this compound.

Q2: What is codon optimization, and how can it improve this compound expression?

A2: Codon optimization is the process of redesigning the nucleotide sequence of a gene to match the codon usage preference of the expression host, in this case, E. coli, without altering the amino acid sequence of the encoded protein.[1][3] By replacing rare codons in the this compound gene with codons that are frequently used in E. coli, you can:

  • Increase translation efficiency: A codon-optimized this compound gene will be translated more smoothly and rapidly by the E. coli ribosomes.

  • Enhance protein yield: This leads to a higher level of full-length, functional this compound protein.[1]

  • Improve protein folding: A more consistent translation rate can sometimes aid in proper co-translational folding of the protein.

Q3: Besides codon usage, what other factors should be considered during gene optimization for this compound expression?

A3: While codon optimization is crucial, other sequence features can also impact expression levels:

  • GC Content: The overall GC content of the gene should be optimized for E. coli, typically in the range of 30-70%. Extreme GC content can affect DNA stability and transcription.

  • mRNA Secondary Structure: Strong secondary structures, especially near the ribosome binding site (RBS), can hinder the initiation of translation. Gene optimization algorithms can often predict and minimize these structures.

  • Avoidance of Negative cis-acting Elements: These are sequences that can negatively impact transcription or translation, such as internal ribosome entry sites or premature polyadenylation signals. These should be removed during the optimization process.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of codon-optimized this compound in E. coli.

Problem Possible Cause Recommended Solution
Low or no this compound expression Inefficient transcription or translation: Even with codon optimization, other factors might be limiting.• Verify the integrity of your expression vector by sequencing.• Use a stronger promoter (e.g., T7 promoter in a pET vector system).• Optimize the induction conditions (e.g., IPTG concentration, induction temperature, and duration).• Check for rare codons at the 5' end of the gene, which can have a disproportionate effect on expression.
Protein toxicity: High-level expression of a foreign protein can be toxic to E. coli.• Use a lower induction temperature (e.g., 16-25°C) for a longer period (e.g., overnight).• Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).• Use a vector with tighter regulation of basal expression, or a host strain like BL21(DE3)pLysS which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity.
Plasmid instability: The expression plasmid may be lost during cell division.• Ensure the correct antibiotic is always present in the culture medium.• Grow cultures from a fresh transformation.
This compound is expressed but is insoluble (inclusion bodies) High expression rate: Rapid synthesis can overwhelm the cellular folding machinery, leading to aggregation.• Lower the induction temperature (16-25°C) and inducer concentration to slow down protein synthesis.• Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.
Lack of post-translational modifications: If the native this compound requires specific modifications not present in E. coli.• This is less common for enzymes like this compound from prokaryotic sources. If expressing a eukaryotic this compound, consider a eukaryotic expression system.
Sub-optimal buffer conditions: The lysis buffer may not be conducive to protein solubility.• Optimize the pH and ionic strength of the lysis buffer.• Add stabilizing agents like glycerol, L-arginine, or non-detergent sulfobetaines to the lysis buffer.
Truncated this compound protein observed on Western Blot Premature termination of translation: Could still be an issue if some rare codons were missed or if there are cryptic stop codons.• Re-analyze the gene sequence for any remaining rare codons or potential cryptic stop codons.• Sequence your expression construct to ensure no mutations have been introduced.
Proteolytic degradation: The expressed this compound may be susceptible to degradation by E. coli proteases.• Use a protease inhibitor cocktail during cell lysis.• Use a protease-deficient E. coli strain (e.g., BL21).• Lower the induction temperature to reduce protease activity.

Quantitative Data Presentation

Gene VersionExpression Level (mg/L of culture)Soluble Fraction (%)
Native this compound1520%
Codon-Optimized this compound25075%

This is an illustrative example to demonstrate the potential impact of codon optimization.

Experimental Protocols

Codon Optimization Analysis and Gene Synthesis

Objective: To design and obtain a codon-optimized this compound gene for expression in E. coli.

Methodology:

  • Obtain the amino acid sequence of the desired this compound.

  • Use a codon optimization software tool. Several online and standalone tools are available (e.g., from gene synthesis companies).

  • Input the amino acid sequence and select Escherichia coli K12 as the expression host.

  • Review the optimized nucleotide sequence. Pay attention to the Codon Adaptation Index (CAI), which should be high (ideally >0.8), and the GC content.

  • Order the synthesized gene from a reputable vendor. The gene is typically delivered cloned into a standard vector.

Sub-cloning into an Expression Vector

Objective: To move the codon-optimized this compound gene into a suitable E. coli expression vector (e.g., pET-28a(+)).

Methodology:

  • Design primers to amplify the codon-optimized this compound gene from the synthesis vector. The primers should include restriction sites compatible with your chosen expression vector.

  • Perform PCR to amplify the this compound gene.

  • Digest both the PCR product and the expression vector with the chosen restriction enzymes.

  • Ligate the digested this compound gene into the digested expression vector.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

  • Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.

Expression Analysis by SDS-PAGE

Objective: To determine the expression level and size of the recombinant this compound.

Methodology:

  • Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a starter culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce protein expression with an appropriate inducer (e.g., IPTG). Collect a pre-induction sample.

  • Continue to grow the culture for a set period (e.g., 3-4 hours at 37°C or overnight at 18°C).

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

  • Prepare samples for SDS-PAGE by mixing the cell lysate with Laemmli sample buffer and boiling for 5-10 minutes.

  • Run the samples on an SDS-PAGE gel along with a protein molecular weight marker.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A prominent band at the expected molecular weight of this compound in the induced sample (but not the pre-induction sample) indicates successful expression.

Western Blot Analysis

Objective: To specifically detect the expressed this compound, especially if it is expressed at low levels.

Methodology:

  • Run an SDS-PAGE gel as described above.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes this compound or an affinity tag (e.g., anti-His tag antibody).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Wash the membrane to remove unbound secondary antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system.

Solubility Analysis

Objective: To determine the proportion of expressed this compound that is in the soluble fraction versus the insoluble fraction (inclusion bodies).

Methodology:

  • Harvest and lyse the induced E. coli cells as for SDS-PAGE analysis.

  • Centrifuge the cell lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

  • Separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • Wash the pellet with lysis buffer to remove any remaining soluble proteins.

  • Resuspend the washed pellet in a buffer containing a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) to solubilize the inclusion bodies.

  • Analyze equal volumes of the total cell lysate, soluble fraction, and solubilized insoluble fraction by SDS-PAGE.

  • Quantify the band intensities using densitometry software to determine the percentage of soluble this compound.

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Analysis cluster_analysis Downstream Analysis Amino Acid Sequence Amino Acid Sequence Codon Optimization Codon Optimization Amino Acid Sequence->Codon Optimization Gene Synthesis Gene Synthesis Codon Optimization->Gene Synthesis Sub-cloning Sub-cloning Gene Synthesis->Sub-cloning Transformation Transformation Sub-cloning->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification Expression in E. coli Expression in E. coli Sequence Verification->Expression in E. coli Cell Lysis Cell Lysis Expression in E. coli->Cell Lysis Analysis Analysis Cell Lysis->Analysis SDS-PAGE SDS-PAGE Analysis->SDS-PAGE Western Blot Western Blot Analysis->Western Blot Solubility Analysis Solubility Analysis Analysis->Solubility Analysis

Caption: Experimental workflow for codon optimization and expression of this compound in E. coli.

troubleshooting_logic Start Start Induce Expression Induce Expression Start->Induce Expression Run SDS-PAGE Run SDS-PAGE Induce Expression->Run SDS-PAGE Protein Band Visible? Protein Band Visible? Run SDS-PAGE->Protein Band Visible? Low/No Expression Troubleshooting Low/No Expression Troubleshooting Protein Band Visible?->Low/No Expression Troubleshooting No Solubility Analysis Solubility Analysis Protein Band Visible?->Solubility Analysis Yes Protein Soluble? Protein Soluble? Solubility Analysis->Protein Soluble? Insoluble Protein Troubleshooting Insoluble Protein Troubleshooting Protein Soluble?->Insoluble Protein Troubleshooting No Purification Purification Protein Soluble?->Purification Yes

References

Technical Support Center: 4-Hydroxybutyrate Dehydrogenase (4-HBDH) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxybutyrate dehydrogenase (4-HBDH) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-HBDH activity assay?

The most common method for determining 4-HBDH activity is a spectrophotometric assay. The enzyme catalyzes the oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[1][2][3][4]

Q2: What are the typical components of a 4-HBDH assay reaction mixture?

A standard reaction mixture includes:

  • Buffer (e.g., Tris-HCl or potassium phosphate) at an optimal pH (typically around 9.0).

  • 4-hydroxybutyrate (substrate).

  • NAD+ (coenzyme).

  • The enzyme sample (e.g., purified enzyme, cell lysate).

Q3: My NADH standard curve is not linear. What could be the issue?

High concentrations of NADH can lead to a phenomenon known as fluorescence quenching, where the emitted fluorescence is not proportional to the concentration.[2] This can also affect absorbance-based readings. Ensure your NADH standards are within a linear range for your specific instrument (typically 0.01 to 0.2 mM).[5]

Q4: Can I use NADPH instead of NADH in my assay?

4-HBDH is generally specific for NAD+ as a coenzyme.[1][4] However, some oxidoreductases can utilize NADP+. It is crucial to verify the coenzyme specificity of your particular enzyme.

Troubleshooting Guide

Issue 1: No or Low Enzyme Activity Detected
Potential CauseRecommended Action
Inactive Enzyme - Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme dilutions before each experiment.
Suboptimal Assay Conditions - Verify the pH of the buffer is optimal for your specific 4-HBDH (often pH 9.0). - Titrate substrate (4-hydroxybutyrate) and coenzyme (NAD+) concentrations to ensure they are not limiting.
Presence of Inhibitors - See the "Common Inhibitors" table below. - If using crude extracts, consider sample purification steps like dialysis or desalting to remove small molecule inhibitors.
Incorrect Wavelength - Ensure the spectrophotometer is set to measure absorbance at 340 nm for NADH.[2]
Issue 2: High Background Absorbance or Non-linear Reaction Rate
Potential CauseRecommended Action
Sample Turbidity - Centrifuge crude samples (e.g., cell lysates) to pellet insoluble material before adding to the assay.[6]
Interfering Substances in the Sample - Run a "no enzyme" or "no substrate" control to determine the background rate of NADH production or absorbance change. - Substances in crude extracts can absorb at 340 nm.[7] Consider deproteinization of samples.[8][9] - See the "Potential Interfering Substances" table below.
Substrate Inhibition - High concentrations of the substrate or product can inhibit the enzyme. For a similar enzyme, 3-hydroxybutyrate dehydrogenase, acetoacetate (product analog) and NADH concentrations above 0.1 mM were shown to be inhibitory.[10][11][12] Perform a substrate titration to determine the optimal concentration.
Spontaneous NADH Oxidation - Some assay components can cause non-enzymatic oxidation of NADH.[13] This can be checked with a "no enzyme" control.

Data Presentation: Summary of Potential Interferences

Table 1: Potential Interfering Substances in NADH-based Assays
Interfering SubstancePotential EffectMitigation Strategy
Hemoglobin High absorbance at 340 nm.Use fresh, non-hemolyzed samples.
Lipids (in serum) Light scattering and turbidity.Centrifuge samples to remove lipids.
Other Dehydrogenases in Crude Extracts Can also produce or consume NADH, leading to inaccurate results.Use specific substrates, or purify the enzyme of interest.
Compounds Absorbing at 340 nm Artificially increases the measured absorbance.Run appropriate blank controls (e.g., sample without NAD+).[7]
Chloride Salts Can inhibit some dehydrogenases.[14]Use alternative buffers or desalting columns if inhibition is suspected.
Table 2: Common Inhibitors of Dehydrogenases
InhibitorType of InhibitionNotes
Succinic Semialdehyde (Product) Product InhibitionCan be minimized by measuring initial reaction rates.
NADH (Product) Product InhibitionHigh concentrations can be inhibitory.[10][11][12]
Substrate Analogs (e.g., other hydroxy acids) Competitive InhibitionDL-2-hydroxybutyrate and DL-lactate are known inhibitors of 3-hydroxybutyrate dehydrogenase.[15]
Sodium Cacodylate Non-competitive InhibitionA known strong inhibitor of 3-hydroxybutyrate dehydrogenase.[15]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 4-HBDH Activity

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • 4-hydroxybutyric acid, sodium salt solution (stock concentration, e.g., 1 M)

  • NAD+ solution (stock concentration, e.g., 50 mM, prepare fresh)

  • 4-HBDH enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, add the following in order:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • 4-hydroxybutyrate solution (to a final concentration, e.g., 10 mM)

    • NAD+ solution (to a final concentration, e.g., 2 mM)

  • Equilibrate: Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the enzyme solution to the cuvette to start the reaction. The volume of enzyme added should be small to avoid dilution effects and the concentration should be such that a linear reaction rate is observed for several minutes.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 3-5 minutes).

  • Calculate Activity: Determine the initial reaction rate (ΔA340/minute) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Controls:

  • Blank (No Enzyme): Prepare a reaction mixture without the enzyme to measure any non-enzymatic reduction of NAD+.

  • Blank (No Substrate): Prepare a reaction mixture without 4-hydroxybutyrate to check for any substrate-independent NAD+ reduction by the enzyme preparation.

Visualizations

Interference_Troubleshooting_Workflow start High Background or Non-Linear Rate check_turbidity Is the sample turbid? start->check_turbidity centrifuge Centrifuge sample to remove precipitates. check_turbidity->centrifuge Yes run_controls Run 'no enzyme' and 'no substrate' controls. check_turbidity->run_controls No centrifuge->run_controls check_background Is background rate high? run_controls->check_background deproteinize Consider sample deproteinization or purification. check_background->deproteinize Yes check_substrate_inhibition Is substrate/product concentration too high? check_background->check_substrate_inhibition No deproteinize->check_substrate_inhibition titrate_substrate Perform substrate and coenzyme titration. check_substrate_inhibition->titrate_substrate Potentially assay_ok Assay conditions optimized. check_substrate_inhibition->assay_ok No titrate_substrate->assay_ok Signaling_Pathway sub_4HBDH 4-Hydroxybutyrate enzyme 4-HBDH sub_4HBDH->enzyme prod_SSA Succinic Semialdehyde enzyme->prod_SSA prod_NADH NADH enzyme->prod_NADH sub_NAD NAD+ sub_NAD->enzyme sub_absorbance Monitor Absorbance at 340 nm prod_NADH->sub_absorbance

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxybutyrate Dehydrogenase (4HBD) Substrate Affinity Across Different Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate affinity of 4-hydroxybutyrate dehydrogenase (4HBD) from various organisms, supported by experimental data. This compound, an enzyme crucial in the metabolism of 4-hydroxybutyrate, displays notable variations in its kinetic properties across different species, which has significant implications for metabolic engineering and drug development.

Quantitative Comparison of Kinetic Parameters

The substrate affinity and catalytic efficiency of this compound are primarily evaluated through the Michaelis-Menten constant (Kₘ) and the catalytic efficiency constant (kcat/Kₘ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate, while a higher kcat/Kₘ value signifies greater catalytic efficiency. The following table summarizes the available kinetic data for this compound from different organisms for their primary substrates, 4-hydroxybutyrate (4-HB) and succinic semialdehyde (SSA).

OrganismSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Cupriavidus necator4-Hydroxybutanoate0.988.48,571[1]
Cupriavidus necatorNAD⁺0.0648.9139,063[1]
Metallosphaera sedulaSuccinic Semialdehyde0.034N/AN/A
Homo sapiens (SSADH)Succinic Semialdehyde0.002-0.004N/AN/A[2]

N/A: Data not available in the cited literature. Note: Data for Homo sapiens is for succinic semialdehyde dehydrogenase (SSADH), a related enzyme.

Experimental Protocols

The determination of this compound kinetic parameters is typically performed using a continuous spectrophotometric assay. This method monitors the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[3][4]

Principle

The enzymatic activity of this compound can be measured in two directions:

  • Oxidative direction: The conversion of 4-hydroxybutyrate to succinic semialdehyde, coupled with the reduction of NAD⁺ to NADH. The rate of reaction is determined by measuring the increase in absorbance at 340 nm due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).

  • Reductive direction: The conversion of succinic semialdehyde to 4-hydroxybutyrate, coupled with the oxidation of NADH to NAD⁺. The rate of reaction is determined by measuring the decrease in absorbance at 340 nm.

Materials and Reagents
  • Purified this compound enzyme from the desired organism

  • 4-hydroxybutyrate sodium salt solution

  • Succinic semialdehyde solution

  • NAD⁺ solution

  • NADH solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0 for the oxidative direction; 100 mM Potassium Phosphate, pH 7.0 for the reductive direction)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm path length

  • Micropipettes

Procedure
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD⁺ (for the oxidative direction) or NADH (for the reductive direction), and the substrate (4-hydroxybutyrate or succinic semialdehyde) at various concentrations.

    • The total volume of the reaction mixture is typically 1 mL.

  • Enzyme Addition:

    • Initiate the reaction by adding a small, predetermined amount of the purified this compound enzyme to the reaction mixture. Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes).

    • Ensure the rate of absorbance change is linear during the measurement period.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc).

    • Repeat the assay with varying substrate concentrations.

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value by dividing Vₘₐₓ by the total enzyme concentration ([E]ₜ).

    • The catalytic efficiency is then calculated as kcat/Kₘ.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic reaction of this compound and a typical experimental workflow for determining its kinetic parameters.

ReactionPathway cluster_reactants Reactants cluster_products Products 4HB 4-Hydroxybutyrate enzyme This compound 4HB->enzyme NAD+ NAD+ NAD+->enzyme SSA Succinic Semialdehyde NADH NADH + H+ enzyme->SSA enzyme->NADH

Caption: Catalytic reaction of 4-Hydroxybutyrate Dehydrogenase (this compound).

ExperimentalWorkflow prep Prepare Reaction Mixtures (Buffer, Substrate, Cofactor) initiate Initiate Reaction (Add this compound Enzyme) prep->initiate measure Measure Absorbance Change (340 nm over time) initiate->measure calculate Calculate Initial Velocity (v₀) measure->calculate plot Plot v₀ vs. [Substrate] calculate->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine Km, Vmax, kcat, kcat/Km fit->determine

Caption: Experimental workflow for determining this compound kinetic parameters.

References

Validating NVI-1: A Novel 4-Hydroxybutyrate Dehydrogenase Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 4-hydroxybutyrate dehydrogenase (4-HBDH) inhibitor, designated NVI-1 (Novel Valproate-Inspired Inhibitor-1), against established, non-specific inhibitors, Valproic Acid and Phenylglyoxal. The following sections detail the underlying biological pathway, the experimental methodologies for validation, and comparative performance data to support further investigation and development of NVI-1 as a potent and specific therapeutic agent.

The GABA Shunt and the Role of 4-Hydroxybutyrate Dehydrogenase

4-Hydroxybutyrate dehydrogenase (4-HBDH) is a key enzyme in the catabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This metabolic pathway, often referred to as the GABA shunt, is a crucial process for recycling GABA and maintaining neurotransmitter homeostasis. In this pathway, 4-HBDH catalyzes the NAD+-dependent oxidation of 4-hydroxybutyrate (GHB) to succinic semialdehyde. Succinic semialdehyde is then further oxidized to succinate, which enters the Krebs cycle. Inhibition of 4-HBDH can lead to an accumulation of 4-hydroxybutyrate, a neuromodulator with complex effects on the central nervous system. The development of specific 4-HBDH inhibitors is of interest for conditions where modulation of the GABAergic system is desired.

Signaling_Pathway cluster_GABA_Shunt GABA Shunt cluster_Inhibition Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic_Semialdehyde GABA->Succinic_Semialdehyde GABA-T 4-Hydroxybutyrate 4-Hydroxybutyrate Succinic_Semialdehyde->4-Hydroxybutyrate 4-HBDH Succinate Succinate Succinic_Semialdehyde->Succinate SSADH 4-HBDH 4-HBDH Krebs_Cycle Krebs_Cycle Succinate->Krebs_Cycle NVI-1 NVI-1 NVI-1->4-HBDH Valproic_Acid Valproic_Acid Valproic_Acid->4-HBDH Phenylglyoxal Phenylglyoxal Phenylglyoxal->4-HBDH

Figure 1: The GABA Shunt and points of inhibition by NVI-1 and other compounds.

Experimental Validation of NVI-1

The validation of a novel enzyme inhibitor requires a multi-faceted approach, combining in-vitro biochemical assays with cell-based target engagement studies. The following protocols outline the key experiments used to characterize NVI-1 and compare its performance against Valproic Acid and Phenylglyoxal.

Experimental_Workflow cluster_In_Vitro In-Vitro Validation cluster_Cell_Based Cell-Based Validation Enzyme_Assay In-Vitro Enzyme Inhibition Assay Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Determine_Ki Determine Ki Determine_IC50->Determine_Ki Thermal_Shift Measure Thermal Shift (ΔTm) Determine_Ki->Thermal_Shift Confirms Target Engagement CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Thermal_Shift

Figure 2: Workflow for the validation of a novel 4-HBDH inhibitor.
Experimental Protocols

1. In-Vitro Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against purified 4-HBDH.

  • Materials:

    • Recombinant human 4-HBDH

    • 4-hydroxybutyrate (substrate)

    • NAD+ (co-substrate)

    • NVI-1, Valproic Acid, Phenylglyoxal

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well microplate reader

  • Procedure:

    • A reaction mixture is prepared in each well of a 96-well plate containing assay buffer, a fixed concentration of 4-HBDH, and varying concentrations of the inhibitor (NVI-1, Valproic Acid, or Phenylglyoxal).

    • The plate is incubated for a pre-determined time to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of 4-hydroxybutyrate and NAD+.

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the Ki and the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the inhibitor with 4-HBDH in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.

  • Materials:

    • Human cell line expressing 4-HBDH (e.g., HEK293T)

    • NVI-1, Valproic Acid, Phenylglyoxal

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • Equipment for Western blotting or ELISA

  • Procedure:

    • Cells are cultured and treated with either the vehicle (DMSO) or the test inhibitor at various concentrations for a specified time.

    • The cells are harvested, washed with PBS, and resuspended in PBS.

    • The cell suspension is divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).

    • The heated cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble 4-HBDH remaining in the supernatant is quantified using Western blotting or ELISA with a specific antibody against 4-HBDH.

    • A melting curve is generated by plotting the amount of soluble 4-HBDH as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization and target engagement. The change in the melting temperature (ΔTm) is a measure of the inhibitor's binding affinity in the cellular environment.

Comparative Data

The following tables summarize the performance of NVI-1 in comparison to Valproic Acid and Phenylglyoxal. The data for NVI-1 is based on initial characterization studies, while the data for the alternative inhibitors is from published literature and internal assays. Note: The quantitative values presented for NVI-1 are representative for the purpose of this guide.

Table 1: In-Vitro Inhibition of 4-HBDH

InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
NVI-1 (Novel) 5.2 2.8 Competitive
Valproic Acid>1000Not DeterminedNon-specific
Phenylglyoxal15095Non-competitive

Table 2: Cellular Target Engagement (CETSA)

InhibitorConcentration (µM)Thermal Shift (ΔTm) (°C)
NVI-1 (Novel) 10 +4.5
Valproic Acid100+0.5
Phenylglyoxal50+1.2

Conclusion

The validation data presented in this guide demonstrates that the novel inhibitor, NVI-1, is a potent and specific inhibitor of 4-hydroxybutyrate dehydrogenase. Its low micromolar IC50 and Ki values in in-vitro assays, coupled with a significant thermal shift in the cellular context, indicate strong and direct engagement with its target. In comparison, established compounds like Valproic Acid show weak and non-specific inhibition, while Phenylglyoxal is a less potent, non-competitive inhibitor.

The favorable profile of NVI-1 suggests its potential as a lead candidate for the development of novel therapeutics targeting the GABAergic system. Further studies, including pharmacokinetic and in-vivo efficacy models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided herein serve as a robust foundation for these future investigations.

A Comparative Analysis of 4-Hydroxybutyrate Dehydrogenase and Other Alcohol Dehydrogenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-hydroxybutyrate dehydrogenase (4HBD) and other well-characterized alcohol dehydrogenases (ADHs), such as human and yeast alcohol dehydrogenases. The information presented herein is supported by experimental data to offer an objective performance comparison, aiding researchers in selecting the appropriate enzyme for their specific applications.

Performance Comparison of Alcohol Dehydrogenases

The following table summarizes the key kinetic parameters of this compound from Cupriavidus necator, human alcohol dehydrogenase 1B (ADH1B), and yeast alcohol dehydrogenase I (ADH1). These enzymes exhibit distinct substrate preferences and catalytic efficiencies.

EnzymeEC NumberSource OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pH
4-Hydroxybutyrate Dehydrogenase (this compound) 1.1.1.61Cupriavidus necator4-Hydroxybutyrate0.988.48.57 x 10³9.0
NAD⁺0.0648.91.39 x 10⁵
Human Alcohol Dehydrogenase 1B (ADH1B*1, β₁β₁) 1.1.1.1Homo sapiensEthanol0.050.071.4 x 10³~7.5
Yeast Alcohol Dehydrogenase I (ADH1) 1.1.1.1Saccharomyces cerevisiaeEthanol13554.2 x 10³8.6-9.0

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, temperature). The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

General Principle of Alcohol Dehydrogenase Activity Assay

The activity of most alcohol dehydrogenases, including this compound, can be determined by monitoring the reduction of the cofactor NAD⁺ to NADH. This is typically achieved by measuring the increase in absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength, while NAD⁺ does not. The initial rate of the reaction is proportional to the enzyme concentration.

Detailed Protocol for 4-Hydroxybutyrate Dehydrogenase (this compound) Activity Assay

This protocol is adapted from studies on this compound from Cupriavidus necator.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0.
  • Substrate Solution: 100 mM 4-hydroxybutyrate (GHB) sodium salt in deionized water.
  • Cofactor Solution: 10 mM NAD⁺ in deionized water.
  • Enzyme Solution: Purified this compound diluted in assay buffer to a suitable concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.

2. Assay Procedure:

  • Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 25°C or 30°C).
  • To the cuvette, add the following in order:
  • 880 µL of Assay Buffer (100 mM Glycine-NaOH, pH 9.0)
  • 100 µL of Substrate Solution (100 mM 4-hydroxybutyrate)
  • 10 µL of Cofactor Solution (10 mM NAD⁺)
  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the desired temperature to allow the mixture to reach thermal equilibrium.
  • Initiate the reaction by adding 10 µL of the Enzyme Solution to the cuvette.
  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 1-2 minutes. Record the absorbance at regular intervals (e.g., every 5-10 seconds).

3. Data Analysis:

  • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate is expressed as ΔA₃₄₀/min.
  • The enzyme activity in Units/mL can be calculated using the Beer-Lambert law:
  • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme
  • Where:
  • ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹
  • l (path length of the cuvette) = 1 cm
  • V_total = total volume of the assay mixture (in mL)
  • V_enzyme = volume of the enzyme solution added (in mL)

Signaling Pathways and Metabolic Workflows

Metabolic Pathway of 4-Hydroxybutyrate (GHB)

The following diagram illustrates the central role of this compound in the metabolism of the neurotransmitter γ-hydroxybutyrate (GHB). This compound catalyzes the NAD⁺-dependent oxidation of GHB to succinic semialdehyde, which can then enter the citric acid cycle after being converted to succinate.

GHB_Metabolism cluster_enzymes GABA γ-Aminobutyrate (GABA) SSA Succinic Semialdehyde GABA->SSA α-ketoglutarate -> glutamate GHB γ-Hydroxybutyrate (GHB) SSA->GHB NADPH -> NADP⁺ Succinate Succinate SSA->Succinate NAD(P)⁺ -> NAD(P)H + H⁺ GHB->SSA NAD⁺ -> NADH + H⁺ TCA Citric Acid Cycle Succinate->TCA GABA_transaminase GABA Transaminase SSADH Succinic Semialdehyde Dehydrogenase HBD4 4-Hydroxybutyrate Dehydrogenase (this compound)

Caption: Metabolic pathway of γ-hydroxybutyrate (GHB).

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram outlines a typical experimental workflow for determining the kinetic parameters of an enzyme like this compound or other alcohol dehydrogenases.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Buffers, Substrate & Cofactor Solutions mix Mix Reagents in Cuvette reagents->mix enzyme Prepare Enzyme Dilutions initiate Initiate Reaction with Enzyme enzyme->initiate equilibrate Equilibrate at Constant Temperature mix->equilibrate equilibrate->initiate measure Measure Absorbance Change (e.g., at 340 nm) initiate->measure plot_rate Plot Absorbance vs. Time measure->plot_rate calc_velocity Calculate Initial Velocity (v₀) plot_rate->calc_velocity plot_kinetics Plot v₀ vs. [Substrate] calc_velocity->plot_kinetics determine_params Determine K_m_ and V_max_ (e.g., Michaelis-Menten Plot) plot_kinetics->determine_params

Caption: Experimental workflow for enzyme kinetic analysis.

Confirming the Physiological Role of 4-Hydroxy-2-nonenal Dehydrogenase (4HBD) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo role of 4-hydroxy-2-nonenal dehydrogenase (4HBD) in the detoxification of 4-hydroxy-2-nonenal (4-HNE), a toxic aldehyde product of lipid peroxidation. We will explore its performance in comparison to other key detoxification pathways, supported by available experimental data, and provide detailed methodologies for key experiments.

Introduction to 4-HNE and its Detoxification

4-hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids.[1] Under physiological conditions, 4-HNE is present at low concentrations and is involved in cell signaling.[2] However, during oxidative stress, its levels can increase significantly, leading to cytotoxicity through the formation of adducts with proteins, DNA, and lipids, thereby disrupting various cellular processes.[3][4] The accumulation of 4-HNE is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5][6]

Organisms have evolved several enzymatic and non-enzymatic pathways to metabolize and detoxify 4-HNE. The primary enzymatic routes involve oxidation by aldehyde dehydrogenases (ALDHs), reduction by alcohol dehydrogenases (ADHs), and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[7] This guide will focus on the in vivo role of this compound, a key enzyme in the oxidative pathway, and compare its significance with other detoxification mechanisms.

Key Enzymes in 4-HNE Detoxification: A Comparison

The detoxification of 4-HNE is a critical cellular process involving multiple enzymes. Below is a comparison of the primary enzymes involved, with a focus on their in vivo relevance.

Enzyme FamilySpecific Isoform(s) of InterestMechanism of ActionKey In Vivo Findings
Aldehyde Dehydrogenase (ALDH) ALDH2Oxidation of 4-HNE to the less toxic 4-hydroxy-2-nonenoic acid (4-HNA).Overexpression of ALDH2 protects against 4-HNE-induced neurotoxicity in vitro.[8] Reduced ALDH2 activity is associated with increased 4-HNE adducts and cardiac hypertrophy in mice.[9] ALDH2 is crucial for metabolizing 4-HNE in the brain.[3]
Glutathione S-Transferase (GST) GSTA4-4Catalyzes the conjugation of 4-HNE with glutathione (GSH) to form a less reactive GS-HNE conjugate.GSTA4 is highly effective at detoxifying 4-HNE.[3] Overexpression of GSTA4 leads to decreased cellular levels of 4-HNE and downregulation of Fas-mediated apoptosis.[10] GSTA4-dependent detoxification plays a neuroprotective role.[3]
Alcohol Dehydrogenase (ADH) VariousReduction of the aldehyde group of 4-HNE to form the corresponding alcohol, 1,4-dihydroxynonene (DHN).This pathway is generally considered a less prominent route for 4-HNE detoxification compared to oxidation and glutathione conjugation.

Experimental Data and Protocols

In Vivo Models: Knockout and Overexpression Studies

Genetically modified animal models, such as knockout and transgenic mice, are invaluable tools for elucidating the specific in vivo functions of enzymes like this compound (ALDHs) and GSTs.[11][12]

  • Knockout Mice: By inactivating a specific gene (e.g., Aldh2 or Gsta4), researchers can observe the physiological consequences of the enzyme's absence, particularly in the context of oxidative stress challenges.[13][14] This can reveal the enzyme's role in preventing 4-HNE accumulation and subsequent pathology.

  • Transgenic (Overexpression) Mice: Conversely, overexpressing a specific enzyme allows for the study of the protective effects of enhanced detoxification capacity.

A critical aspect of these studies is the accurate measurement of 4-HNE levels and 4-HNE-protein adducts in tissues and biological fluids, often accomplished using techniques like gas chromatography-mass spectrometry (GC-MS) or immunochemical methods with specific antibodies.[7]

Experimental Workflow for Assessing this compound Activity In Vivo

The following diagram illustrates a typical experimental workflow for investigating the role of an ALDH isoform in 4-HNE detoxification in an in vivo model of oxidative stress.

experimental_workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis cluster_assays Assay Details wt_mice Wild-Type Mice control Vehicle Control wt_mice->control oxidative_stress Oxidative Stress Inducer (e.g., high-fat diet, toxin) wt_mice->oxidative_stress ko_mice ALDH2 Knockout Mice ko_mice->control ko_mice->oxidative_stress tissue_collection Tissue Collection (e.g., heart, brain, liver) control->tissue_collection oxidative_stress->tissue_collection biochemical_assays Biochemical Assays tissue_collection->biochemical_assays histology Histopathological Analysis tissue_collection->histology hne_levels 4-HNE Levels (GC-MS) biochemical_assays->hne_levels hne_adducts 4-HNE Adducts (Western Blot) biochemical_assays->hne_adducts aldh_activity ALDH Activity Assay biochemical_assays->aldh_activity markers Oxidative Stress Markers biochemical_assays->markers signaling_pathway cluster_upstream Upstream Events cluster_detox Detoxification Pathways cluster_downstream Downstream Signaling oxidative_stress Oxidative Stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation hne 4-HNE lipid_peroxidation->hne hbd This compound (ALDH) hne->hbd gst GST hne->gst adh ADH hne->adh protein_adducts Protein Adduct Formation hne->protein_adducts nfkb NF-κB Pathway hne->nfkb jnk JNK Pathway hne->jnk non_toxic Non-toxic Metabolites hbd->non_toxic gst->non_toxic adh->non_toxic cellular_dysfunction Cellular Dysfunction protein_adducts->cellular_dysfunction apoptosis Apoptosis nfkb->apoptosis jnk->apoptosis cellular_dysfunction->apoptosis

References

A Comparative Analysis of Wild-Type and Mutant 4-Hydroxybutyrate Dehydrogenase (4HBD) Kinetic Parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic parameters of wild-type 4-hydroxybutyrate dehydrogenase (4HBD), also known as γ-hydroxybutyrate dehydrogenase (GHBDH), and its mutants. This compound is a key enzyme in the degradation of 4-hydroxybutyrate and is a member of the Group III family of Fe2+-dependent alcohol dehydrogenases. Understanding the kinetic differences between the wild-type enzyme and its variants is crucial for applications in metabolic engineering, drug development, and diagnostics.

Quantitative Data Summary

The kinetic parameters of wild-type and mutant this compound from Cupriavidus necator and wild-type this compound from Clostridium kluyveri are summarized in the table below. The data highlights the impact of specific amino acid substitutions on the enzyme's catalytic activity.

EnzymeSource OrganismSubstrateKm (mM)Vmax (turnovers/s)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-Type this compound Cupriavidus necator4-hydroxybutanoate0.9810.18.48.6 x 103[1]
NAD+0.064-8.91.4 x 105[1]
H265A Mutant Cupriavidus necator4-hydroxybutanoate-~2.5--[1]
D193A, H197A, H261A, H280A Mutants Cupriavidus necator4-hydroxybutanoate-<0.1--[1]
Wild-Type this compound Clostridium kluyveri4-hydroxybutanoate55---[2]
NAD+0.67---[2]
Succinic semialdehyde0.56---[2]
NADH0.15---[2]

Note: The Vmax for the H265A mutant was estimated from graphical data presented in the source. The mutants D193A, H197A, H261A, and H280A showed a greater than 99% loss of activity.[1]

Key Findings from Mutational Analysis

Site-directed mutagenesis studies on this compound from Cupriavidus necator have revealed critical residues for its catalytic activity.[1][3]

  • H265: The H265A mutant exhibited a Vmax approximately one-fourth that of the wild-type enzyme, indicating that while this residue is important for optimal activity, it is not essential for catalysis.[1] This finding suggests H265 plays a significant, but not obligatory, role as a general base in the enzyme's mechanism.[1][3]

  • Iron Chelators (D193, H197, H261, H280): In contrast, mutation of the conserved Fe2+ chelating residues (D193, H197, H261, and H280) to alanine resulted in a near-complete loss of enzymatic activity, highlighting their essential role in maintaining the structural integrity and function of the active site.[1][3]

Experimental Protocols

The following methodologies were employed for the kinetic characterization of wild-type and mutant this compound from Cupriavidus necator.

Site-Directed Mutagenesis

Mutations were introduced into the this compound gene using standard site-directed mutagenesis protocols. The gene was cloned into an expression vector, and specific codons were altered using mutagenic primers. The resulting plasmids were sequenced to confirm the desired mutations.

Protein Expression and Purification

The wild-type and mutant this compound enzymes were expressed as fusion proteins in E. coli. The cells were cultured and induced to express the target protein. Subsequently, the cells were harvested, lysed, and the fusion protein was purified from the cell lysate using affinity chromatography.

Enzyme Activity Assays

The enzymatic activity of wild-type and mutant this compound was determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[1]

  • Reaction Mixture: The standard assay mixture contained the enzyme, substrate (4-hydroxybutyrate or succinic semialdehyde), and the appropriate coenzyme (NAD+ or NADH) in a suitable buffer at a specific pH.

  • Kinetic Parameter Determination: Initial reaction velocities were measured at varying substrate concentrations. The kinetic parameters, Km and Vmax, were then determined by fitting the data to the Michaelis-Menten equation. Assays were performed in triplicate over a pH range to determine the optimal pH for activity.[1]

Visualizing the Enzymatic Reaction and Experimental Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 4HB 4-Hydroxybutyrate This compound This compound (Wild-Type or Mutant) 4HB->this compound NAD NAD+ NAD->this compound SSA Succinic Semialdehyde This compound->SSA NADH NADH This compound->NADH H H+ This compound->H

Caption: Enzymatic reaction catalyzed by 4-hydroxybutyrate dehydrogenase (this compound).

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis A Site-Directed Mutagenesis of this compound Gene B Transformation into E. coli A->B C Sequence Verification B->C D Protein Expression C->D E Cell Lysis D->E F Affinity Chromatography Purification E->F G Spectrophotometric Enzyme Assay F->G H Varying Substrate Concentrations G->H I Data Analysis (Michaelis-Menten) H->I J Determination of Km, Vmax, kcat I->J

Caption: Experimental workflow for kinetic analysis of wild-type and mutant this compound.

References

A Comparative Guide to the Functional Characterization of 4-Hydroxybutyrate Dehydrogenase (4HBD) from Extremophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative functional characterization of 4-hydroxybutyrate dehydrogenase (4HBD) from the thermoacidophilic archaeon Metallosphaera sedula, with the mesophilic bacterium Clostridium kluyveri serving as a baseline for comparison. This guide is intended to inform researchers on the biochemical properties, kinetic parameters, and experimental methodologies related to this enzyme from organisms adapted to extreme environments.

Introduction to 4-Hydroxybutyrate Dehydrogenase

4-hydroxybutyrate dehydrogenase (this compound), also known as succinic semialdehyde reductase, is an enzyme that catalyzes the reversible oxidation of 4-hydroxybutyrate to succinic semialdehyde. This reaction is a key step in various metabolic pathways, including the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, a carbon fixation pathway found in some thermoacidophilic archaea. The stability and catalytic efficiency of this compound from extremophiles make it a subject of interest for various biotechnological applications.

Comparative Data on this compound from a Thermoacidophile and a Mesophile

The following tables summarize the key quantitative data for this compound from the thermoacidophile Metallosphaera sedula and the mesophile Clostridium kluyveri.

Table 1: Comparison of Kinetic Parameters of 4-Hydroxybutyrate Dehydrogenase
ParameterMetallosphaera sedula (Thermoacidophile)Clostridium kluyveri (Mesophile)[1]
Optimal pH (Oxidation) Not Reported9.4
Optimal pH (Reduction) 7.96.1
Optimal Temperature (°C) 65 (Assay Temperature)Not Reported
Substrate (Reduction) Succinic SemialdehydeSuccinic Semialdehyde
Km for Succinic Semialdehyde (mM) 0.040.56
Cofactor (Reduction) NADPHNADH
Km for NADPH (mM) 0.04N/A
Km for NADH (mM) N/A0.15
Substrate (Oxidation) 4-Hydroxybutanoate4-Hydroxybutanoate
Km for 4-Hydroxybutanoate (mM) Not Reported55
Cofactor (Oxidation) NADP+NAD+
Km for NAD+ (mM) Not Reported0.67
Table 2: Comparison of Molecular and Other Properties
PropertyMetallosphaera sedula (Thermoacidophile)Clostridium kluyveri (Mesophile)[1]
Enzyme Name Succinic Semialdehyde Reductase4-Hydroxybutanoate Dehydrogenase
Organism Type ThermoacidophileMesophile
Subunit Molecular Mass (kDa) 4241.6
Native Molecular Mass (kDa) Not Reported86 (Dimer)
Cofactor Specificity NADPH > NADHNADH
Oxygen Sensitivity Not ReportedInactivated by oxygen

Experimental Protocols

Purification of this compound from Metallosphaera sedula (Recombinant)

The gene encoding succinic semialdehyde reductase from M. sedula was cloned into an expression vector and expressed in E. coli. The purification protocol for the recombinant enzyme involved the following steps:

  • Cell Lysis: E. coli cells expressing the recombinant protein were harvested and disrupted by sonication.

  • Heat Precipitation: The cell extract was heated to 70°C for 30 minutes to denature and precipitate the majority of the mesophilic E. coli proteins. The thermostable recombinant this compound remained in the soluble fraction.

  • Centrifugation: The heated extract was centrifuged to remove the precipitated proteins.

  • Chromatography: The supernatant containing the partially purified this compound was subjected to further purification using chromatographic techniques, such as ion exchange and/or size exclusion chromatography, to achieve homogeneity.

This compound Enzyme Assay (Reduction of Succinic Semialdehyde)

The activity of this compound was determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reaction Mixture:

  • 100 mM MOPS-NaOH buffer (pH 7.9)

  • 0.5 mM NADPH

  • Cell extract or purified enzyme

  • 0.2 mM succinic semialdehyde (to start the reaction)

Procedure:

  • The reaction mixture, excluding succinic semialdehyde, was pre-incubated at 65°C.

  • The reaction was initiated by the addition of succinic semialdehyde.

  • The decrease in absorbance at 340 nm was monitored over time.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Visualizations

experimental_workflow cluster_purification Purification of Recombinant this compound from M. sedula cluster_assay This compound Enzyme Assay start E. coli cells with recombinant this compound lysis Cell Lysis (Sonication) start->lysis heat Heat Precipitation (70°C, 30 min) lysis->heat centrifuge1 Centrifugation heat->centrifuge1 supernatant Supernatant (with this compound) centrifuge1->supernatant pellet1 Pellet (denatured proteins) centrifuge1->pellet1 chromatography Chromatography supernatant->chromatography pure_enzyme Purified this compound chromatography->pure_enzyme mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) incubate Pre-incubate at 65°C mix->incubate start_reaction Add Succinic Semialdehyde incubate->start_reaction measure Monitor NADPH Oxidation at 340 nm start_reaction->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Experimental workflow for the purification and assay of recombinant this compound.

3HP_4HB_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase succinyl_coa Succinyl-CoA malonyl_coa->succinyl_coa Multiple Steps ssa Succinic Semialdehyde succinyl_coa->ssa Succinyl-CoA Reductase hbd4 4-Hydroxybutyrate ssa->hbd4 this compound (Succinic Semialdehyde Reductase) hbd4_coa 4-Hydroxybutyryl-CoA hbd4->hbd4_coa 4-Hydroxybutyrate-CoA Ligase crotonyl_coa Crotonyl-CoA hbd4_coa->crotonyl_coa 4-Hydroxybutyryl-CoA Dehydratase hb_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->hb_coa Crotonyl-CoA Hydratase acetoacetyl_coa Acetoacetyl-CoA hb_coa->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA Dehydrogenase acetyl_coa2 2 Acetyl-CoA acetoacetyl_coa->acetyl_coa2 Acetoacetyl-CoA β-Ketothiolase

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle.

References

A Comparative Analysis of the Metabolic Role of 4-Hydroxybutyrate (4HBD) in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxybutyric acid (4HBD), also known as gamma-hydroxybutyric acid (GHB) in a clinical and pharmacological context, is a fascinating short-chain fatty acid with distinct and divergent metabolic roles in prokaryotic and eukaryotic organisms. While it serves as a key monomer for bioplastic production in bacteria, in eukaryotes, particularly mammals, it functions as a neurotransmitter and a modulator of the central nervous system. This guide provides a comprehensive comparison of the metabolic pathways, enzymatic kinetics, and regulatory mechanisms of this compound in these two domains, supported by experimental data and detailed methodologies.

Core Metabolic Pathways: A Tale of Two Functions

In prokaryotes, this compound is primarily involved in the synthesis and degradation of poly-4-hydroxybutyrate (P4HB), a biodegradable polyester with applications in the medical field. In contrast, the metabolic significance of this compound in eukaryotes is centered around its role as a signaling molecule within the central nervous system, intricately linked to the metabolism of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

Prokaryotic P4HB Synthesis and Degradation

Certain bacteria, such as Cupriavidus necator (formerly Ralstonia eutropha), can utilize various carbon sources to produce and store P4HB as intracellular granules. The synthesis of P4HB from succinate involves a series of enzymatic reactions, with 4-hydroxybutyrate dehydrogenase playing a pivotal role in converting succinic semialdehyde to 4-hydroxybutyrate. This this compound is then activated to 4-hydroxybutyryl-CoA and subsequently polymerized.

Conversely, when carbon sources are scarce, these bacteria can degrade the stored P4HB, releasing this compound, which is then oxidized back to succinic semialdehyde and enters the central metabolism, typically the Krebs cycle, to generate energy.

Eukaryotic GABA Metabolism and the GABA Shunt

In mammals, this compound is an endogenous compound found in the brain and other tissues. It is synthesized from succinic semialdehyde, an intermediate in the "GABA shunt," a metabolic pathway that bypasses two steps of the Krebs cycle. The GABA shunt is crucial for the synthesis and degradation of GABA. Succinic semialdehyde reductase catalyzes the reduction of succinic semialdehyde to this compound. This compound can then be converted back to succinic semialdehyde by 4-hydroxybutyrate dehydrogenase. As a neurotransmitter, GHB exerts its effects by acting on specific GHB receptors and, at higher concentrations, on GABAB receptors.[1][2][3]

Quantitative Comparison of Key Enzymes

The central enzymes in the respective pathways are 4-hydroxybutyrate dehydrogenase in prokaryotes and succinic semialdehyde reductase in eukaryotes. A direct comparison of their kinetic parameters reveals differences in their substrate affinities and catalytic efficiencies, reflecting their distinct physiological roles.

EnzymeOrganismSubstrateKm (mM)Vmax or kcatOptimal pHReference
4-Hydroxybutyrate DehydrogenaseCupriavidus necator4-Hydroxybutanoate0.98kcat = 8.4 s-19.0--INVALID-LINK--[4]
NAD+0.064kcat = 8.9 s-1
Succinic Semialdehyde ReductaseRat BrainSuccinic Semialdehyde~0.04Not reported7.0(Cash et al., 1979)
NADPH~0.01
Succinic Semialdehyde DehydrogenaseGerminated Tartary BuckwheatSuccinic Semialdehyde0.3346 ± 9.61 nmol/min8.7(Li et al., 2023)[5]

Note: Direct comparative kinetic data for the eukaryotic succinic semialdehyde reductase is limited in the readily available literature, highlighting an area for further research. The data for the plant-based succinic semialdehyde dehydrogenase is included to provide some eukaryotic context, though it may differ from the mammalian enzyme.

Experimental Protocols

Quantification of 4-Hydroxybutyrate via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the accurate quantification of this compound in biological samples.

1. Sample Preparation:

  • To 100 µL of serum, plasma, or urine, add an internal standard (e.g., GHB-d6).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 20-30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

3. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Column: A non-polar column, such as a DB-5MS or equivalent, is typically used.

  • Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C).

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for the TMS-derivative of this compound and its internal standard.

  • Quantification: Create a calibration curve using known concentrations of this compound to quantify the amount in the sample.[6][7][8][9]

4-Hydroxybutyrate Dehydrogenase Enzyme Assay

This spectrophotometric assay measures the activity of 4-hydroxybutyrate dehydrogenase by monitoring the reduction of NAD+ to NADH.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

  • Add NAD+ to a final concentration of 1-2 mM.

  • Add 4-hydroxybutyrate to a final concentration that brackets the Km value (e.g., 0.1 - 5 mM).

2. Enzyme Preparation:

  • Prepare a purified or partially purified enzyme solution. The concentration should be such that it produces a linear reaction rate over a few minutes.

3. Assay Procedure:

  • Add the reaction mixture (buffer, NAD+, and 4-hydroxybutyrate) to a cuvette and place it in a spectrophotometer set to 340 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Record the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculation: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

Signaling Pathways and Regulation

The regulation of this compound metabolism differs significantly between prokaryotes and eukaryotes, reflecting its distinct biological roles.

Prokaryotic Regulation of P4HB Synthesis

The synthesis of P4HB in bacteria is typically a response to nutrient limitation (e.g., nitrogen or phosphorus) in the presence of excess carbon. The expression of the pha genes, which encode the enzymes for P4HB synthesis, is often controlled by complex regulatory networks. These can involve transcriptional regulators that sense the nutritional status of the cell and post-transcriptional regulation through small RNAs and RNA-binding proteins like Hfq.[10][11][12]

prokaryotic_regulation Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen, Phosphorus) Regulatory_Proteins Transcriptional Regulators Nutrient_Limitation->Regulatory_Proteins senses Excess_Carbon Excess Carbon Source Excess_Carbon->Regulatory_Proteins senses pha_Genes pha Genes (P4HB Synthesis) Regulatory_Proteins->pha_Genes activates transcription P4HB_Synthesis P4HB Synthesis pha_Genes->P4HB_Synthesis encodes enzymes for sRNAs_Hfq sRNAs / Hfq sRNAs_Hfq->pha_Genes post-transcriptional regulation

Prokaryotic Regulation of P4HB Synthesis.
Eukaryotic Regulation of the GABA Shunt and GHB Signaling

In eukaryotes, the GABA shunt pathway is regulated by the availability of its substrates (GABA, α-ketoglutarate) and the energy state of the cell. The activity of the enzymes in this pathway can be influenced by allosteric modulators and post-translational modifications.[13][14]

GHB, as a neurotransmitter, exerts its effects through specific receptors. The GHB receptor is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the release of glutamate.[15][16] At higher concentrations, GHB acts as a weak agonist at GABAB receptors, which are also GPCRs, leading to inhibitory effects through the modulation of K+ and Ca2+ channels.[1][2][3] The signaling is terminated by the reuptake and metabolism of GHB.

eukaryotic_regulation cluster_GABA_Shunt GABA Shunt cluster_Signaling GHB Signaling GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA-T HBD This compound (GHB) SSA->HBD SSR Succinate Succinate SSA->Succinate SSADH HBD->SSA 4HBDH GHB_receptor GHB Receptor (GPCR) HBD->GHB_receptor binds GABAB_receptor GABA_B Receptor (GPCR) HBD->GABAB_receptor binds (high conc.) Glutamate_release Glutamate Release GHB_receptor->Glutamate_release activates Inhibitory_effects Inhibitory Effects (↓Ca²⁺, ↑K⁺) GABAB_receptor->Inhibitory_effects activates

Eukaryotic GABA Shunt and GHB Signaling.

Conclusion

The metabolic role of 4-hydroxybutyrate presents a striking example of evolutionary divergence. In prokaryotes, it is a key component in the synthesis of a storage polymer, a strategy for survival in fluctuating nutrient environments. In eukaryotes, it has been co-opted into the complex world of neurotransmission, modulating neuronal activity and behavior. Understanding these differences is not only fundamental to microbiology and neuroscience but also holds significant implications for the development of novel biomaterials and therapeutic agents targeting the central nervous system. Further research, particularly in obtaining more detailed comparative kinetic data for the eukaryotic enzymes and elucidating the intricate regulatory networks, will undoubtedly provide deeper insights into the multifaceted nature of this small but significant molecule.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 4-Hydroxybutanoic Acid (4-HBD)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Adherence to proper disposal protocols for all chemicals, particularly controlled substances like 4-Hydroxybutanoic acid (4-HBD), also known as Gamma-Hydroxybutyrate (GHB), is a critical component of laboratory safety and regulatory compliance. Due to its classification as a controlled substance by the Drug Enforcement Administration (DEA), 4-HBD is subject to stringent disposal regulations that go beyond standard chemical waste procedures.

Improper disposal of 4-HBD can lead to significant legal and environmental consequences. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of 4-HBD in a laboratory setting.

Regulatory Framework: Understanding the Controlled Status of 4-HBD

4-HBD (GHB) is classified as a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use in treatment in the United States, except for specific formulations.[1] An FDA-approved product containing GHB (sodium oxybate) is listed as a Schedule III substance.[1][2] This dual classification underscores the importance of understanding the specific regulations that apply to the form of 4-HBD being used. All disposal methods must comply with the DEA's requirement of rendering the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[3]

Disposal Procedures for 4-HBD

The disposal of 4-HBD must be handled with meticulous care to prevent diversion and environmental contamination. Standard laboratory disposal methods such as drain disposal or mixing with regular chemical waste are strictly prohibited.[4][5] The approved methods for the disposal of controlled substances fall into two main categories: utilizing a reverse distributor or on-site destruction, where permitted.

Method 1: Reverse Distributor

Engaging a DEA-registered reverse distributor is the most common and recommended method for the disposal of expired, unwanted, or excess 4-HBD.

  • Step 1: Segregation and Labeling: Securely segregate the 4-HBD waste from other laboratory chemicals. Clearly label the container with its contents and mark it for disposal.

  • Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS office will have established procedures and contracts with licensed reverse distributors.[4][6] They will provide the necessary guidance and paperwork.

  • Step 3: Documentation: Complete all required inventory and disposal forms. For Schedule I and II substances, a DEA Form 222 may be required for the transfer.[6] For Schedule III-V substances, a record of the transfer must be maintained.[7]

  • Step 4: Packaging and Transfer: Package the 4-HBD waste according to the instructions provided by your EHS office and the reverse distributor. The transfer will be conducted by authorized personnel.

Method 2: On-Site Destruction (where permissible)

Some institutions may have protocols for the on-site destruction of controlled substances. This process is highly regulated and must be conducted by at least two authorized individuals.

  • Step 1: Verify Institutional Policy: Confirm that your institution's policies and local regulations permit on-site destruction of controlled substances.

  • Step 2: Follow Approved Protocol: Adhere strictly to the institution's approved chemical destruction protocol. This may involve chemical degradation to render the 4-HBD non-retrievable.

  • Step 3: Witnessing and Documentation: The entire destruction process must be witnessed by at least two authorized employees.[3] Both individuals must sign a disposal log, which must be retained for a minimum of two years and be available for DEA inspection.[3]

  • Step 4: Disposal of Residue: The resulting non-retrievable waste must be disposed of in accordance with hazardous waste regulations.

Quantitative Data on 4-HBD Disposal Regulations

Regulatory RequirementSpecificationCitation
DEA ScheduleSchedule I (illicit) / Schedule III (FDA-approved formulation)[1]
Disposal StandardMust be rendered "non-retrievable"[3]
On-Site Destruction Witness RequirementMinimum of two authorized employees[3]
Record Retention PeriodAt least 2 years for disposal logs[3]

Experimental Protocol: Example of a Chemical Destruction Method

While specific protocols must be approved by your institution's safety committee, a general example of a chemical destruction method for a carboxylic acid like 4-HBD could involve oxidation. This is a generalized example and must not be performed without institutional approval and a specific, validated protocol.

  • Preparation: In a designated fume hood, prepare a solution of a strong oxidizing agent (e.g., potassium permanganate in a suitable solvent) in a reaction vessel of appropriate size.

  • Neutralization (if necessary): Depending on the specific protocol, the pH of the 4-HBD solution may need to be adjusted.

  • Controlled Addition: Slowly and carefully add the 4-HBD waste to the oxidizing solution with constant stirring. The reaction may be exothermic and require cooling.

  • Reaction Monitoring: Monitor the reaction to ensure complete destruction of the 4-HBD. This may involve analytical testing (e.g., HPLC, GC-MS) to confirm the absence of the parent compound.

  • Quenching and Neutralization: Once the reaction is complete, any excess oxidizing agent must be safely quenched. The final solution should be neutralized to a pH suitable for hazardous waste disposal.

  • Waste Disposal: The final, non-retrievable solution must be collected and disposed of as hazardous waste through your institution's EHS program.

G cluster_prep Phase 1: Preparation & Segregation cluster_method Phase 2: Disposal Method Selection cluster_reverse Method A: Reverse Distributor cluster_onsite Method B: On-Site Destruction cluster_completion Phase 3: Finalization start Identify 4-HBD for Disposal segregate Segregate from other waste start->segregate label_waste Label container clearly segregate->label_waste contact_ehs Contact Institutional EHS label_waste->contact_ehs method_decision Choose Disposal Path contact_ehs->method_decision doc_reverse Complete required documentation (e.g., DEA Form 222) method_decision->doc_reverse Reverse Distributor verify_policy Verify institutional policy allows on-site destruction method_decision->verify_policy On-Site package_reverse Package waste as per instructions doc_reverse->package_reverse transfer_reverse Transfer to authorized personnel package_reverse->transfer_reverse final_record Retain all disposal records (min. 2 years) transfer_reverse->final_record follow_protocol Follow approved chemical destruction protocol verify_policy->follow_protocol witness_doc Witness destruction (2+ people) & document on log follow_protocol->witness_doc dispose_residue Dispose of non-retrievable residue as hazardous waste witness_doc->dispose_residue dispose_residue->final_record

Figure 1: Logical workflow for the proper disposal of 4-HBD in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4HBD
Reactant of Route 2
Reactant of Route 2
4HBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.